molecular formula C14H23NO9 B609265 m-PEG4-O-NHS ester

m-PEG4-O-NHS ester

Numéro de catalogue: B609265
Poids moléculaire: 349.33 g/mol
Clé InChI: UCHQKIQOBVMTDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

m-PEG4-succinimidyl carbonate (CAS 147912-03-6) is a non-cleavable linker reagent designed for bio-conjugation applications . This compound features a succinimidyl carbonate (NHS) group at one terminus, which is a highly reactive functional group that serves as a good leaving group and readily conjugates with amine nucleophiles, such as the primary amines on lysine residues of proteins . The other terminus is a methoxy group (-OCH3), linked through a linear tetraethylene glycol (PEG4) chain . The incorporation of the PEG spacer enhances the aqueous solubility of conjugates and can help reduce immunogenicity . The primary research value of this reagent lies in its role in PEGylation strategies. The succinimidyl carbonate group reacts with amines under mild aqueous conditions (typically at pH 7-8) to form stable carbamate linkages . This reaction has a longer hydrolysis half-life compared to some other NHS esters (e.g., succinimidyl carboxymethyl ester), allowing for more flexible reaction setup while maintaining high selectivity towards sterically available amine groups . As a non-cleavable linker, it provides a permanent, stable connection between molecules, which is essential for applications where the integrity of the conjugate must be maintained . Researchers utilize m-PEG4-succinimidyl carbonate in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and novel drug delivery systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO9/c1-19-4-5-20-6-7-21-8-9-22-10-11-23-14(18)24-15-12(16)2-3-13(15)17/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQKIQOBVMTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-O-NHS Ester: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG4-O-NHS ester, also known as methyl-PEG4-N-hydroxysuccinimide ester, is a widely utilized crosslinking reagent in the fields of bioconjugation and drug delivery.[1] This compound features a monodisperse polyethylene (B3416737) glycol (PEG) chain of four units, capped with a methyl ether group at one end and a reactive N-hydroxysuccinimide (NHS) ester at the other. The PEG linker enhances the solubility and biocompatibility of the molecule it is attached to, while the NHS ester allows for efficient and specific covalent modification of primary amines on biomolecules such as proteins, peptides, and antibodies.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, reaction mechanism, experimental protocols, and key applications.

Core Properties and Specifications

This compound is a valuable tool for researchers due to its well-defined structure and reliable reactivity. The key properties of this reagent are summarized in the table below.

PropertyValueReferences
Synonyms N-Succinimidyl 4,7,10,13-tetraoxatetradecanoate, 4,7,10,13-Tetraoxatetradecanoic acid N-succinimidyl ester, mPEG4-NHS ester[1]
CAS Number 622405-78-1[1][3]
Molecular Formula C14H23NO8[1][4]
Molecular Weight 333.33 g/mol [3][4]
Appearance Almost colorless clear liquid[1]
Purity ≥ 90-95%[1][3]
Storage Conditions Store at ≤ -4°C, desiccated[1][5]

Mechanism of Action: Amine-Reactive Conjugation

The utility of this compound lies in the reactivity of the NHS ester group towards primary amines (-NH2). This reaction, known as acylation, results in the formation of a stable and irreversible amide bond.[6] Primary amines are abundant in biomolecules, primarily on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains, making them readily available targets for modification.[7]

The reaction proceeds optimally at a slightly basic pH, typically between 7 and 9.[6][7] Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the displacement of the N-hydroxysuccinimide leaving group and the formation of the amide bond. It is important to note that the NHS ester can also undergo hydrolysis in aqueous solutions, a competing reaction that becomes more significant at higher pH values.[7] Therefore, careful control of the reaction pH is crucial for efficient conjugation.

Key Applications in Research and Drug Development

The unique properties of this compound make it a versatile reagent for a wide range of applications:

  • Bioconjugation: This is the most common application, where the reagent is used to attach PEG chains to proteins, antibodies, or peptides. This process, known as PEGylation, can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation time, while reducing their immunogenicity.[1]

  • Drug Delivery: By incorporating this compound into drug delivery systems, researchers can enhance the pharmacokinetic profiles of therapeutic agents.[1] This can lead to more effective treatments with reduced side effects.

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this reagent can be used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells while minimizing off-target toxicity.[1]

  • Surface Modification: this compound can be used to modify the surfaces of materials to improve their biocompatibility or to attach biomolecules for diagnostic or research purposes.[7]

  • PROTAC Linkers: This molecule can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that induce the degradation of target proteins.[8]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. It is important to optimize the reaction conditions for each specific application.

Protein PEGylation
  • Buffer Preparation: Ensure the protein solution is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.5. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[9]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[9]

  • Quenching: To stop the reaction, add a quenching reagent that contains primary amines, such as Tris or glycine, to a final concentration that is in excess of the unreacted this compound.

  • Purification: Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizing Key Processes

To better understand the structure, reaction, and workflow associated with this compound, the following diagrams are provided.

Caption: Chemical structure of this compound.

reaction_mechanism reagent This compound product PEGylated Molecule (Stable Amide Bond) reagent->product + amine Primary Amine (e.g., on a protein) amine->product + byproduct N-hydroxysuccinimide product->byproduct releases

Caption: Reaction of this compound with a primary amine.

experimental_workflow A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add NHS Ester to Protein Solution A->C B Dissolve this compound in Anhydrous Solvent B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench Reaction with Amine-Containing Buffer D->E F Purify Conjugate E->F

Caption: A typical experimental workflow for protein PEGylation.

References

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Structure, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-4-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a widely utilized crosslinking reagent in bioconjugation. We will delve into its chemical structure, physicochemical properties, synthesis, and detailed protocols for its application in modifying proteins and other biomolecules.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker is hydrophilic, which can enhance the solubility and stability of the resulting conjugate. The NHS ester group reacts specifically with primary amines (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient under mild pH conditions, making it a valuable tool for a variety of applications in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics.

PropertyValueReference
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate--INVALID-LINK--
Molecular Formula C14H23NO8--INVALID-LINK--
Molecular Weight 333.33 g/mol --INVALID-LINK--
Purity Typically >95%[Commercial Supplier Data]
Solubility Soluble in DMSO, DMF, and chlorinated solvents.[Commercial Supplier Data]
Storage Store at -20°C, desiccated.[Commercial Supplier Data]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves the activation of the corresponding carboxylic acid, m-PEG4-acid, with N-hydroxysuccinimide (NHS). This activation is commonly achieved using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

  • m-PEG4-acid

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolution: In a clean, dry round bottom flask under an inert atmosphere (e.g., nitrogen), dissolve m-PEG4-acid (1 equivalent) in anhydrous DCM or DMF.

  • Addition of NHS: Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Activation with EDC: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.

  • Work-up and Purification:

    • Once the reaction is complete, the urea (B33335) byproduct from EDC can be removed by filtration if it precipitates.

    • The solvent is typically removed under reduced pressure.

    • The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure this compound.

  • Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.

Bioconjugation with this compound: A Detailed Protocol for Protein Labeling

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

Materials:

  • Protein solution (in an amine-free buffer, e.g., Phosphate Buffered Saline (PBS) at pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL).

    • If the protein is in a buffer containing primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved this compound solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for each specific protein and desired degree of labeling.

    • Gently mix the reaction solution immediately after adding the reagent.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may vary depending on the protein and reaction conditions.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to the reaction mixture. The primary amines in the quenching buffer will react with any excess unreacted this compound.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and the quenching agent from the labeled protein using a size-exclusion chromatography column, dialysis, or tangential flow filtration.

  • Characterization of the Conjugate:

    • The degree of PEGylation (the number of PEG molecules attached per protein) can be determined using various analytical techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the PEG reagent contains a chromophore.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_reagents Reagents cluster_products Products mPEG4 This compound Conjugate Protein-NH-CO-PEG4-m mPEG4->Conjugate + Protein-NH₂ Byproduct N-hydroxysuccinimide mPEG4->Byproduct Release Protein Protein-NH₂ Protein->Conjugate

Reaction of this compound with a primary amine on a protein.

start Start: Protein in Amine-Free Buffer prep_peg Prepare m-PEG4-O-NHS Ester Solution in DMSO/DMF start->prep_peg conjugation Add PEG-NHS to Protein Solution (Molar Excess) prep_peg->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris or Glycine) incubation->quenching purification Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization end End: Purified PEGylated Protein characterization->end

Experimental workflow for protein PEGylation with this compound.

The Role of m-PEG4-O-NHS Ester in Bioconjugation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester) and its pivotal role in bioconjugation. PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other biomolecules. This guide details the reaction mechanism, experimental protocols, quantitative parameters, and analytical techniques pertinent to the use of this compound.

Core Principles of this compound Bioconjugation

The this compound is an amine-reactive PEGylation reagent. Its utility lies in its ability to specifically and efficiently react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This modification imparts several beneficial characteristics to the conjugated molecule.

The fundamental reaction is a nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

The key advantages of PEGylation using this compound include:

  • Increased Hydrodynamic Size: The attached PEG chain increases the molecule's effective size, which can reduce renal clearance and thereby prolong its circulation half-life.[1]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[1]

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility and stability of the conjugated molecule.[4]

  • Enhanced Pharmacokinetics: The culmination of these effects leads to an improved pharmacokinetic profile of the therapeutic agent.[4]

Quantitative Data for Reaction Optimization

The efficiency of the bioconjugation reaction is critically dependent on several parameters, most notably pH. The following tables summarize key quantitative data to guide the optimization of your PEGylation protocol.

Table 1: Influence of pH on NHS Ester Stability and Reaction Rate

pHHalf-life of NHS Ester Hydrolysis (at 4°C)Reaction Half-Time (t½) for Amide FormationReference(s)
7.04-5 hours80 minutes[5][6]
8.0-25 minutes[6]
8.5-10 minutes[6]
8.610 minutes-[5]
9.0-5 minutes[6]

Data on reaction half-time was obtained from a kinetic study of porphyrin-NHS esters with mPEG4-NH2 and serves as a valuable reference.[6]

Table 2: Recommended Reaction Parameters for this compound Bioconjugation

ParameterRecommended Range/ValueRationaleReference(s)
pH 7.2 - 8.5 (Optimal: 8.0 - 8.5)Balances amine reactivity (deprotonated) with NHS ester stability (minimizes hydrolysis).[1]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow the reaction and minimize hydrolysis, especially for longer reaction times.
Molar Excess of PEG 10- to 50-fold molar excess over the proteinThe optimal ratio depends on the desired degree of PEGylation and should be determined empirically.[7]
Protein Concentration 2-10 mg/mLEnsures a sufficient concentration for the reaction to proceed efficiently.[1]
Solvent for PEG Reagent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[1]
Organic Solvent in Reaction <10% (v/v)High concentrations of organic solvents can denature the protein.[8]

Detailed Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with this compound. Optimization for specific proteins and desired outcomes is recommended.

Reagent Preparation
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.[1]

    • The recommended protein concentration is 2-10 mg/mL.[1]

  • This compound Solution:

    • The this compound reagent is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][8]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1][8]

  • Quenching Buffer:

    • Prepare a 1 M Tris-HCl or glycine (B1666218) solution at pH 8.0. This will be used to stop the reaction by consuming any unreacted NHS ester.[1]

PEGylation Reaction
  • Reaction Setup:

    • Adjust the pH of the protein solution to the desired value (typically 8.0-8.5) using an appropriate amine-free buffer.

    • Add the calculated molar excess of the freshly prepared this compound solution to the protein solution while gently stirring.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.[2]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.[1]

Purification of the PEGylated Protein

It is crucial to remove unreacted PEG reagent, the NHS byproduct, and any unconjugated protein. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing smaller molecules like unreacted PEG and NHS.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated) from the unmodified protein.[7]

  • Dialysis or Diafiltration: Useful for removing small molecule impurities.[1]

Characterization of the PEGylated Protein

The extent and nature of PEGylation should be thoroughly characterized using various analytical techniques:

  • SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight and can determine the number of PEG chains attached to the protein.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse Phase (RP-HPLC) or Ion Exchange (IEX-HPLC) can be used to separate and quantify the different PEGylated species.[1]

Visualizing the Process: Workflows and Reactions

Chemical Reaction of this compound with a Primary Amine

Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ (Primary Amine) PEG_Protein Protein-NH-CO-PEG4-m (PEGylated Protein) Protein-NH2->PEG_Protein Nucleophilic Attack mPEG4_NHS This compound mPEG4_NHS->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) mPEG4_NHS->NHS Release

Caption: Covalent bond formation between this compound and a primary amine.

Experimental Workflow for Protein PEGylation

Experimental Workflow for Protein PEGylation Start Start: Prepare Protein and PEG Reagents Reaction PEGylation Reaction (pH 8.0-8.5, RT or 4°C) Start->Reaction 1. Mix Reagents Quench Quench Reaction (Add Tris or Glycine) Reaction->Quench 2. Stop Reaction Purify Purification (e.g., SEC, IEX) Quench->Purify 3. Remove Impurities Characterize Characterization (SDS-PAGE, MS, HPLC) Purify->Characterize 4. Analyze Product End End: Purified PEGylated Protein Characterize->End 5. Final Product

Caption: A typical workflow for protein bioconjugation using this compound.

Impact on Cellular Processes and Signaling

The PEGylation of therapeutic molecules can significantly influence their interaction with biological systems, thereby affecting cellular signaling pathways, albeit often indirectly.

  • Altered Cellular Uptake: PEGylation can either hinder or enhance the internalization of molecules or nanoparticles into cells. For instance, the hydrophilic PEG layer can shield the molecule from interactions with cell surface receptors, potentially reducing receptor-mediated endocytosis.[9] Conversely, in some cases, PEGylation has been shown to increase uptake by tumor cells.[10][11]

  • Reduced Opsonization and Phagocytosis: A primary function of PEGylation is to reduce the opsonization of nanoparticles and other therapeutics by serum proteins.[10][11] This leads to decreased uptake by phagocytic cells of the mononuclear phagocyte system, such as macrophages, prolonging circulation time.[10][11]

  • Modified Intracellular Trafficking: Once internalized, the PEGylated conjugate may follow different intracellular trafficking pathways compared to its unmodified counterpart, which can influence its ultimate subcellular localization and biological activity.[9]

The precise effect of PEGylation on specific signaling pathways is highly dependent on the nature of the conjugated molecule and the target cells. For example, by altering the cellular uptake and biodistribution of a drug, PEGylation can modulate the concentration of the drug that reaches its intracellular or cell-surface target, thereby influencing the downstream signaling cascade.

Logical Relationship of PEGylation's Biological Impact

Biological Impact of PEGylation PEGylation PEGylation AlteredUptake Altered Cellular Uptake PEGylation->AlteredUptake ReducedOpsonization Reduced Opsonization and Phagocytosis PEGylation->ReducedOpsonization ModifiedTrafficking Modified Intracellular Trafficking AlteredUptake->ModifiedTrafficking AlteredSignaling Altered Cellular Signaling ReducedOpsonization->AlteredSignaling Increased Bioavailability ModifiedTrafficking->AlteredSignaling

Caption: How PEGylation influences cellular processes leading to altered signaling.

Conclusion

The use of this compound for bioconjugation is a robust and well-established method for improving the therapeutic potential of biomolecules. A thorough understanding of the reaction chemistry, optimization of reaction parameters, and comprehensive characterization of the resulting conjugate are essential for successful drug development. This guide provides the foundational knowledge and practical protocols to effectively implement this powerful technology in your research and development endeavors.

References

An In-depth Technical Guide to m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precision in bioconjugation is paramount. The selection of an appropriate linker molecule is a critical determinant of the stability, efficacy, and pharmacokinetic profile of the final conjugate. This guide provides a detailed overview of m-PEG4-O-NHS ester, a widely used PEGylation reagent for the modification of proteins, peptides, and other amine-containing biomolecules.

Synonyms: m-PEG4-NHS ester, Methyl-PEG4-NHS ester, N-Succinimidyl 4,7,10,13-tetraoxatetradecanoate

Core Physicochemical Properties

The this compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester. The PEG component is a short, discrete chain with four ethylene (B1197577) glycol units, which imparts hydrophilicity and can improve the solubility and stability of the conjugated molecule.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules to form stable amide bonds.[1]

There can be some variability in the reported molecular weight and formula for compounds with similar names. This guide focuses on the most commonly cited variant.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Formula C₁₄H₂₃NO₈[2][3][4]
Molecular Weight 333.33 g/mol [3][4]
Exact Mass 333.1424 Da[2]
Purity Typically ≥95%[4]
Solubility Soluble in DMSO, DMF, DCM[5]
Appearance Colorless to light yellow clear liquid
Storage Conditions -20°C, protected from moisture[2]

Mechanism of Action: Amine Conjugation

The primary application of this compound is the covalent modification of biomolecules via their primary amino groups, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of polypeptides. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This conjugation reaction is highly pH-dependent. Optimal reaction conditions are typically in the range of pH 8.3-8.5.[6][7] At lower pH values, the primary amines are protonated and thus less nucleophilic, slowing down the reaction. Conversely, at higher pH, the NHS ester is prone to hydrolysis, which competes with the desired aminolysis reaction and reduces conjugation efficiency.[6][7]

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products mPEG4_NHS This compound (C₁₄H₂₃NO₈) Conditions Aqueous Buffer pH 8.3 - 8.5 Room Temperature Biomolecule Biomolecule with Primary Amine (-NH₂) (e.g., Protein, Peptide) Biomolecule->Conditions Conjugate PEGylated Biomolecule (Stable Amide Bond) Conditions->Conjugate Nucleophilic Acyl Substitution Byproduct N-Hydroxysuccinimide (NHS) Conditions->Byproduct G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) D Adjust pH of Protein Solution (to pH 8.3-8.5) A->D B Prepare m-PEG4-NHS Ester Solution (Anhydrous DMSO/DMF) E Add m-PEG4-NHS Ester (10-20x molar excess) B->E C Prepare Reaction & Quenching Buffers C->D G Quench Reaction (Add Tris or Glycine) C->G D->E F Incubate (1-4h at RT or overnight at 4°C) E->F F->G H Purify Conjugate (Desalting column or Dialysis) G->H I Characterize Product (SDS-PAGE, Mass Spec, HPLC) H->I

References

The Pivotal Role of the PEG4 Spacer in m-PEG4-O-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to m-PEG4-O-NHS Ester

The this compound is a versatile bioconjugation reagent widely employed in research and drug development.[1] It consists of three key components: a methoxy (B1213986) (m) group that caps (B75204) one end of the molecule, a discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester at the other end.[2][3] This structure allows for the efficient and covalent attachment of the hydrophilic PEG4 spacer to primary amines on biomolecules like proteins, peptides, and antibodies.[1][2] This process, known as PEGylation, is a well-established strategy for enhancing the therapeutic properties of biomolecules.[4] The PEG4 spacer, though short, plays a critical role in modulating the physicochemical and pharmacokinetic properties of the resulting conjugate.[5][6]

Core Function of the PEG4 Spacer

The defining feature of the this compound is the PEG4 spacer, a short, flexible, and hydrophilic chain composed of four repeating ethylene (B1197577) oxide units.[2][7] This spacer imparts several beneficial properties to the conjugated molecule.

  • Enhanced Solubility : Many therapeutic molecules, particularly potent small-molecule drugs, are hydrophobic and have poor aqueous solubility.[5][6] The hydrophilic PEG4 spacer significantly improves the water solubility of these molecules, which can help prevent aggregation and improve formulation stability.[2][8] The ether oxygen atoms in the PEG backbone readily form hydrogen bonds with water, creating a hydration shell that masks the hydrophobic payload.[9][10]

  • Improved Stability and Reduced Immunogenicity : The hydration shell created by the PEG spacer can act as a "stealth" shield.[6] This shield can protect the conjugated protein from proteolytic degradation by enzymes and mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response.[6][11]

  • Mitigation of Steric Hindrance : In bioconjugation, connecting two molecules directly can sometimes lead to steric hindrance, where the bulky nature of one molecule obstructs the functional or binding site of the other.[12][13] The flexible PEG4 spacer provides optimal spatial separation, extending a payload away from the functional domain of a biomolecule to ensure its biological activity is preserved.[12][14]

  • Modulation of Pharmacokinetics (PK) : PEGylation is a leading strategy to enhance the pharmacokinetic properties of therapeutic proteins.[15] By increasing the overall size (hydrodynamic radius) of a molecule, the PEG spacer can reduce its clearance by the kidneys, thereby extending its circulation half-life in the bloodstream.[6][16] This can lead to less frequent dosing for patients.[6][15] While the effect of a short PEG4 spacer is less dramatic than that of larger PEGs, it still contributes to these favorable pharmacokinetic consequences.[17]

Quantitative Analysis of the PEG4 Spacer's Impact

The inclusion of a PEG spacer quantitatively alters the properties of a bioconjugate. The following tables summarize representative data illustrating these effects.

Table 1: Physicochemical Properties of PEGylated vs. Non-PEGylated Molecules

Property Unmodified Molecule Molecule with Short PEG Spacer Rationale for Change
Aqueous Solubility Low to Moderate Increased The hydrophilic ethylene oxide units of the PEG spacer improve solubility in aqueous environments.[5][6]
LogD (Distribution Coefficient) Higher (More Lipophilic) Lower (More Hydrophilic) The PEG spacer increases the overall hydrophilicity of the conjugate.[5]
Aggregation Propensity High Reduced The PEG hydration shell prevents non-specific hydrophobic interactions between molecules.[9][12]

| Apparent Molecular Weight (SDS-PAGE) | X kDa | > X kDa | The attached PEG chain increases the hydrodynamic radius, causing the protein to migrate slower.[4] |

Table 2: Pharmacokinetic Parameters of PEGylated Bioconjugates

Parameter Unmodified Protein PEGylated Protein Rationale for Change
Circulation Half-life (t½) Shorter Longer Increased hydrodynamic size reduces renal clearance, prolonging circulation time.[6][15]
Clearance (CL) Faster Slower Reduced filtration by the kidneys due to the larger size of the conjugate.[15][18]
Volume of Distribution (Vd) Larger Often Decreased The larger size can restrict the molecule's distribution into certain tissues.[15]

| Immunogenicity | Higher | Reduced | The PEG chain masks surface epitopes from recognition by the immune system.[6][18] |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines a general method for conjugating this compound to a protein, targeting primary amines on lysine (B10760008) residues and the N-terminus.[4]

Materials and Reagents:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[4][19]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[19][20]

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification[21]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

  • Protein Preparation: Dissolve or buffer-exchange the protein into the amine-free labeling buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free from primary amines like Tris or ammonium (B1175870) salts, which would compete in the reaction.[21]

  • m-PEG4-NHS Ester Solution Preparation: The m-PEG4-NHS ester is moisture-sensitive.[4] Allow the reagent vial to warm to room temperature before opening. Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[21][22]

  • Conjugation Reaction: Calculate the volume of the m-PEG4-NHS ester stock solution needed to achieve the desired molar excess over the protein (a starting point for optimization is a 5:1 to 20:1 molar ratio).[21] Add the calculated volume of the ester solution to the protein solution while gently stirring or vortexing.[20][21]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][20] The lower temperature can help minimize hydrolysis of the NHS ester.[4]

  • Quenching (Optional): To stop the reaction, a quenching reagent with a primary amine (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.

  • Purification: Separate the PEGylated protein conjugate from unreacted m-PEG4-NHS ester and the NHS byproduct using an SEC desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[16][21] The first fraction to elute, which is often colored if using a labeled PEG, typically contains the purified conjugate.[21]

Protocol 2: Characterization of the PEGylated Conjugate

1. SDS-PAGE Analysis:

  • Objective: To visually confirm PEGylation.

  • Method: Run samples of the unmodified protein and the purified conjugate on a polyacrylamide gel. PEGylated proteins will exhibit a higher apparent molecular weight, appearing as a band that has migrated a shorter distance than the unmodified protein.[4]

2. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Objective: To determine the precise mass and degree of labeling.

  • Method: Analyze the unmodified and PEGylated protein samples. The mass spectrum will show a mass shift corresponding to the number of PEG4 units attached, allowing for precise determination of the degree of labeling.[4]

3. HPLC Analysis (Size-Exclusion or Reverse-Phase):

  • Objective: To assess purity and separate different PEGylated species.

  • Method: Inject the purified conjugate onto an appropriate HPLC column. Size-exclusion chromatography (SEC-HPLC) can resolve aggregates and different PEGylated forms based on size. Reverse-phase HPLC (RP-HPLC) can separate species based on hydrophobicity.[4]

Visualizations of Core Concepts

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis prep Reagent Preparation prot_prep 1. Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix 3. Add Ester to Protein (5-20x Molar Excess) prot_prep->mix peg_prep 2. Dissolve m-PEG4-NHS Ester in Anhydrous DMSO peg_prep->mix reaction Conjugation incubate 4. Incubate 1-4h at RT (Protected from Light) sec 5. Purify via Size-Exclusion Chromatography (SEC) incubate->sec purify Purification sds SDS-PAGE (Confirm MW Shift) sec->sds ms Mass Spectrometry (Determine Degree of Labeling) sec->ms hplc HPLC (Assess Purity) sec->hplc analysis Analysis & Characterization

Caption: Workflow for protein conjugation with this compound.

logical_relationships structure PEG4 Structure (Repeating Ethylene Oxide Units) hydrophilicity Hydrophilicity structure->hydrophilicity size Increases Hydrodynamic Size structure->size flexibility Flexibility & Spacing structure->flexibility hydration Forms Hydration Shell hydrophilicity->hydration solubility Increases Solubility hydration->solubility aggregation Reduces Aggregation hydration->aggregation immunogenicity Reduces Immunogenicity ('Stealth' Effect) hydration->immunogenicity clearance Reduces Renal Clearance size->clearance steric Mitigates Steric Hindrance flexibility->steric pk Extends PK Half-Life clearance->pk

Caption: Logical relationships of the PEG4 spacer's core properties.

signaling_pathway cluster_ec Extracellular Space cluster_mem Cell Membrane cluster_ic Intracellular Space ligand PEGylated Ligand (e.g., ADC) receptor Target Receptor ligand->receptor Binding (PEG4 spacer provides optimal distance) endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion release Drug Release lysosome->release Cleavage target Intracellular Target (e.g., Tubulin) release->target apoptosis Cell Apoptosis target->apoptosis

Caption: Pathway of a PEGylated ADC targeting a cancer cell.

References

An In-depth Technical Guide to m-PEG4-O-NHS Ester for Surface Modification of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enhancing Biomolecules with PEGylation

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins, peptides, and nanoparticles by improving their pharmacokinetic and pharmacodynamic profiles. Benefits of PEGylation include increased solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity.[1][2]

Among the various PEGylation reagents, methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) is a widely used reagent that targets primary amines. This guide focuses on a specific, short-chain variant, m-PEG4-O-NHS ester , providing a comprehensive overview of its chemical mechanism, reaction kinetics, and practical considerations for its application in modifying biomolecules.[3]

This compound is a monofunctional PEGylation reagent with a discrete chain length of four ethylene (B1197577) glycol units. It features a methoxy (B1213986) cap at one terminus to prevent crosslinking and a highly reactive N-hydroxysuccinimidyl (NHS) ester at the other for efficient coupling to primary amines on biomolecules.[4][5]

Core Reaction Mechanism: A Tale of Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein, is a nucleophilic acyl substitution.[1][3] This reaction proceeds through a well-defined, two-step mechanism under mild, aqueous conditions.

Step 1: Nucleophilic Attack The unprotonated primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This results in the formation of an unstable, transient tetrahedral intermediate.[3][4]

Step 2: Amide Bond Formation and NHS Release The tetrahedral intermediate rapidly collapses, leading to the formation of a highly stable and irreversible amide bond between the PEG molecule and the amine-containing molecule. N-hydroxysuccinimide (NHS) is released as a byproduct.[1][3]

The overall efficiency of this process is influenced by the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water.[3]

Reaction_Mechanism reagents This compound + Protein-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products PEGylated Protein (Amide Bond) + NHS intermediate->products Leaving Group Expulsion Protein_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) reaction Incubate (RT for 1-2h or 4°C overnight) prep_protein->reaction prep_peg Prepare this compound Solution (10-20 mM in anhydrous DMSO/DMF) prep_peg->reaction quench Quench Reaction (Add Tris or glycine) reaction->quench purify Purify PEGylated Protein (SEC, IEX, Dialysis) quench->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) purify->analyze JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEG-IFN-α ifnar IFNAR peg_ifn->ifnar Binding jak JAK ifnar->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat isg Interferon-Stimulated Gene Expression p_stat->isg Translocation

References

An In-depth Technical Guide to PEGylation with m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology. It is employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules. By increasing the hydrodynamic size of a molecule, PEGylation can prolong its circulatory half-life by reducing renal clearance.[1] Furthermore, it can shield the molecule from the host's immune system, thereby decreasing immunogenicity and antigenicity, while also improving its solubility and stability.[1]

This guide provides a comprehensive overview of PEGylation using a specific, amine-reactive reagent: methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-O-NHS) ester. This reagent specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1][2]

Chemical Properties of m-PEG4-O-NHS Ester

The this compound is a molecule that consists of a monomethylated polyethylene glycol (mPEG) chain with four repeating ethylene (B1197577) glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is a highly reactive group that readily couples with primary amines under specific conditions.[3] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous environments.[2]

PropertyValueReference
Molecular Formula C14H23NO8[4]
Molecular Weight 333.33 g/mol [4]
Purity >90%[5]
Solubility Soluble in aqueous media, DMSO, DMF[2][6]
Storage Desiccated at -20°C[7][8]

The PEGylation Reaction: Mechanism and Kinetics

The fundamental reaction mechanism of this compound with a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][9]

PEGylation_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) PEG_Protein Protein-NH-CO-PEG4-m (PEGylated Protein) Protein->PEG_Protein Nucleophilic Attack PEG_Ester This compound PEG_Ester->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) PEG_Ester->NHS Release Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) B 2. Prepare this compound Solution (Dissolve in anhydrous DMSO or DMF) C 3. Conjugation Reaction (Add NHS ester to protein solution, incubate for 1-2h at RT or overnight at 4°C) B->C D 4. Quench Reaction (Add 1 M Tris-HCl or glycine) C->D E 5. Purify PEGylated Protein (Size-exclusion chromatography or dialysis) D->E F 6. Characterize Product (SDS-PAGE, Mass Spectrometry, HPLC) E->F PEGylation_Impact cluster_molecule Biomolecule cluster_impact Biological Impact Molecule Therapeutic Molecule (Protein, Peptide, etc.) PEGylation PEGylation with This compound Molecule->PEGylation Increased_Size Increased Hydrodynamic Size PEGylation->Increased_Size Reduced_Immunogenicity Reduced Immunogenicity and Antigenicity PEGylation->Reduced_Immunogenicity Improved_Solubility Improved Solubility and Stability PEGylation->Improved_Solubility Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Prolonged_HalfLife Prolonged Circulation Half-Life Reduced_Clearance->Prolonged_HalfLife

References

m-PEG4-O-NHS Ester for Drug Delivery Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a key reagent in the development of advanced drug delivery systems. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing actionable experimental protocols and clear data presentation for researchers in the field.

Introduction to PEGylation and this compound

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and surfaces, is a cornerstone of modern drug delivery.[1][2][3] This strategy is employed to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs.[4][5] Key advantages of PEGylation include:

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which can prolong their circulation half-life by reducing renal clearance.[5]

  • Enhanced Stability: The hydrophilic PEG chains can protect the conjugated drug from enzymatic degradation and improve its stability in biological fluids.[2][4][6]

  • Reduced Immunogenicity: The "stealth" properties imparted by the PEG layer can mask the therapeutic agent from the host's immune system, reducing immunogenic and antigenic responses.[3][5]

  • Increased Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs.[1]

This compound is a specific type of PEGylation reagent that features a methoxy-capped tetra-ethylene glycol chain activated with an N-hydroxysuccinimidyl (NHS) ester.[5][7] The NHS ester is highly reactive towards primary amines (-NH₂), such as those found on the lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[8][9][10] This makes it an ideal choice for the targeted modification of biologics and amine-functionalized nanoparticles.

Core Chemistry and Reaction Mechanism

The fundamental reaction facilitated by this compound is a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5][8]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Protein [label="Protein-NH₂ (Primary Amine)"]; PEG_NHS [label="this compound"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, style=dashed]; PEG_Protein [label="Protein-NH-CO-PEG4-m (PEGylated Protein)"]; NHS [label="N-hydroxysuccinimide (Byproduct)"];

Protein -> Intermediate [label="Nucleophilic Attack"]; PEG_NHS -> Intermediate; Intermediate -> PEG_Protein [label="Amide Bond Formation"]; Intermediate -> NHS [label="Release of Leaving Group"]; } DOT Caption: Reaction of this compound with a Protein's Primary Amine.

A critical factor in this reaction is the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water).[8] Hydrolysis of the NHS ester renders it inactive.[8] Therefore, controlling the reaction pH is crucial for maximizing conjugation efficiency. The optimal pH for the reaction is typically between 7.2 and 8.5.[9][11] At a lower pH, the primary amines are protonated and less nucleophilic, while at a higher pH, the rate of NHS ester hydrolysis increases.[5]

Quantitative Data

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₄H₂₃NO₈[7][12]
Molecular Weight 333.33 g/mol [7][13][14]
Purity >90% - >98%[12][14][15]
Appearance Colorless to light yellow liquid or solid[16]
Solubility DMSO, DMF, Methylene Chloride, Acetonitrile[12][13][14]
Storage -20°C, under inert atmosphere, protected from moisture[12][13][17]
Reaction Parameters for PEGylation
ParameterRecommended Range/ValueRationaleSource
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis[5][9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis for longer reactions[5]
Molar Excess of PEG Reagent 5 to 20-foldDrives the reaction to completion; may require optimization[18]
Reaction Time 30 minutes to 4 hours (or overnight at 4°C)Dependent on the reactivity of the substrate and desired degree of PEGylation[5][18]

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the conjugation of this compound to a protein with accessible primary amines. Optimization is often necessary for specific proteins.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[18]

  • This compound.[18]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[18]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3.[18]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[18]

  • Desalting column or dialysis cassette for purification.[18]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[18]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS using dialysis or a desalting column.[5][17]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][17]

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[5][18] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.[18]

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[18]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[18]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5][18]

    • Incubate for 30 minutes at room temperature.[18]

  • Purification:

    • Remove unreacted PEG reagent and the NHS byproduct from the PEGylated protein using a desalting column, size-exclusion chromatography, or dialysis.[5][17]

  • Characterization:

    • SDS-PAGE: PEGylated proteins will exhibit an increase in apparent molecular weight.[5]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight and can determine the number of attached PEG chains.[5]

    • HPLC (Reverse Phase or Ion Exchange): Can be used to separate and quantify the different PEGylated species.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_in_PBS Protein in Amine-Free Buffer (PBS) Adjust_pH Adjust Protein Solution pH to 8.3 Protein_in_PBS->Adjust_pH Prepare_PEG_Solution Prepare this compound in DMSO/DMF Add_PEG Add PEG-NHS Ester Solution to Protein Prepare_PEG_Solution->Add_PEG Adjust_pH->Add_PEG Incubate Incubate (1-2h at RT or overnight at 4°C) Add_PEG->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify PEGylated Protein (SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS) Purify->Characterize

Protocol for Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the surface modification of nanoparticles that have been pre-functionalized with primary amine groups.

Materials:

  • Amine-functionalized nanoparticles.

  • This compound.

  • Anhydrous DMF or DMSO.

  • Reaction Buffer: 0.1 M PBS, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Centrifugal filter units or dialysis equipment for purification.

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

  • This compound Solution Preparation:

    • As described in the protein PEGylation protocol, prepare a fresh solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of PEG reagent to available amine groups on the nanoparticles may need to be optimized.

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[6]

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes to consume any unreacted NHS ester.[6]

    • Purify the PEGylated nanoparticles to remove unreacted PEG, NHS byproduct, and quenching agent. This can be achieved through repeated centrifugation and resuspension cycles or dialysis.[6]

  • Characterization of PEGylated Nanoparticles:

    • Dynamic Light Scattering (DLS): To determine the change in hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic size is expected after PEGylation.[19][20]

    • Zeta Potential Measurement: To assess the change in surface charge. PEGylation typically leads to a decrease in the magnitude of the zeta potential.[20]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface.[21]

    • Transmission Electron Microscopy (TEM): To visualize the nanoparticle core and morphology. The PEG layer is often not directly visible.[19]

Applications in Drug Delivery Systems

The versatility of this compound makes it a valuable tool for a wide range of drug delivery applications.

Biologics and Small Molecules

PEGylation of therapeutic proteins and peptides can improve their pharmacokinetic profiles, leading to less frequent dosing and improved patient compliance.[2][4] For small molecule drugs, PEGylation can enhance solubility and stability.[22]

Nanoparticle-Based Drug Delivery

Surface modification of nanoparticles with this compound is a common strategy to create "stealth" drug delivery vehicles.[6][23] The hydrophilic PEG layer reduces non-specific protein adsorption (opsonization), thereby evading clearance by the mononuclear phagocyte system and prolonging circulation time.[6][23] This can lead to enhanced accumulation of the nanoparticles at the target site through the enhanced permeability and retention (EPR) effect in tumors.

Targeted Drug Delivery

This compound can be used in conjunction with other functional groups to create heterobifunctional linkers.[24][25] This allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of drug-loaded nanoparticles, enabling site-specific drug delivery and minimizing off-target effects.[22][24]

G cluster_adc Antibody-Drug Conjugate (ADC) ADC_Circulation ADC Circulates in Bloodstream Targeting Antibody Binds to Antigen on Cancer Cell ADC_Circulation->Targeting Internalization ADC is Internalized Targeting->Internalization Drug_Release Drug is Released from Antibody Internalization->Drug_Release Apoptosis Drug Induces Cell Death (Apoptosis) Drug_Release->Apoptosis

Conclusion

This compound is a highly effective and versatile reagent for the PEGylation of proteins, peptides, and nanoparticles in the development of advanced drug delivery systems. Its amine-reactive nature allows for straightforward conjugation under mild conditions, leading to the formation of stable amide bonds. By leveraging the benefits of PEGylation, researchers can significantly improve the therapeutic efficacy of a wide range of drug candidates. A thorough understanding of the reaction chemistry, optimization of experimental parameters, and comprehensive characterization of the resulting conjugates are essential for the successful application of this technology.

References

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a key reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, reaction mechanisms, and practical applications, along with detailed experimental protocols.

Introduction to this compound

This compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to biomolecules. PEGylation is a widely adopted technique that can enhance the therapeutic properties of proteins, peptides, and other molecules by increasing their hydrodynamic size. This modification can prolong circulatory half-life by reducing renal clearance, improve solubility and stability, and decrease immunogenicity.[1] The this compound specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1][2] This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[3][4]

It is important to note that while the common name "this compound" is used, slight variations in the chemical structure can exist between suppliers, leading to different CAS numbers. The most frequently cited CAS number is 622405-78-1 .[2][5][6][7][8][9][10] Another reported CAS number is 874208-94-3.[11] This guide will focus on the properties and protocols associated with CAS number 622405-78-1.

Physicochemical Properties

The properties of this compound are summarized in the table below, based on information for CAS 622405-78-1.

PropertyValueReferences
CAS Number 622405-78-1[2][5][6][7][8][9]
Molecular Formula C₁₄H₂₃NO₈[2][5][6][9]
Molecular Weight 333.33 g/mol [2][5][6][8][9]
Purity ≥95% - >98%[2][5][8][9]
Appearance Colorless to Light yellow clear liquid[7]
Solubility DMSO, DMF, DCM, Methylene chloride, Acetonitrile[2][9]
Storage -20°C[2][5][9]

Reaction Mechanism

The reaction of this compound with a primary amine is a nucleophilic acyl substitution.[1][12] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][12]

Reaction_Mechanism Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack mPEG4_NHS This compound mPEG4_NHS->Intermediate PEGylated_Protein Protein-NH-CO-PEG4-m (PEGylated Protein) Intermediate->PEGylated_Protein Amide Bond Formation NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release of Leaving Group

Figure 1: Reaction of this compound with a Protein's Primary Amine.

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the reagent.[12][13] The rate of hydrolysis increases with pH.[13]

Experimental Protocols

The following are detailed protocols for the PEGylation of proteins using this compound.

4.1. Reagent Preparation

  • Protein Solution: The protein should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[1] If the buffer contains primary amines (e.g., Tris), a buffer exchange via dialysis or a desalting column is necessary.[1][14] The recommended protein concentration is 2-10 mg/mL.[1][14]

  • This compound Solution: This reagent is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage due to hydrolysis.[1][14]

  • Quenching Buffer: Prepare a 1 M Tris-HCl or glycine (B1666218) solution at pH 8.0 to stop the reaction.[1]

4.2. Protein PEGylation Workflow

The general workflow for protein PEGylation is depicted below.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein Solution (amine-free buffer) Reaction Add PEG-NHS to Protein (molar excess) Protein_Prep->Reaction PEG_Prep Prepare this compound Solution (anhydrous DMSO/DMF) PEG_Prep->Reaction Incubation Incubate (RT or 4°C) Reaction->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching Purification Purify PEGylated Protein (Dialysis/Desalting) Quenching->Purification

Figure 2: Experimental Workflow for Protein PEGylation.

4.3. PEGylation Reaction Protocol

This is a general guideline and may require optimization for specific applications.

  • Reaction Setup: Adjust the pH of the protein solution to 8.0-8.5.[12] Add the calculated amount of the this compound stock solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent over the target molecule is a common starting point.[12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 30-60 minutes or at 4°C for 2-4 hours, or overnight.[1][12] Lower temperatures can help minimize hydrolysis of the NHS ester.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.[1]

  • Purification: Remove unreacted PEG reagent and the NHS byproduct using methods such as dialysis or a desalting column.[1][14]

4.4. Critical Reaction Parameters

The efficiency of the PEGylation reaction is influenced by several factors, which should be optimized for each specific protein.

ParameterRecommended Range/ConditionRationaleReferences
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. At lower pH, amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester is rapid.[1][9][12]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can reduce the rate of hydrolysis, especially for longer reaction times.[1]
Molar Ratio (PEG:Protein) 5:1 to 50:1Affects the degree of PEGylation. This needs to be optimized for the desired outcome.[12]
Buffer Composition Amine-free buffers (e.g., PBS)Buffers with primary amines (e.g., Tris, glycine) will compete with the target protein for the PEG reagent.[1][12][16]

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in the life sciences:

  • Drug Delivery: Enhances the solubility and stability of pharmaceuticals.[3]

  • Bioconjugation: Used to attach biomolecules like proteins and antibodies to other molecules or surfaces.[3]

  • Antibody-Drug Conjugates (ADCs): Employed in the creation of ADCs for targeted cancer therapy, enabling precise delivery of cytotoxic agents.[3][4]

  • PROTACs: The PEG linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17]

  • Surface Modification: Used for coating surfaces like carbon nanotubes and quantum dots.[9]

By improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, this compound plays a crucial role in the development of next-generation biotherapeutics.

References

An In-depth Technical Guide to m-PEG4-O-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester), a versatile reagent widely employed by researchers, scientists, and drug development professionals. This document details experimental protocols for its use in bioconjugation and the subsequent purification and characterization of the resulting conjugates.

Core Properties of this compound

The this compound is a popular crosslinking reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to biomolecules. The methoxy-terminated PEG chain is hydrophilic, enhancing the solubility and stability of the modified molecule.[1] The N-hydroxysuccinimide (NHS) ester provides a reactive group that specifically targets primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid/oil[3][4][5]
Molecular Formula C₁₄H₂₃NO₈[1][6][7]
Molecular Weight 333.33 g/mol [1][6][8]
Purity ≥90% to 98%[1][2][5]
Solubility Soluble in DMSO, DMF, DCM, THF[1][4][9]
Storage Conditions -20°C, desiccated[1][10][11]
Chemical Properties

The chemical properties of this compound are crucial for its application in bioconjugation.

PropertyDescriptionSource(s)
Reactivity The NHS ester reacts with primary amines (-NH₂) at pH 7-9 to form a stable amide bond.[12][13][12][13]
Stability The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions. Stock solutions should be prepared in anhydrous organic solvents immediately before use.[2][11][2][11]
Spacer Arm The hydrophilic PEG4 spacer arm increases the water solubility of the labeled molecule and can reduce steric hindrance.[1][13][1][13]
Byproduct The reaction of the NHS ester with an amine releases N-hydroxysuccinimide (NHS).[2][2]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in protein PEGylation, including the conjugation reaction, purification of the conjugate, and characterization of the final product.

Protein PEGylation with this compound

This protocol describes the covalent attachment of this compound to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[2] If the buffer contains primary amines, a buffer exchange must be performed.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[2]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[2]

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9][11] The optimal time and temperature depend on the specific protein and desired degree of PEGylation.[9]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2]

    • Incubate for an additional 15-30 minutes.[2]

Purification of PEGylated Protein

Purification is necessary to remove unreacted this compound, the NHS byproduct, and any unreacted protein.

Common Purification Methods:

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.[]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. PEGylation can alter the protein's overall charge, allowing for the separation of species with different degrees of PEGylation.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and can be used for both purification and analysis of PEGylated proteins.[]

  • Dialysis or Diafiltration: These methods can be used to remove small molecule impurities.[2]

Characterization of PEGylated Protein

The extent of PEGylation can be assessed using various analytical techniques.

2.3.1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a simple method to visualize the results of a PEGylation reaction. The addition of PEG chains increases the apparent molecular weight of the protein, causing it to migrate slower on the gel compared to the unmodified protein.[9]

Protocol:

  • Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.[9]

  • Mix protein samples (unmodified control and PEGylated reaction mixture) with SDS-PAGE loading buffer.[3]

  • Load the samples onto the gel and run the electrophoresis.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue). An iodine solution can be used to specifically stain the PEG portion.[3]

  • Analyze the resulting bands. A shift in the band migration for the PEGylated sample compared to the control indicates successful conjugation.[3] The presence of multiple bands may indicate different degrees of PEGylation.[3]

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight and can be used to determine the number of PEG chains attached to the protein.[15]

Protocol (Top-Down Analysis):

  • Desalt the PEGylated protein sample.

  • Reconstitute the sample in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of approximately 1 µM.[15]

  • Inject the sample onto a reversed-phase liquid chromatography (RPLC) column for separation.[15]

  • Acquire data in positive ion mode using a high-resolution mass spectrometer.[15]

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact PEGylated protein species and identify the different proteoforms based on their mass and relative abundance.[15]

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify the different PEGylated species.

Protocol (Size-Exclusion Chromatography - SEC):

  • Mobile Phase: A typical mobile phase is phosphate-buffered saline.

  • Flow Rate: 0.5 mL/min.[16]

  • Detection: UV absorbance at 280 nm.[16]

  • Sample Preparation: Dilute the protein sample in the mobile phase to approximately 1 mg/mL and filter before injection.[16]

Protocol (Reversed-Phase HPLC - RP-HPLC):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[16]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

  • Gradient: A typical gradient might be 20-80% B over 30 minutes.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: UV absorbance at 214 nm or 280 nm.[16]

Visualizations

The following diagrams illustrate key processes and concepts related to the use of this compound.

Chemical Structure of this compound cluster_methoxy_peg Methoxy-PEG4 cluster_linker Linker cluster_nhs_ester NHS Ester CH3O CH3O- CH2CH2O_1 (CH2CH2O)₄ CH2CH2O_2 CH2CH2O_2 CH2CH2O_3 CH2CH2O_3 CH2CH2O_4 CH2CH2O_4 C=O -C(O)- N N C=O_1 C=O N->C=O_1 C=O_2 C=O N->C=O_2 CH2_1 CH2 C=O_1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH2_2->C=O_2

Caption: Chemical structure of this compound.

Reaction of this compound with a Primary Amine reagent This compound reaction Nucleophilic Acyl Substitution (pH 7-9) reagent->reaction Reacts with protein Protein-NH₂ (Primary Amine) protein->reaction peg_protein PEGylated Protein (Stable Amide Bond) reaction->peg_protein Forms nhs N-hydroxysuccinimide (Byproduct) reaction->nhs Releases Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction protein_prep Protein in Amine-Free Buffer conjugation Conjugation Reaction (Controlled pH, Temp, Time) protein_prep->conjugation peg_prep Dissolve this compound in Anhydrous Solvent peg_prep->conjugation quenching Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification Purification of Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterization of Conjugate (e.g., SDS-PAGE, MS, HPLC) purification->characterization Structure of an Antibody-Drug Conjugate (ADC) with m-PEG4 Linker antibody Antibody linker m-PEG4 Linker antibody->linker Conjugated via Amide Bond drug Cytotoxic Drug linker->drug Attached to

References

The Versatility of m-PEG4-O-NHS Ester in Nanotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of nanotechnology, the precise surface functionalization of nanoparticles and biomolecules is paramount for the development of sophisticated drug delivery systems, diagnostic agents, and novel therapeutics. Among the arsenal (B13267) of bioconjugation reagents, methoxy-polyethylene glycol-4-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester) has emerged as a cornerstone linker. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, detailing its mechanism of action, experimental protocols, and quantitative parameters to empower researchers in their nanotechnology endeavors.

The this compound is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1] The incorporation of a discrete four-unit polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and solubility of the modified entity.[2][3] This PEGylation process can significantly improve the therapeutic properties of biomolecules and nanoparticles by increasing their hydrodynamic size, which in turn can prolong their circulatory half-life by reducing renal clearance.[1] Furthermore, the hydrophilic PEG chain can mask the conjugated molecule from the host's immune system, thereby reducing immunogenicity and antigenicity, and can improve overall stability.[1]

Core Concepts: Structure and Reactivity

The this compound molecule consists of three key components: a methoxy-terminated PEG chain, a four-unit ethylene (B1197577) glycol spacer, and a highly reactive N-hydroxysuccinimidyl (NHS) ester group. The NHS ester is the workhorse of the molecule, enabling efficient covalent conjugation to primary amine groups on proteins, peptides, amine-modified oligonucleotides, and other amine-containing molecules.[2][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] This reaction is most efficient in a neutral to slightly basic pH range (typically pH 7.2-8.5).[1][5]

Key Applications in Nanotechnology

The unique properties of this compound make it a versatile tool in various nanotechnology applications:

  • PEGylation of Proteins and Peptides: This is a primary application to enhance the therapeutic efficacy of protein-based drugs. PEGylation can increase solubility, stability, and circulation half-life while reducing immunogenicity.[1][6]

  • Functionalization of Nanoparticles: Surface modification of nanoparticles with this compound, a process known as PEGylation, is a widely used strategy to create "stealth" nanoparticles.[7] This hydrophilic layer reduces non-specific protein adsorption (opsonization), preventing rapid clearance by the mononuclear phagocyte system and prolonging circulation time.[7] This is crucial for targeted drug delivery and imaging applications.[8]

  • Development of Antibody-Drug Conjugates (ADCs): The this compound can be used as a component of linker systems to attach cytotoxic drugs to antibodies.[9] The PEG spacer can enhance the solubility and stability of the ADC.

  • Surface Modification of Biomaterials and Medical Devices: Immobilizing biomolecules onto surfaces via a PEG linker can improve biocompatibility, a critical factor for medical implants and diagnostic assays.[10]

  • Creation of Theranostics: This involves the development of multifunctional nanoparticles for both diagnosis and therapy. PEGylation with this compound can improve the in vivo performance of these theranostic agents.[11]

Data Presentation: Quantitative Parameters for PEGylation

The success of a PEGylation reaction is dependent on several critical parameters. The following tables summarize key quantitative data and reaction conditions gleaned from various protocols.

Table 1: Critical Reaction Parameters for Protein PEGylation

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5At lower pH, primary amines are protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester increases, competing with the desired reaction.[1]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can slow down the reaction and minimize hydrolysis of the NHS ester, especially for longer reaction times.[1]
Molar Excess of this compound 10 to 50-fold molar excess over the amine-containing moleculeThe optimal ratio depends on the desired degree of PEGylation and the concentration of the protein solution. Dilute solutions may require a higher molar excess.[12][13]
Protein Concentration 2 - 10 mg/mLA common starting concentration for efficient conjugation.[1]
Reaction Time 30 minutes to overnightShorter times at room temperature or longer times at 4°C can be employed. The optimal duration should be determined empirically.[1][5][12]
Quenching Agent Concentration 50 - 100 mMA primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction by consuming unreacted NHS ester.[1][12]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C16H27NO9[6]
Molecular Weight 377.39 g/mol [6]
Purity > 90%[6]
Solubility Soluble in DMSO, DMF, DCM[2]
Storage -20°C with desiccant[13][14]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for the PEGylation of proteins and the surface functionalization of nanoparticles.

Protocol 1: PEGylation of a Protein

Objective: To covalently attach this compound to primary amines on a protein.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]

  • This compound[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)[1]

  • Purification system (e.g., dialysis, desalting column, or size-exclusion chromatography)[10]

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is 2-10 mg/mL.[1]

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as it is moisture-sensitive.[1]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage.[1]

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently mixing. A 10- to 20-fold molar excess is a common starting point.[12]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes.[1]

  • Purification:

    • Remove unreacted PEG reagent and the NHS byproduct from the PEGylated protein using dialysis, a desalting column, or size-exclusion chromatography.[10]

  • Characterization:

    • Confirm PEGylation using SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (for precise molecular weight determination), or HPLC.[1]

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

Objective: To PEGylate amine-functionalized nanoparticles to improve their stability and biocompatibility.

Materials:

  • Amine-functionalized nanoparticles dispersed in an appropriate buffer (e.g., MES buffer)[7]

  • This compound (or a precursor that is converted to the NHS ester in situ)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (if starting from a carboxylated PEG)[7]

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)[11]

  • Quenching Buffer (e.g., Tris buffer)[7]

  • Centrifugal filter units or dialysis system for purification[7]

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.[11]

  • Linker Activation and Conjugation:

    • If using a pre-activated this compound, prepare a fresh stock solution in anhydrous DMSO or DMF.[11]

    • Add a 20- to 100-fold molar excess of the this compound stock solution to the nanoparticle suspension.[7][11] The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature with continuous gentle mixing.[7][15]

  • Quenching and Purification:

    • To quench the reaction, add a quenching buffer, such as Tris buffer, to a final concentration of 20-50 mM and incubate for 15-30 minutes.[7]

    • Purify the PEGylated nanoparticles to remove unreacted PEG and byproducts. This can be achieved by centrifugal filtration or dialysis.[7][11]

  • Characterization:

    • Confirm the successful surface modification by monitoring changes in physicochemical properties such as hydrodynamic diameter (will increase) and zeta potential (may change depending on the initial surface charge). Techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) can be used.

Mandatory Visualizations

G Chemical Reaction of this compound with a Primary Amine Reactants This compound + R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products PEGylated Molecule (Stable Amide Bond) + N-hydroxysuccinimide (Byproduct) Intermediate->Products Leaving Group Expulsion

Caption: Reaction mechanism of this compound.

G Experimental Workflow for Protein PEGylation cluster_prep 1. Reagent Preparation cluster_reaction 2. PEGylation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification cluster_char 5. Characterization Protein_Prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Reaction Add molar excess of PEG solution to protein solution. Incubate at RT or 4°C. Protein_Prep->Reaction PEG_Prep Prepare fresh this compound solution in anhydrous DMSO/DMF PEG_Prep->Reaction Quench Add Quenching Buffer (e.g., Tris) to stop the reaction. Reaction->Quench Purify Remove excess reagents by dialysis or chromatography. Quench->Purify Characterize Analyze PEGylated protein (SDS-PAGE, MS, HPLC). Purify->Characterize

Caption: Workflow for protein PEGylation.

Conclusion

The this compound is a powerful and versatile tool for researchers in nanotechnology. Its ability to efficiently PEGylate proteins, nanoparticles, and other amine-containing molecules under mild conditions makes it an invaluable reagent for enhancing the therapeutic and diagnostic potential of these entities. By carefully controlling the reaction parameters outlined in this guide, scientists can achieve reproducible and effective surface modifications, paving the way for the next generation of advanced nanomedicines and diagnostic tools. The evidence strongly supports the use of this compound for bioconjugation due to its high reactivity, selectivity for primary amines, and the stability of the resulting amide bond under physiological conditions.[12]

References

m-PEG4-O-NHS Ester: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the safe handling, storage, and application of m-PEG4-O-NHS ester for researchers, scientists, and drug development professionals. This document outlines the chemical properties, stability, and detailed protocols for the use of this reagent in bioconjugation.

Chemical and Physical Properties

This compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to biomolecules. The N-Hydroxysuccinimide (NHS) ester functional group reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. The PEG spacer enhances the solubility and can reduce the immunogenicity of the conjugated molecule.

PropertyValue
Chemical Formula C14H23NO8
Molecular Weight 333.33 g/mol
CAS Number 622405-78-1
Appearance Colorless oil or solid powder
Purity Typically >95%

Safety and Hazard Information

This compound is classified as a hazardous substance and should be handled with care. The following table summarizes the key hazard information and precautionary measures.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

First Aid Measures:

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Stability and Storage

The stability of this compound is critically dependent on moisture and pH. The NHS ester group is susceptible to hydrolysis, which competes with the desired amidation reaction.

Storage:

  • Store in a cool, dry place at -20°C.

  • Keep the container tightly closed and protected from moisture.

  • Allow the vial to warm to room temperature before opening to prevent condensation.

Stability in Aqueous Solutions:

The rate of hydrolysis of the NHS ester increases with increasing pH. The following table summarizes the half-life of NHS esters at various pH values and temperatures.

pHTemperature (°C)Half-life
7.004-5 hours[1][2]
7.0Room Temperature~7 hours[3]
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes[1][2]
9.0Room TemperatureMinutes[3]

Solubility

This compound is soluble in a variety of organic solvents. Due to its susceptibility to hydrolysis, it is recommended to prepare stock solutions in anhydrous organic solvents immediately before use.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[4][5][6]Recommended for preparing stock solutions. Use anhydrous grade.
Dimethylformamide (DMF)Soluble[4][5]Recommended for preparing stock solutions. Use anhydrous grade.
Dichloromethane (DCM)Soluble[7][8]
Tetrahydrofuran (THF)Soluble[8]
Water & Aqueous BuffersLimitedNot recommended for initial dissolution or storage due to hydrolysis. The hydrophilic PEG spacer increases solubility in aqueous media, but the NHS ester is prone to rapid hydrolysis.[9]

Experimental Protocols

The following is a detailed protocol for a typical protein conjugation experiment using this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.5.

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting columns or dialysis equipment for purification.

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store the stock solution.

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Ensure the protein solution is free of any amine-containing substances (e.g., Tris buffer, ammonium (B1175870) salts). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can sometimes improve conjugation efficiency while minimizing hydrolysis.

  • Quenching Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess PEG reagent and byproducts (e.g., N-hydroxysuccinimide) by dialysis or using a desalting column.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

ReactionMechanism Reagents This compound + Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Products PEGylated Protein (Stable Amide Bond) Intermediate->Products Collapse of Intermediate Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct

Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow start Start prep_reagent Prepare this compound Stock Solution (DMSO/DMF) start->prep_reagent prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein conjugation Conjugation Reaction (RT for 30-60 min or 4°C for 2h) prep_reagent->conjugation prep_protein->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purification (Dialysis or Desalting Column) quenching->purification end End purification->end

General experimental workflow for protein PEGylation.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can improve a molecule's solubility, stability, and circulating half-life, while also reducing its immunogenicity. The m-PEG4-O-NHS ester is a specific type of PEGylation reagent that offers a discrete chain length of four ethylene (B1197577) glycol units, providing a balance between increased hydrophilicity and minimal steric hindrance. This reagent features a methoxy-capped (m-PEG) terminus at one end and an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester group reacts efficiently and specifically with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group on an antibody, to form a stable amide bond. This document provides detailed protocols and application notes for the successful labeling of antibodies using this compound.

Chemical Principle of Labeling

The labeling reaction is based on the nucleophilic attack of a primary amine from the antibody on the carbonyl carbon of the NHS ester of the this compound molecule. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.2-8.5) to ensure that the primary amines on the antibody are deprotonated and thus nucleophilic.

Applications of PEGylated Antibodies

Antibodies labeled with this compound have a broad range of applications in research and drug development:

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of an antibody, reducing its renal clearance and thereby extending its circulation half-life in vivo.

  • Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the antibody, leading to a decreased immune response when administered in vivo.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG spacer can improve the solubility of antibodies that are prone to aggregation and increase their stability under various conditions.

  • Linker for Antibody-Drug Conjugates (ADCs): The this compound can serve as a hydrophilic spacer in the construction of ADCs, connecting the antibody to a cytotoxic drug.

Experimental Protocols

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4 or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. It is crucial that the buffer is free of primary amines (e.g., Tris).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification/Desalting Columns: (e.g., Sephadex G-25, Zeba™ Spin Desalting Columns, 7K or 40K MWCO) or dialysis cassettes.

  • Spectrophotometer

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes

Protocol 1: Antibody Preparation and Buffer Exchange

It is critical to ensure that the antibody solution is free from any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), as these will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange using Spin Desalting Column:

    • Equilibrate the desalting column with the desired Reaction Buffer according to the manufacturer's instructions. This typically involves washing the column multiple times with the Reaction Buffer.

    • Apply the antibody solution to the center of the column.

    • Centrifuge the column to collect the buffer-exchanged antibody.

    • Measure the protein concentration of the purified antibody using a spectrophotometer (A280).

Protocol 2: Antibody Labeling with this compound
  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, to make a 10 mM solution of this compound (MW: 333.3 g/mol ), dissolve 3.33 mg in 1 mL of anhydrous solvent.

  • Labeling Reaction:

    • Adjust the concentration of the buffer-exchanged antibody to 1-10 mg/mL in the Reaction Buffer.

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of 10- to 20-fold molar excess of the PEG reagent to the antibody is recommended.[1][2] The optimal ratio may need to be determined empirically for each antibody.

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently mixing.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][3][4]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted this compound.

Protocol 3: Purification of the PEGylated Antibody

It is essential to remove unreacted this compound and the quenching reagent from the labeled antibody.

  • Purification using Spin Desalting Column or Size Exclusion Chromatography:

    • Equilibrate the desalting column or size exclusion chromatography column with an appropriate storage buffer (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Collect the fractions containing the purified PEGylated antibody according to the manufacturer's protocol.

  • Purification by Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).

    • Dialyze against a large volume of storage buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours.

Protocol 4: Characterization of the PEGylated Antibody
  • Determine the Degree of PEGylation (DOP):

    • The extent of labeling can be assessed using techniques such as MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the antibody corresponding to the number of attached PEG moieties.

    • SDS-PAGE analysis can also provide a qualitative assessment, as the PEGylated antibody will migrate slower than the unlabeled antibody.

  • Functional Analysis:

    • The antigen-binding affinity of the PEGylated antibody should be assessed using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the labeling process has not compromised its function.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Reaction Buffer Phosphate Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5Must be free of primary amines.[5][6]
This compound Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh immediately before use.[2][5]
Molar Ratio (PEG:Antibody) 10:1 to 20:1This is a starting point and should be optimized for each antibody.[1][2]
Reaction Time 30-60 minutes at room temperature or 2 hours on iceLonger incubation times may be explored but can increase hydrolysis of the NHS ester.[2][3][4]
Quenching Reagent Concentration 50-100 mM Tris or Glycine
Purification Method Size Exclusion Chromatography or DialysisTo remove unreacted reagents.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or No PEGylation Presence of amine-containing buffers (e.g., Tris, glycine) in the antibody solution.Perform thorough buffer exchange into an amine-free buffer like PBS.[7]
Hydrolysis of the this compound.Prepare the stock solution in anhydrous solvent immediately before use. Ensure the reagent has been stored properly at -20°C with a desiccant.[2][7]
Incorrect pH of the reaction buffer.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[7]
Antibody Aggregation High degree of labeling.Reduce the molar ratio of this compound to antibody in the reaction.
Poor antibody stability.Optimize buffer conditions (e.g., pH, ionic strength).
Loss of Antibody Activity PEGylation at or near the antigen-binding site.Consider site-specific conjugation methods if random lysine labeling is detrimental.

Visualizations

Antibody_Labeling_Workflow Antibody Labeling Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange to remove amines) Labeling Labeling Reaction (Mix Antibody and PEG-NHS ester) Ab_prep->Labeling PEG_prep This compound Preparation (Dissolve in anhydrous DMSO/DMF) PEG_prep->Labeling Quenching Quenching (Add Tris or Glycine) Labeling->Quenching Purification Purification (Size Exclusion Chromatography or Dialysis) Quenching->Purification Characterization Characterization (Mass Spec, SDS-PAGE, Functional Assay) Purification->Characterization

Caption: Workflow for antibody labeling with this compound.

Caption: Chemical reaction of this compound with an antibody.

References

Application Notes and Protocols for m-PEG4-O-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The attachment of PEG chains, such as methoxy-polyethylene glycol (m-PEG), can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulatory half-life by decreasing renal clearance and reducing immunogenicity. The m-PEG4-O-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptides, to form stable amide bonds.[1] The success of this conjugation reaction is critically dependent on several parameters, with pH being the most crucial factor.[2][3] This document provides a detailed guide to understanding and optimizing the reaction pH for successful and reproducible PEGylation using m-PEG4-O-NHS esters.

The Critical Role of pH

The pH of the reaction buffer directly influences two competing reactions: the desired reaction of the NHS ester with the primary amine (aminolysis) and the undesired hydrolysis of the NHS ester.[2][3]

  • Amine Reactivity: The reactive species for this conjugation is the deprotonated primary amine (-NH₂), which acts as a nucleophile, attacking the electrophilic carbonyl group of the NHS ester.[3] At a pH below the pKa of the amine (for the lysine side chain, the pKa is typically around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the reaction rate.[3] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[3]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired aminolysis.[2] The rate of this hydrolysis reaction increases significantly with higher pH.[3] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[3]

Therefore, an optimal pH range must be selected to balance the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester.[3]

Optimal pH Range

The optimal pH for reacting m-PEG4-O-NHS esters with primary amines is typically between 7.2 and 8.5 .[2][4][5] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the highest efficiency.[5][6]

  • Below pH 7.2: Primary amines are mostly protonated (-NH₃⁺) and non-nucleophilic, resulting in a very slow or no reaction.[2]

  • pH 7.2 - 8.5: This range provides a sufficient concentration of deprotonated, reactive amines for efficient conjugation while keeping the rate of NHS ester hydrolysis manageable.[2][5]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the PEG reagent and significantly lower conjugation yields.[2]

Data Presentation

Table 1: Effect of pH on NHS-Ester Stability and Reaction Kinetics

pHTemperatureHalf-life of HydrolysisHalf-life of Amidation (Porphyrin-NHS Ester with mPEG4-NH2)Final Product Yield (P4-PEG)
7.00°C4-5 hours[4][5]--
8.0Room Temp.210 min (P3-NHS)[7], 190 min (P4-NHS)[7]80 min (P3-NHS)[8], 25 min (P4-NHS)[8]~87-92%[8]
8.5Room Temp.180 min (P3-NHS)[7], 130 min (P4-NHS)[7]20 min (P3-NHS)[8], 10 min (P4-NHS)[8]~87-92%[8]
8.64°C10 minutes[4][5]--
9.0Room Temp.125 min (P3-NHS)[7], 110 min (P4-NHS)[7]10 min (P3-NHS)[8], 5 min (P4-NHS)[8]Highest yield[7][8]

Note: Half-life and yield data for amidation are based on studies with porphyrin-NHS esters and mPEG4-NH2, which can serve as a valuable reference for the reactivity of this compound.

Mandatory Visualization

ReactionMechanism cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction mPEG_NHS This compound Tetrahedral_Intermediate Tetrahedral Intermediate mPEG_NHS->Tetrahedral_Intermediate Nucleophilic Attack Hydrolysis Hydrolysis (H₂O) mPEG_NHS->Hydrolysis Undesired Pathway (pH dependent) Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Tetrahedral_Intermediate PEGylated_Product PEGylated Molecule (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Tetrahedral_Intermediate->PEGylated_Product Collapse Tetrahedral_Intermediate->NHS Release Hydrolyzed_PEG Hydrolyzed m-PEG4 Hydrolysis->Hydrolyzed_PEG

Caption: Reaction mechanism of this compound with a primary amine and the competing hydrolysis reaction.

ExperimentalWorkflow Start Start: Prepare Reagents Buffer_Exchange 1. Buffer Exchange Ensure protein is in amine-free buffer (e.g., PBS, pH 7.2-8.5) Start->Buffer_Exchange Prepare_PEG 2. Prepare this compound Dissolve in anhydrous DMSO or DMF immediately before use Buffer_Exchange->Prepare_PEG Reaction 3. Conjugation Reaction Add PEG solution to protein solution (e.g., 30-60 min at RT or 2-4h at 4°C) Prepare_PEG->Reaction Quench 4. Quench Reaction Add amine-containing buffer (e.g., Tris or glycine) Reaction->Quench Purification 5. Purification Remove excess PEG and byproducts (e.g., SEC, Dialysis) Quench->Purification Analysis 6. Analysis Confirm PEGylation (e.g., SDS-PAGE, MALDI-TOF) Purification->Analysis End End: PEGylated Product Analysis->End

Caption: Experimental workflow for the PEGylation of a protein with this compound.

Experimental Protocols

1. Materials and Reagents

  • Protein or molecule with primary amines

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][6]

  • Reaction Buffer (Amine-free): 0.1 M phosphate (B84403) buffer, 0.1 M carbonate-bicarbonate buffer, 0.1 M borate (B1201080) buffer, or 0.1 M HEPES buffer, with a pH between 7.2 and 8.5.[2][4] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[2]

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH ~8.0.[1]

  • Desalting columns or dialysis cassettes for buffer exchange and purification.[1]

Important Considerations:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, in the reaction mixture as they will compete with the target molecule for reaction with the NHS ester.[1][2]

  • Reagent Handling: The this compound is moisture-sensitive.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare the this compound solution in anhydrous DMSO or DMF immediately before use.[1][6] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1]

2. General Protocol for Protein PEGylation

This protocol is a general guideline and may require optimization for specific applications.

Step 1: Buffer Exchange of the Protein Ensure the protein solution is in an appropriate amine-free reaction buffer at the desired pH (7.2-8.5). If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[1] The recommended protein concentration is 2-10 mg/mL.[1]

Step 2: Preparation of this compound Solution Immediately before starting the conjugation, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1] The amount of this compound needed will depend on the desired molar excess over the protein (a 5- to 50-fold molar excess is a common starting point for optimization).[2]

Step 3: Conjugation Reaction

  • Add the calculated volume of the this compound solution dropwise to the stirring protein solution.

  • Incubate the reaction mixture. The incubation time and temperature can be varied to control the extent of PEGylation:

    • 30-60 minutes at room temperature.[2]

    • 2-4 hours at 4°C.[2]

    • Overnight at 4°C for slower reactions.[2]

Step 4: Quenching the Reaction To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-100 mM.[1][2] This will consume any unreacted this compound. Incubate for an additional 15-30 minutes.[1]

Step 5: Purification of the PEGylated Protein Remove the unreacted PEG reagent, the NHS byproduct, and quenching buffer components from the PEGylated protein. Common purification methods include:

  • Size-Exclusion Chromatography (SEC)

  • Dialysis

  • Diafiltration

Step 6: Analysis and Characterization Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity. Common analytical techniques include:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to observe the increase in molecular weight.

  • MALDI-TOF Mass Spectrometry to determine the number of attached PEG chains.

  • HPLC (High-Performance Liquid Chromatography) to assess purity.

By carefully controlling the pH and other reaction parameters, researchers can achieve efficient and reproducible PEGylation of their target molecules, leading to improved therapeutic candidates.

References

Application Notes and Protocols for m-PEG4-O-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG4-O-NHS ester for the covalent modification of proteins, peptides, and other amine-containing biomolecules. This process, known as PEGylation, is a critical tool in drug development and research for enhancing the therapeutic properties of biomolecules.[1] By attaching polyethylene (B3416737) glycol (PEG) chains, PEGylation can increase the hydrodynamic size of a molecule, which may extend its circulatory half-life by reducing renal clearance.[1] Furthermore, it can shield the molecule from the host's immune system, thereby decreasing immunogenicity, and can improve solubility and stability.[1]

The this compound is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain, to form stable amide bonds.[1][2][3]

Reaction Mechanism

The reaction between this compound and a primary amine on a protein is a nucleophilic acyl substitution. The primary amine functions as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

Caption: Reaction of this compound with a Protein's Primary Amine.

Critical Reaction Parameters

The efficiency and success of the PEGylation reaction are influenced by several critical parameters that should be optimized for each specific protein and the desired degree of PEGylation.[1]

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5The reaction is most efficient in this pH range.[1][4] At lower pH, primary amines are protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester increases, which competes with the desired reaction.[1] A common starting point is a buffer at pH 8.0-8.5.[1]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the reaction and minimize hydrolysis of the NHS ester, particularly for longer reaction times (e.g., overnight).[1][4] Room temperature reactions are generally faster.[1]
Reaction Time 30 minutes to overnightThe optimal reaction time is dependent on the temperature, pH, and the reactivity of the specific protein.[1][4] The reaction can be monitored over time to determine the ideal duration.[1]
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)The this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[1][4] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[1]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the NHS ester and must be avoided.[1][5][6]
Protein Concentration 2 - 10 mg/mLThis is a recommended concentration range for the protein solution.[1][4]

Experimental Protocols

The following is a general protocol for the PEGylation of a protein using this compound. This protocol should be optimized for each specific application.

Reagent Preparation
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]

    • If the protein solution contains primary amines (e.g., from Tris buffer), a buffer exchange must be performed using methods like dialysis or a desalting column.[1]

    • The recommended protein concentration is between 2-10 mg/mL.[1][4]

  • This compound Solution:

    • The this compound reagent is sensitive to moisture.[1][6]

    • Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1][6]

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1]

  • Quenching Buffer:

    • Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.[1] This solution will be used to stop the reaction by consuming any unreacted NHS ester.[1]

PEGylation Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction A Prepare Protein in Amine-Free Buffer C Add m-PEG4-NHS Ester to Protein Solution A->C B Prepare Fresh m-PEG4-NHS Ester Solution B->C D Incubate (e.g., 1 hour at RT or overnight at 4°C) C->D E Quench Reaction with Tris or Glycine Buffer D->E F Purify PEGylated Protein (e.g., SEC, IEX) E->F G Characterize Product (e.g., SDS-PAGE, Mass Spec) F->G

Caption: Experimental Workflow for Protein PEGylation.

  • Reaction Setup:

    • Add the calculated amount of the freshly prepared this compound solution to the protein solution.

    • The volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[1]

  • Incubation:

    • Gently mix the reaction solution.

    • Incubate for the desired time and at the chosen temperature (e.g., 1 hour at room temperature or overnight at 4°C).[1][4]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.[1]

Purification of the PEGylated Protein

It is essential to remove the unreacted PEG reagent and the NHS byproduct from the PEGylated protein.[1] Common purification methods include:

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and byproducts.[1]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on their charge, which may be altered by PEGylation. It is particularly useful for separating species with different degrees of PEGylation.[1]

  • Dialysis or Diafiltration: These methods can also be used for purification.

Applications of m-PEG4 Bioconjugates

Bioconjugates created using m-PEG4 linkers have a wide range of applications in both research and drug development.

Application AreaDescription
Drug Delivery PEGylation can improve the solubility and stability of therapeutic agents, leading to the development of enhanced drug delivery systems.[7]
Protein and Peptide Modification Modifying proteins and peptides with m-PEG4 can increase their circulating half-life, reduce immunogenicity, and improve their pharmacokinetic profiles.[7]
Antibody-Drug Conjugates (ADCs) PEG linkers are often used in the construction of ADCs to improve their properties.
Surface Modification This compound can be used to modify surfaces that have been functionalized with primary amines.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency - pH of the reaction buffer is too low.- Hydrolysis of the this compound.- Presence of amine-containing buffers.- Insufficient molar excess of the PEG reagent.- Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the this compound solution immediately before use in an anhydrous solvent.- Perform a buffer exchange to an amine-free buffer.- Increase the molar ratio of the PEG reagent to the protein.
Protein Precipitation - The concentration of the organic solvent is too high.- The protein is not stable under the reaction conditions.- Ensure the volume of the organic solvent is less than 10% of the total reaction volume.- Optimize the reaction temperature and pH for protein stability.
Multiple PEGylated Species - The protein has multiple accessible primary amines.- This is often expected. The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG reagent, reaction time, and other parameters. IEX chromatography can be used to separate different species.

References

Application Notes and Protocols for Successful m-PEG4-O-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development and biotechnology.[1] It is widely employed to enhance the therapeutic properties of proteins, peptides, and other biomolecules by improving their pharmacokinetic and pharmacodynamic profiles.[2][3][4][5] Key benefits of PEGylation include increased hydrodynamic size, which prolongs circulation half-life by reducing renal clearance, enhanced solubility and stability, and reduced immunogenicity and antigenicity.[1][6]

The m-PEG4-O-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form stable amide bonds.[6] The success of this conjugation reaction is critically dependent on carefully controlled buffer conditions to maximize efficiency and yield a homogenous product. This document provides detailed application notes and protocols for successful this compound conjugation, with a focus on optimal buffer conditions and quantitative analysis of conjugation efficiency.

Critical Reaction Parameters: The Role of Buffer Conditions

The efficiency of this compound conjugation is governed by a delicate balance between the reactivity of the target amine groups and the hydrolytic stability of the NHS ester. This balance is primarily controlled by the reaction buffer's pH, composition, and temperature.

pH

The pH of the reaction buffer is the most critical parameter for successful NHS ester conjugation.[2][7] It directly influences the two competing reactions:

  • Amine Reactivity: The nucleophilic attack on the NHS ester is carried out by the deprotonated primary amine (-NH₂). At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine group is predominantly in its protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.[2][7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of hydrolysis increases significantly with increasing pH.[2][7]

Therefore, an optimal pH must be selected to maximize the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH range for NHS ester conjugation is 8.3-8.5 .[7][8] A broader effective range is generally considered to be pH 7.2 to 9.0.[5][7]

Buffer Composition

The choice of buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the this compound, significantly reducing the conjugation efficiency.[7][9]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Bicarbonate Buffer

  • Sodium Borate Buffer

  • HEPES Buffer

These buffers are devoid of primary amines and are effective in maintaining the desired pH throughout the reaction.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound conjugation, providing a basis for experimental design and optimization.

Table 1: Recommended Buffer Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[7][8]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines (e.g., Tris, glycine).[6][10]
Buffer Concentration 50 - 100 mMSufficient to maintain pH stability during the reaction.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis during longer reaction times.[6]
Reaction Time 30 minutes to 4 hoursDependent on temperature, pH, and reactant concentrations.[4]

Table 2: Influence of pH on NHS Ester Half-Life

pHHalf-life at 4°C
7.04-5 hours
8.0~1 hour
8.610 minutes

This table illustrates the increased rate of hydrolysis of the NHS ester at higher pH values. Data adapted from Thermo Fisher Scientific.[5]

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to proteins (e.g., antibodies) and peptides.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing accessible primary amines. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[4]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[4]

  • Desalting column or dialysis cassette for purification.[4]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[4]

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[6]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Reaction Buffer.[4]

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[6]

    • Incubate for 30 minutes at room temperature.[4]

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis.[11]

Protocol 2: Quantitative Analysis of PEGylation Efficiency using SDS-PAGE

SDS-PAGE is a widely used technique to visualize the results of a PEGylation reaction and estimate the degree of PEGylation.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Laemmli sample buffer (2X, non-reducing)

  • Polyacrylamide gel (appropriate percentage for the protein size)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample and the unmodified control with 2X non-reducing Laemmli sample buffer. Heat at 95°C for 5 minutes.[2]

  • Loading: Load 10-20 µg of protein per well onto the polyacrylamide gel. Include a lane for molecular weight standards.[2]

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[2]

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[8]

  • Data Analysis: The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight. The presence of multiple bands can indicate a mixture of mono-, di-, and multi-PEGylated species. Densitometry can be used for semi-quantitative analysis of the band intensities.[2]

Visualizations

Experimental Workflow for Protein PEGylation

G cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein in Amine-Free Buffer Conjugation Incubate at RT or 4°C (pH 8.3-8.5) Protein_Prep->Conjugation PEG_Prep This compound in DMSO/DMF PEG_Prep->Conjugation Quench Add Tris or Glycine Buffer Conjugation->Quench Purification Size Exclusion Chromatography or Dialysis Quench->Purification Analysis SDS-PAGE, SEC, Mass Spec Purification->Analysis

Caption: Experimental workflow for protein PEGylation.

Logical Relationship of PEGylation Benefits

G cluster_pegylation PEGylation cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes PEG This compound Conjugation Hydro_Size Increased Hydrodynamic Size PEG->Hydro_Size Solubility Improved Solubility & Stability PEG->Solubility Immunity Reduced Immunogenicity PEG->Immunity HalfLife Prolonged Circulation Half-Life Hydro_Size->HalfLife Efficacy Improved Therapeutic Efficacy Solubility->Efficacy Immunity->Efficacy Clearance Decreased Renal Clearance HalfLife->Clearance

Caption: Logical flow of PEGylation benefits.

References

Application Notes and Protocols for m-PEG4-O-NHS Ester in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester, specifically m-PEG4-O-NHS ester, is a crucial reagent in the field of bioconjugation. Its application is central to the development of advanced fluorescent probes for a multitude of research, diagnostic, and therapeutic applications. The structure of this compound consists of a methoxy-terminated tetra-polyethylene glycol (PEG) spacer arm linked to a highly reactive N-hydroxysuccinimide (NHS) ester.

The PEG spacer imparts several advantageous properties to the resulting fluorescent probes, including enhanced hydrophilicity, reduced non-specific binding, and improved biocompatibility.[1][2] The NHS ester functional group allows for the efficient and specific covalent attachment of the PEG-fluorophore conjugate to primary amines on target biomolecules, such as proteins, antibodies, and amine-modified nucleic acids, forming stable amide bonds.[3][4][5]

These application notes provide detailed protocols and supporting data for the synthesis of fluorescent probes using this compound, their subsequent conjugation to target biomolecules, and the purification and characterization of the final fluorescently labeled products.

Key Applications

  • Immunofluorescence: Labeled antibodies for the detection of specific antigens in cells and tissues.[1]

  • Flow Cytometry: Quantification of cell surface markers and intracellular proteins.[6]

  • In Vivo Imaging: Development of biocompatible probes with enhanced circulation times for preclinical and clinical imaging.[2][7]

  • Drug Delivery: PEGylation can improve the solubility and stability of therapeutic agents.[8]

Chemical Reaction and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

G cluster_0 Step 1: Fluorescent Probe Synthesis cluster_1 Step 2: Bioconjugation cluster_2 Step 3: Purification & Analysis m-PEG4-O-NHS_ester This compound Activated_Probe m-PEG4-Fluorophore (Activated Probe) m-PEG4-O-NHS_ester->Activated_Probe Reaction (pH 7.2-8.5) Amine_Fluorophore Amine-containing Fluorophore Amine_Fluorophore->Activated_Probe Activated_Probe_2 m-PEG4-Fluorophore (Activated Probe) Target_Biomolecule Target Biomolecule (e.g., Antibody, Protein) Labeled_Biomolecule Fluorescently Labeled Biomolecule Target_Biomolecule->Labeled_Biomolecule Labeled_Biomolecule_2 Fluorescently Labeled Biomolecule Activated_Probe_2->Labeled_Biomolecule Conjugation (pH 7.2-8.5) Purification Purification (e.g., SEC, Dialysis) Characterization Characterization (e.g., Spectroscopy, SDS-PAGE) Purification->Characterization Labeled_Biomolecule_2->Purification

General workflow for creating and using this compound-based fluorescent probes.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Fluorescent Probe

This protocol details the reaction of an amine-containing fluorescent dye with this compound to create a PEGylated, amine-reactive probe.

Materials:

  • This compound

  • Amine-containing fluorescent dye (e.g., Alexa Fluor™, DyLight™, etc.)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0

  • Size-exclusion chromatography (SEC) desalting columns

Procedure:

  • Prepare Stock Solutions: Immediately before use, prepare a 10 mg/mL stock solution of the amine-containing fluorescent dye in anhydrous DMF or DMSO. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Reaction Setup: In a microcentrifuge tube, dissolve the this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Initiate Reaction: Slowly add the fluorescent dye stock solution to the this compound solution while gently vortexing. A 1 to 1.5-fold molar excess of the this compound to the dye is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and linker by size-exclusion chromatography using a desalting column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the fluorescent probe.[9]

  • Characterization: Confirm the successful synthesis of the probe using techniques such as mass spectrometry or NMR. For practical laboratory purposes, determine the concentration of the purified probe by measuring the absorbance of the dye at its maximum wavelength.

Protocol 2: Conjugation of a PEGylated Fluorescent Probe to a Protein

This protocol outlines the general procedure for labeling a protein with the synthesized m-PEG4-fluorophore probe.

Materials:

  • Purified m-PEG4-fluorophore probe

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC, dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[10]

  • Reaction Setup: Adjust the pH of the protein solution to 8.3 by adding the Conjugation Buffer.

  • Initiate Conjugation: Add the desired molar excess of the dissolved m-PEG4-fluorophore probe to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the probe to the protein.[3][6]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.[3][6]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3][10]

  • Purification: Purify the resulting fluorescently labeled protein using size-exclusion chromatography or dialysis to remove the unreacted probe and byproducts.[8][10][11]

Quantitative Data Summary

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants.

ParameterConditionEffect on ConjugationReference
pH 7.2 - 8.5Optimal range for reaction with primary amines.[3]
> 8.5Increased rate of NHS ester hydrolysis, reducing conjugation efficiency.[5][12]
< 7.2Protonation of primary amines, decreasing their nucleophilicity.[12]
Temperature 4°CSlower reaction rate, suitable for overnight incubations.[3][12]
Room TemperatureFaster reaction rate, typically complete within 1-4 hours.[3][12]
Molar Excess of Probe 10-20 foldCommon starting range for efficient labeling of proteins.[3][6]

Note: The optimal conditions should be determined empirically for each specific fluorophore and biomolecule.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conjugation Incorrect pHEnsure the reaction pH is between 7.2 and 8.5.[3][12]
Hydrolysis of NHS esterPrepare the this compound solution immediately before use.[12][13][14]
Presence of primary amines in buffer (e.g., Tris, glycine)Use an amine-free buffer such as phosphate or bicarbonate.[12][13][14]
Protein Aggregation High protein concentrationPerform the reaction at a lower protein concentration.
Hydrophobicity of the fluorophoreThe PEG spacer is designed to minimize this, but further optimization of the probe-to-protein ratio may be needed.
Loss of Protein Activity Labeling of critical residues (e.g., in the antigen-binding site)Reduce the molar excess of the fluorescent probe to decrease the degree of labeling.[1]

Purification and Characterization

Proper purification is crucial to remove unreacted reagents that can interfere with downstream applications.

G Crude_Reaction_Mixture Crude Reaction Mixture Purification_Method Purification Method Crude_Reaction_Mixture->Purification_Method SEC Size-Exclusion Chromatography (SEC) Purification_Method->SEC Size-based Dialysis Dialysis / Ultrafiltration Purification_Method->Dialysis Size-based RP_HPLC Reversed-Phase HPLC Purification_Method->RP_HPLC Hydrophobicity-based Purified_Probe Purified Fluorescent Probe SEC->Purified_Probe Dialysis->Purified_Probe RP_HPLC->Purified_Probe Analysis Analysis Purified_Probe->Analysis Spectroscopy UV-Vis & Fluorescence Spectroscopy Analysis->Spectroscopy SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Mass_Spectrometry Mass Spectrometry Analysis->Mass_Spectrometry

Purification and analysis workflow for fluorescently labeled biomolecules.

Purification Techniques:

  • Size-Exclusion Chromatography (SEC): Highly effective for separating the larger labeled biomolecule from smaller unreacted probes and byproducts.[11][]

  • Dialysis/Ultrafiltration: Useful for removing small molecules and for buffer exchange. The molecular weight cut-off (MWCO) of the membrane is a critical parameter.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity and is effective for purifying fluorescent probes.[11]

Characterization Methods:

  • UV-Vis Spectroscopy: Used to determine the concentration of the protein and the fluorophore, allowing for the calculation of the Degree of Labeling (DOL).

  • SDS-PAGE: Can qualitatively assess the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry: Provides a precise measurement of the mass of the conjugate, confirming the number of attached probes.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound to create high-quality fluorescent probes for a wide array of biological applications.

References

Application Notes and Protocols for the Purification of Proteins Following m-PEG4-O-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a cornerstone technique in biopharmaceutical development. It offers numerous advantages, including an increased hydrodynamic size, leading to reduced renal clearance and a longer in-vivo half-life.[1] Furthermore, PEGylation can shield proteins from proteolytic degradation and diminish their immunogenicity.[2] The m-PEG4-O-NHS ester is an amine-reactive PEGylation reagent that facilitates the covalent attachment of a monodisperse tetraethylene glycol (PEG4) chain to primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain, forming a stable amide bond.[2]

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired PEGylated protein, unreacted native protein, excess this compound, and its hydrolysis byproducts.[3] A robust and efficient purification strategy is therefore critical to isolate the purified PEGylated protein conjugate, ensuring its homogeneity, purity, and activity for downstream applications.[4] The relatively small size of the m-PEG4 moiety presents unique challenges and considerations for purification compared to larger PEG chains.

This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound, focusing on the most common and effective chromatographic and filtration techniques.

Pre-Purification: Quenching the Conjugation Reaction

Before proceeding to purification, it is essential to quench the conjugation reaction to consume any unreacted this compound. This is typically achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[2] The mixture is then incubated for an additional 15-30 minutes.[2]

Purification Strategies

The choice of purification method depends on the specific properties of the protein, the degree of PEGylation, the scale of the purification, and the desired final purity. A multi-step purification strategy often yields the best results.[5]

A general workflow for the purification process is outlined below:

G cluster_0 Purification Workflow Conjugation_Reaction_Mixture Crude Conjugation Reaction Mixture Primary_Purification Primary Purification Step (e.g., SEC or IEX) Conjugation_Reaction_Mixture->Primary_Purification Analysis_1 Fraction Analysis (SDS-PAGE, UV 280nm) Primary_Purification->Analysis_1 Pooling Pool Fractions of Interest Analysis_1->Pooling Polishing_Step Polishing Step (Optional) (e.g., HIC or IEX) Pooling->Polishing_Step Analysis_2 Purity and Characterization (SEC-HPLC, Mass Spec) Polishing_Step->Analysis_2 Final_Product Purified PEGylated Protein Analysis_2->Final_Product

Caption: General workflow for the purification of PEGylated proteins.

A decision tree to aid in selecting the appropriate purification method is presented below:

G Start Start: Crude PEGylated Protein Mixture Size_Difference Significant Size Difference between PEGylated and Native Protein? Start->Size_Difference SEC Size Exclusion Chromatography (SEC) Size_Difference->SEC Yes Charge_Difference Significant Charge Difference between PEGylated and Native Protein? Size_Difference->Charge_Difference No IEX Ion Exchange Chromatography (IEX) SEC->IEX Followed by Charge_Difference->IEX Yes Hydrophobicity_Difference Sufficient Hydrophobicity Difference? Charge_Difference->Hydrophobicity_Difference No HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Followed by Hydrophobicity_Difference->HIC Yes Consider_Combination Consider a Combination of Techniques Hydrophobicity_Difference->Consider_Combination No TFF Tangential Flow Filtration (TFF) (for buffer exchange and desalting) Consider_Combination->TFF Can be used at multiple stages

Caption: Decision tree for selecting a suitable purification method.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[3] It is highly effective for removing small molecules like unreacted this compound and its hydrolysis byproducts from the larger PEGylated protein.[] However, due to the small size of the m-PEG4 moiety, the difference in hydrodynamic radius between the mono-PEGylated and the native protein may not be sufficient for complete baseline separation, especially for larger proteins.[7] In such cases, SEC is often used as an initial clean-up step.

Experimental Protocol: SEC

  • Column Selection and Equilibration:

    • Choose an SEC column with a fractionation range appropriate for the size of your protein.

    • Equilibrate the column with at least 2-3 column volumes of a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at the manufacturer's recommended flow rate.[3]

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter to prevent column clogging.[3]

  • Sample Injection and Elution:

    • Inject the prepared sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[3]

    • Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the column eluate using a UV detector at 280 nm.

    • Collect fractions corresponding to the different peaks. The PEGylated protein, having a slightly larger hydrodynamic radius, is expected to elute slightly earlier than the native protein. Unreacted PEG reagent will elute much later.[3]

    • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified PEGylated protein.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[3] The covalent attachment of a PEG chain can shield the surface charges of a protein, altering its interaction with the IEX resin.[] This change in charge can be exploited to separate the PEGylated protein from the unreacted native protein. IEX is particularly effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[2]

Experimental Protocol: IEX

  • Resin Selection and Equilibration:

    • Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of your native protein and the desired buffer pH.

    • Equilibrate the column with a low-ionic-strength binding buffer until the pH and conductivity are stable.[3]

  • Sample Preparation:

    • If necessary, perform a buffer exchange of the quenched reaction mixture into the IEX binding buffer using dialysis or a desalting column.

    • Centrifuge and filter the sample as described for SEC.

  • Sample Loading and Elution:

    • Load the prepared sample onto the equilibrated IEX column.

    • Wash the column with the binding buffer to remove any unbound molecules.

    • Elute the bound proteins using a linear gradient of increasing salt concentration or a pH gradient.[8]

  • Fraction Collection and Analysis:

    • Collect fractions across the elution gradient.

    • Analyze the collected fractions by SDS-PAGE and analytical SEC to identify the fractions containing the purified PEGylated protein.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[4] The principle of HIC involves binding proteins to a hydrophobic stationary phase in the presence of a high concentration of a lyotropic salt (e.g., ammonium (B1175870) sulfate) and eluting them by decreasing the salt concentration.[4] PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for separation. HIC is often used as a polishing step to separate different PEGylated species.[9]

Experimental Protocol: HIC

  • Column Selection and Equilibration:

    • Choose an HIC column with a suitable hydrophobic ligand (e.g., Phenyl, Butyl, or Octyl).

    • Equilibrate the column with a high-salt binding buffer (e.g., 1-2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[4]

  • Sample Preparation:

    • Add a high concentration of salt to the protein sample to match the binding buffer conditions. This should be done gradually with gentle stirring to avoid protein precipitation.[4]

  • Sample Loading and Elution:

    • Load the salt-adjusted sample onto the column.

    • Wash the column with the binding buffer to remove unbound components.

    • Elute the bound proteins with a decreasing salt gradient (from 100% binding buffer to 100% elution buffer) over 10-20 column volumes.[4]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by SDS-PAGE and analytical SEC to identify the desired PEGylated protein fractions.

    • Pool the pure fractions and remove the salt by dialysis or a desalting column.

Tangential Flow Filtration (TFF)

TFF, or cross-flow filtration, is a rapid and scalable method for buffer exchange, desalting, and concentrating protein solutions.[1] It is particularly useful for removing unreacted small molecules like this compound and for buffer exchange before or after chromatographic steps.[10]

Experimental Protocol: TFF

  • System Setup and Equilibration:

    • Install a TFF cassette or hollow fiber module with an appropriate molecular weight cutoff (MWCO) that is significantly smaller than the protein (e.g., 3-10 kDa).

    • Equilibrate the system by recirculating the diafiltration buffer through the module.[1]

  • Concentration (Optional):

    • Load the quenched reaction mixture into the reservoir.

    • Recirculate the sample and apply a transmembrane pressure to initiate filtration, concentrating the sample to the desired volume.[1]

  • Diafiltration (Buffer Exchange):

    • Add diafiltration buffer to the reservoir at the same rate as the permeate is being removed to maintain a constant volume.

    • Continue the diafiltration process for several volume exchanges (typically 5-10) to ensure complete removal of small molecules and exchange into the desired final buffer.[11]

  • Sample Recovery:

    • Recover the purified and buffer-exchanged PEGylated protein from the system.

Data Presentation

Summarizing quantitative data from the purification process is crucial for assessing the efficiency and success of the chosen strategy.

Table 1: Summary of a Multi-Step Purification of a PEGylated Antibody [4]

Purification StepProtein Loaded (mg)Protein Recovered (mg)Yield (%)Purity by SEC-HPLC (%)
Crude Reaction 100--65
SEC 100858588
IEX 857285>98

Table 2: Representative Reaction Conditions and Degree of PEGylation for a Model Protein with this compound [9]

Molar Ratio (m-PEG4-NHS : Protein)Reaction Time (hours)Reaction Temperature (°C)Average Degree of PEGylation (PEG molecules/protein)
10:12251-2
20:12253-4
50:12255-7
20:1442-3

Characterization of the Purified PEGylated Protein

After purification, it is essential to characterize the final product to confirm its identity, purity, and the degree of PEGylation.

Table 3: Common Analytical Techniques for Characterizing Purified m-PEG4-Protein Conjugates

Analytical MethodInformation ObtainedReference
SDS-PAGE Visualizes the increase in apparent molecular weight of the PEGylated protein compared to the unmodified protein.[3]
Size Exclusion Chromatography (SEC-HPLC) Assesses the purity of the conjugate and can indicate the presence of aggregates or fragments. Successful PEGylation leads to an earlier elution time.[3]
Mass Spectrometry (MS) Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of attached PEG chains.[3]
Dynamic Light Scattering (DLS) Measures the hydrodynamic radius of the molecules in solution, which will increase upon successful PEGylation.[3]

Conclusion

The purification of proteins after conjugation with this compound is a critical step to obtain a homogeneous and active product. A well-designed purification strategy, often employing a combination of chromatographic and filtration techniques, is essential for achieving high purity. The choice of the most appropriate purification method or combination of methods will depend on the specific characteristics of the protein conjugate and the impurities to be removed. Careful optimization of the chosen protocols will ensure a robust and reproducible purification process, yielding a high-quality PEGylated protein for research and therapeutic applications.

References

Quantifying the Degree of Labeling with m-PEG4-O-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of the degree of labeling when using methoxy-poly(ethylene glycol)-4-N-hydroxysuccinimidyl ester (m-PEG4-O-NHS ester). Accurate determination of the extent of PEGylation is critical for ensuring the quality, consistency, and efficacy of modified proteins and other biomolecules in therapeutic and research applications.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and nanoparticles. The this compound is an amine-reactive reagent that specifically targets primary amines, such as the N-terminus of a protein or the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond. The degree of labeling (DOL), or the average number of PEG molecules conjugated to each biomolecule, is a critical quality attribute that influences the biological activity, solubility, and immunogenicity of the final product. Therefore, robust analytical methods for quantifying the DOL are essential.

This guide details several common analytical techniques for determining the degree of PEGylation, offering a comparative overview to aid in method selection.

Analytical Methods for Determining the Degree of Labeling

The choice of analytical technique for quantifying the degree of labeling with this compound depends on factors such as the nature of the biomolecule, required precision, available instrumentation, and throughput needs. The most common methods include mass spectrometry, chromatography, and colorimetric assays.

Quantitative Data Summary
Analytical TechniquePrincipleKey AdvantagesKey Limitations
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of the intact native and PEGylated protein. The mass difference is used to calculate the number of attached PEG chains.Provides direct measurement of mass and heterogeneity. High accuracy.[1][2]May be challenging to automate. Can be difficult to produce decent signals as PEG can interfere with matrix crystallization.[2][3]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size, leading to an earlier elution time.[4]Robust, reproducible, and excellent for analyzing aggregates and removing unreacted PEG.[5]Resolution may be insufficient to separate species with a low number of PEG modifications.
TNBSA Assay 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product with absorbance at 335-345 nm.[6][7] The reduction in free amines correlates with the degree of PEGylation.Simple, colorimetric assay that does not require sophisticated instrumentation.Indirect method. Requires accurate protein concentration determination and a standard curve. Buffers containing free amines (e.g., Tris) interfere with the assay.[7]
Fluorescamine (B152294) Assay Fluorescamine reacts with primary amines to form a fluorescent product (Ex/Em = 390/475 nm).[8][9] The decrease in fluorescence after PEGylation is proportional to the number of modified amines.High sensitivity, can detect picomole levels of amines.[9] Fast reaction.Indirect method. The fluorescamine reagent is prone to hydrolysis, which can lead to high background.[8]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for protein PEGylation and subsequent quantification of the degree of labeling.

G General Workflow for PEGylation and Quantification cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_quantification Quantification Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Reaction PEGylation Reaction (Room temp or 4°C) Protein_Prep->Reaction PEG_Prep This compound Preparation (Anhydrous DMSO/DMF) PEG_Prep->Reaction Quenching Quenching (e.g., Tris or Glycine) Reaction->Quenching Purification Purification of PEGylated Protein (SEC, IEX, or Dialysis) Quenching->Purification Quantification Quantification of Degree of Labeling Purification->Quantification MS Mass Spectrometry (MALDI-TOF) Quantification->MS Direct Measurement HPLC HPLC (SEC) Quantification->HPLC Separation Colorimetric Colorimetric Assays (TNBSA, Fluorescamine) Quantification->Colorimetric Indirect Measurement G MALDI-TOF Workflow for DOL Determination cluster_sample Sample Preparation cluster_maldi MALDI-TOF Analysis cluster_data Data Analysis Unlabeled Unlabeled Protein (Control) Spotting Co-crystallize Sample and Matrix on Target Unlabeled->Spotting Labeled PEGylated Protein (Purified) Labeled->Spotting Matrix Prepare Matrix Solution (e.g., Sinapinic Acid) Matrix->Spotting Acquisition Acquire Mass Spectra Spotting->Acquisition Determine_MW Determine Average Molecular Weights Acquisition->Determine_MW Calculate_DOL Calculate Degree of Labeling Determine_MW->Calculate_DOL

References

Application Notes and Protocols for Peptide Modification with m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides.[1][2][3][4][5] This modification can increase the hydrodynamic size of the peptide, leading to reduced renal clearance and an extended circulating half-life.[1][2][4][6] Furthermore, the hydrophilic PEG chain can shield the peptide from proteolytic enzymes, thereby improving its stability, and can also reduce its immunogenicity.[1][4][6]

The m-PEG4-O-NHS ester is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of a polypeptide chain, to form stable amide bonds.[2][3][7] This document provides detailed application notes and protocols for the modification of peptides using this compound.

Chemical Principle of Conjugation

The reaction of this compound with a primary amine on a peptide is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][8] The reaction is most efficient at a pH of 7.0-9.0.[3][9]

Reaction of this compound with a Peptide's Primary Amine reagent This compound product PEGylated Peptide (Stable Amide Bond) reagent->product Nucleophilic Attack peptide Peptide-NH₂ (Primary Amine) peptide->product byproduct N-hydroxysuccinimide (Byproduct) product->byproduct

Caption: Reaction scheme for peptide PEGylation using this compound.

Critical Parameters for Peptide PEGylation

The efficiency and outcome of the PEGylation reaction are influenced by several critical parameters that should be optimized for each specific peptide and desired degree of modification.[2]

ParameterRecommended RangeRationale
pH 7.0 - 8.5At lower pH, primary amines are protonated and less nucleophilic. At higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction. A common starting point is a buffer at pH 8.0-8.5.[2][9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the reaction and minimize hydrolysis of the NHS ester, especially for longer reaction times (e.g., overnight).[2]
Molar Ratio (PEG:Peptide) 10 to 50-fold molar excessA molar excess of the this compound drives the reaction towards completion. The optimal ratio should be determined empirically for each peptide.[7][8][9]
Reaction Time 30 minutes to overnightThe optimal reaction time depends on the reactivity of the peptide and the desired degree of PEGylation.[2][7]
Peptide Concentration 1 - 10 mg/mLThe concentration of the peptide can influence the reaction kinetics.[7]
Buffer Composition Amine-free buffers (e.g., PBS, Borate)Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the peptide for reaction with the NHS ester and should be avoided.[2][9][10]

Experimental Protocols

The following protocols provide a general framework for the modification of a peptide with this compound. Optimization may be necessary for specific applications.

Experimental Workflow for Peptide PEGylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_peptide Prepare Peptide Solution (Amine-free buffer, pH 7.0-8.5) conjugation Conjugation Reaction (Add PEG solution to peptide solution) prep_peptide->conjugation prep_peg Prepare this compound Solution (Anhydrous DMSO or DMF) prep_peg->conjugation incubation Incubate (Room temp or 4°C) conjugation->incubation quenching Quench Reaction (Add Tris or Glycine) incubation->quenching purify Purify PEGylated Peptide (e.g., Dialysis, SEC, RP-HPLC) quenching->purify analyze Analyze Final Product (SDS-PAGE, Mass Spectrometry, HPLC) purify->analyze

Caption: A generalized workflow for the modification of peptides with this compound.

Reagent Preparation
  • Peptide Solution :

    • Ensure the peptide is dissolved in an amine-free buffer, such as Phosphate Buffered Saline (PBS) or borate (B1201080) buffer, at a pH between 7.0 and 8.5.[2][10]

    • If the peptide is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using methods like dialysis or a desalting column.[2][9]

    • The recommended peptide concentration is between 1-10 mg/mL.[7]

  • This compound Solution :

    • The this compound reagent is moisture-sensitive.[2][9][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the required amount of this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-20 mM).[2]

    • Do not prepare aqueous stock solutions of the NHS ester for storage as it will rapidly hydrolyze.[2][10]

  • Quenching Buffer :

    • Prepare a 1 M solution of Tris-HCl or glycine at a pH of approximately 8.0.[2][11] This solution will be used to stop the reaction.

PEGylation Reaction
  • Calculate the volume of the this compound stock solution required to achieve the desired molar excess relative to the peptide. A 10- to 50-fold molar excess is a common starting point.[7][8][9]

  • Add the calculated volume of the this compound solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][8][9][10] The optimal time and temperature should be determined empirically.

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][7]

  • Incubate for an additional 15-30 minutes to ensure all unreacted NHS ester is consumed.[8]

Purification of the PEGylated Peptide

It is crucial to remove unreacted this compound, the hydrolyzed PEG, and the NHS byproduct from the final PEGylated peptide.[] The choice of purification method will depend on the properties of the peptide and the PEGylated conjugate.

Purification MethodPrincipleApplication Notes
Dialysis / Diafiltration Size-based separation using a semi-permeable membrane.Effective for removing small molecule impurities from larger PEGylated peptides.[13][14]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Can separate the larger PEGylated peptide from the smaller unreacted peptide and byproducts. Gel filtration on columns like Sephadex G-25 can be used for desalting and buffer exchange.[13]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.A widely used method for the purification of peptides and their PEGylated counterparts. A C8 or C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][6][]
Ion-Exchange Chromatography (IEX) Separation based on net charge.The attachment of PEG chains can alter the surface charge of a peptide, allowing for the separation of PEGylated species from the unreacted peptide. Cation exchange chromatography is a common starting point.[][15][16]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under high salt conditions.Can be used as a polishing step in the purification process.[13][16]
Characterization of the PEGylated Peptide

The extent of PEGylation and the purity of the final product should be assessed using various analytical techniques.[2]

Characterization TechniqueInformation Provided
SDS-PAGE Provides an estimation of the apparent molecular weight. PEGylated peptides will migrate slower than their unmodified counterparts.[2]
Mass Spectrometry (MALDI-TOF or ESI-MS) Offers a precise measurement of the molecular weight, allowing for the determination of the number of attached PEG chains.[1][2][17][18][19]
High-Performance Liquid Chromatography (HPLC) Can be used to assess the purity of the PEGylated peptide and to separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).[1][2][20]

Advantages of Peptide PEGylation

The modification of peptides with m-PEG4 can lead to significant improvements in their therapeutic properties.

Pharmacokinetic Advantages of Peptide PEGylation cluster_advantages Improved Properties cluster_mechanisms Mechanisms pegylation Peptide PEGylation hydro_size Increased Hydrodynamic Size pegylation->hydro_size steric_hindrance Steric Hindrance pegylation->steric_hindrance hydrophilicity Increased Hydrophilicity pegylation->hydrophilicity epitope_masking Epitope Masking pegylation->epitope_masking half_life Increased Circulating Half-Life stability Enhanced Proteolytic Stability solubility Improved Solubility immunogenicity Reduced Immunogenicity hydro_size->half_life steric_hindrance->stability hydrophilicity->solubility epitope_masking->immunogenicity

Caption: A diagram illustrating the pharmacokinetic advantages conferred by peptide PEGylation.

  • Extended Circulating Half-Life : The increased hydrodynamic size of the PEGylated peptide reduces its rate of renal clearance, thereby prolonging its presence in circulation.[1][4][6]

  • Improved Stability : The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the peptide from degradation.[1][6]

  • Enhanced Solubility : PEG is highly water-soluble, and its conjugation can improve the solubility of hydrophobic peptides.[1][6]

  • Reduced Immunogenicity : The PEG moiety can mask antigenic epitopes on the peptide surface, reducing its potential to elicit an immune response.[1][4][6]

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG4-O-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-O-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields and other undesirable outcomes in your this compound reactions.

Issue 1: Low or No Yield of PEGylated Product

  • Question: I am observing very low to no yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a common issue that can stem from several factors, primarily related to the stability and reactivity of the this compound and the reaction conditions. Here are the most likely causes and their solutions:

    • Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, rendering it inactive. The rate of hydrolysis is significantly influenced by pH.[1][2][3]

      • Solution:

        • Always allow the this compound reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]

        • Prepare the this compound solution in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[6][7][8] Do not prepare and store aqueous stock solutions.[6]

        • Work quickly once the reagent is dissolved.[9]

    • Suboptimal pH: The reaction is highly pH-dependent. For efficient conjugation, a delicate balance must be struck. The primary amine on the target molecule needs to be deprotonated to be nucleophilic, which is favored at a pH above its pKa. However, higher pH also accelerates the hydrolysis of the NHS ester.[10][11]

      • Solution: The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][10][11] A common starting point is a buffer at pH 8.0-8.5.[6][8]

    • Incompatible Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the NHS ester, significantly reducing your yield.[1][9][12]

      • Solution: Use amine-free buffers. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[9][11][12]

    • Inactive Reagent: The this compound may have degraded due to improper storage or handling.

      • Solution: Store the reagent desiccated at -20°C.[4] To test for activity, you can measure the release of NHS upon forced hydrolysis with a mild base, as NHS absorbs light between 260-280 nm.[4]

    • Dilute Protein Solution: In dilute protein solutions, the concentration of water molecules is much higher than that of the primary amines on your protein, which favors hydrolysis of the NHS ester over the desired conjugation reaction.[4]

      • Solution: Increase the concentration of your protein. A recommended range is typically 2-10 mg/mL.[5][6]

Issue 2: Protein Precipitation During or After the Reaction

  • Question: My protein is precipitating after I add the this compound. What could be causing this and how can I prevent it?

  • Answer: Protein precipitation can occur due to several factors, including the properties of the protein itself and the changes introduced by PEGylation.

    • Poor Solubility of the this compound: While the PEG linker enhances water solubility, the overall reagent may have limited aqueous solubility.[2]

      • Solution: Dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[6][7] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturing your protein.[4][9]

    • Change in Protein Charge: The reaction of the NHS ester with a primary amine neutralizes the positive charge of the amine. This alteration of the protein's isoelectric point can sometimes lead to aggregation and precipitation.[2]

      • Solution: Try performing the reaction at a lower protein concentration.[2]

    • Protein Instability: The chosen reaction conditions (e.g., pH, temperature) may be destabilizing your protein.[2][13]

      • Solution: Perform the reaction at a lower temperature, such as 4°C.[13] You can also screen different buffer conditions to find one that enhances the stability of your specific protein.[13]

Issue 3: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)

  • Question: My final product is a heterogeneous mixture with varying numbers of PEG chains attached. How can I achieve a more homogeneous, mono-PEGylated product?

  • Answer: High polydispersity is often a result of having multiple reactive sites on the protein with similar reactivities. Controlling the reaction conditions can favor mono-PEGylation.

    • High Molar Ratio of PEG to Protein: A large excess of the this compound will drive the reaction towards multi-PEGylation.[13]

      • Solution: Systematically decrease the molar ratio of the this compound to your protein to find the optimal balance that favors mono-conjugation.[13] A common starting point is a 10- to 20-fold molar excess.[14]

    • Multiple Reactive Sites with Similar Accessibility: If your protein has several surface-exposed primary amines that can react with the PEG reagent, a mixture of products is likely.

      • Solution: Adjusting the reaction pH can sometimes provide more selective modification. For example, a lower pH can favor the more nucleophilic N-terminal alpha-amino group.[13]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental chemistry of the this compound reaction?

    • A1: The reaction is a nucleophilic acyl substitution. The primary amine (-NH₂) on the target molecule (e.g., the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6][7]

  • Q2: How does pH affect my this compound conjugation reaction?

    • A2: The pH of the reaction buffer is a critical parameter. The reaction is highly pH-dependent.[11] At a lower pH, the primary amines are protonated and less nucleophilic, slowing down or preventing the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction.[1][3][10][11] The optimal pH range is generally between 7.2 and 8.5.[1][10][11]

  • Q3: What is the recommended temperature and reaction time?

    • A3: PEGylation reactions are often carried out at temperatures ranging from 4°C to room temperature (20-25°C).[6] Reaction times can vary from 30 minutes to several hours.[13][15] A common protocol suggests incubating the reaction on ice for two hours or at room temperature for 30-60 minutes.[13][16] The optimal time and temperature should be determined experimentally.

  • Q4: How should I store the this compound reagent?

    • A4: The this compound reagent is moisture-sensitive.[6] It should be stored desiccated at -20°C.[4]

  • Q5: Can I use Tris buffer for my reaction?

    • A5: No, it is not recommended. Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester, leading to reduced conjugation efficiency.[1][9][12]

Data Presentation

Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions

pHTemperature (°C)Half-life of NHS Ester
7.004 to 5 hours
8.6410 minutes
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

Data compiled from multiple sources.[1][3][17] Note: These are general values and can vary based on the specific NHS ester compound and buffer conditions.

Experimental Protocols

Detailed Protocol for Protein PEGylation with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of PEGylation.

1. Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
  • This compound
  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3
  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
  • Desalting column or dialysis cassette for purification

2. Procedure:

Visualizations

TroubleshootingWorkflow start Low Yield in this compound Reaction check_reagent 1. Check Reagent Activity & Storage start->check_reagent check_buffer 2. Verify Buffer Composition & pH start->check_buffer check_conditions 3. Assess Reaction Conditions start->check_conditions check_protein 4. Evaluate Protein Sample start->check_protein sol_reagent Use fresh, properly stored reagent. Prepare stock solution in anhydrous solvent just before use. check_reagent->sol_reagent Inactive? sol_buffer Use amine-free buffer (e.g., PBS, Borate). Adjust pH to 7.2-8.5. check_buffer->sol_buffer Incorrect? sol_conditions Optimize molar ratio of PEG to protein. Adjust reaction time and temperature. check_conditions->sol_conditions Suboptimal? sol_protein Increase protein concentration. Ensure target amines are accessible. check_protein->sol_protein Issue found? success Successful PEGylation sol_reagent->success sol_buffer->success sol_conditions->success sol_protein->success

Caption: A troubleshooting workflow for low yield in this compound reactions.

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein-NH2 Protein-NH₂ (Primary Amine) PEGylatedProtein Protein-NH-CO-PEG4-m (PEGylated Protein) Protein-NH2->PEGylatedProtein Nucleophilic Attack mPEG4NHS This compound mPEG4NHS->PEGylatedProtein NHS N-hydroxysuccinimide (Byproduct) mPEG4NHS->NHS

Caption: Reaction mechanism of this compound with a primary amine on a protein.

References

how to prevent aggregation during m-PEG4-O-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during m-PEG4-O-NHS ester conjugation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to aggregation during protein PEGylation with m-PEG4-O-NHS esters.

Q1: What are the primary causes of protein aggregation during this compound conjugation?

Protein aggregation during PEGylation is a multifactorial issue stemming from the protein's intrinsic properties, the characteristics of the PEG reagent, and the reaction conditions.[1] Key causes include:

  • Protein Instability : The reaction conditions, particularly pH, may not be optimal for the stability of your specific protein, leading to unfolding and exposure of hydrophobic regions that promote aggregation.[2][3]

  • High Protein Concentration : Elevated protein concentrations increase the proximity of protein molecules, enhancing the likelihood of intermolecular interactions and aggregation.[1][3][4][5][6][7][8]

  • Over-labeling : A high degree of PEGylation can alter the surface charge and isoelectric point (pI) of the protein, potentially reducing its solubility.[6][7][8][9]

  • Suboptimal Reaction Conditions : Factors such as pH, temperature, and buffer composition can significantly impact protein stability and reaction kinetics.[2][3][6][7]

  • PEG Reagent Quality : The presence of bifunctional impurities (e.g., PEG diol) in a monofunctional PEG reagent can lead to intermolecular cross-linking, directly causing aggregation.[1]

  • Localized High Reagent Concentration : Adding the this compound solution too quickly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[2][3][6]

Q2: My protein solution becomes cloudy or precipitates immediately after adding the this compound. What should I do?

Immediate cloudiness indicates rapid and large-scale aggregation.[1] The first step is to systematically screen reaction parameters on a small scale to identify the root cause before consuming more material.[1] Consider the following immediate actions:

  • Stop the reaction to prevent further aggregation.[3]

  • Review your reaction conditions : Pay close attention to the buffer composition, pH, protein concentration, and PEG-to-protein molar ratio.

Q3: How can I optimize my reaction conditions to minimize aggregation?

Systematic optimization of key reaction parameters is crucial. It is recommended to vary one parameter at a time to isolate its effect.

  • Lower the Temperature : Perform the reaction at a lower temperature, such as 4°C instead of room temperature.[1][2][10] This slows down the reaction rate, which can favor the desired intramolecular modification over intermolecular cross-linking.[10]

  • Reduce Protein Concentration : Test a range of lower protein concentrations to decrease the chances of intermolecular interactions.[1][3][4][5][7][8]

  • Optimize PEG:Protein Molar Ratio : A high excess of the PEG reagent can lead to over-PEGylation.[9] Start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it.[1][10]

  • Control Reagent Addition : Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a period. This maintains a lower instantaneous concentration of the reagent.[10]

Q4: Which buffer should I use for the conjugation reaction?

The choice of buffer is critical for maintaining protein stability and ensuring an efficient reaction.

  • Recommended Buffers : Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[1][2][9][11][12] The optimal pH range for the NHS ester reaction is typically between 7.2 and 8.5.[2][9][13]

  • Buffers to Avoid : Do not use buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the protein for reaction with the NHS ester.[1][2][11][12]

Q5: Can I use stabilizing excipients to prevent aggregation?

Yes, the addition of stabilizing agents to the reaction buffer can help prevent aggregation by enhancing protein stability.[10] Common stabilizing excipients include:

  • Sugars and Polyols : Sucrose, trehalose, and glycerol (B35011) can act as protein stabilizers.[3]

  • Arginine : This amino acid can help to suppress protein aggregation.[8]

  • Non-ionic Detergents : Low concentrations of non-ionic detergents like Tween-20 can help to solubilize proteins.[8][14]

Q6: How can I assess the quality of my this compound reagent?

The quality of the PEG reagent is crucial for a successful conjugation.

  • Purity : Ensure you are using a high-quality, monofunctional PEG reagent to avoid cross-linking caused by bifunctional impurities.[1]

  • Storage and Handling : m-PEG4-O-NHS esters are moisture-sensitive.[9][11][12] Store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][12] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF, as the NHS ester will hydrolyze in aqueous solutions.[9][11]

Quantitative Data Summary

The following table summarizes recommended starting concentrations and conditions for preventing aggregation during this compound conjugation. Note that optimal conditions are protein-dependent and may require empirical determination.[10]

ParameterRecommended RangeRationaleCitations
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency but also elevate the risk of aggregation. If aggregation occurs, reducing the concentration is a key troubleshooting step.[3][9][15]
PEG:Protein Molar Ratio 5:1 to 20:1A higher ratio drives the reaction to completion but increases the risk of over-labeling and aggregation. Start with a lower ratio and optimize as needed.[3][7][10]
pH 7.2 - 8.5This range provides a balance between the reactivity of primary amines and the stability of the NHS ester, which hydrolyzes at a higher pH. The optimal pH should also maintain the stability of the specific protein.[2][5][7][9][13]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures slow down both the conjugation and aggregation kinetics, which can be beneficial for sensitive proteins.[2][7][9][10]
Reaction Time 30 minutes to overnightShorter times at room temperature or longer times at 4°C. The optimal time depends on the other reaction parameters and should be determined empirically.[2][9][11][13][15]
Quenching Agent Concentration 20 - 100 mMA primary amine like Tris or glycine is added to quench the reaction by consuming any unreacted NHS ester.[2][9][13]

Experimental Protocols

Detailed Methodology for this compound Conjugation

This protocol provides a general guideline for protein PEGylation and may require optimization for your specific protein.

1. Reagent Preparation

  • Protein Solution :

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[9] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.[9][11]

    • The recommended protein concentration is 2-10 mg/mL.[9]

  • This compound Solution :

    • The this compound reagent is moisture-sensitive.[9][11][12] Allow the vial to equilibrate to room temperature before opening.[9][11][12]

    • Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10-20 mM.[9] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[9][11]

  • Quenching Buffer :

    • Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.[9] This will be used to stop the reaction.

2. PEGylation Reaction

  • Add the desired molar excess of the dissolved this compound to the protein solution while gently mixing. A 10- to 20-fold molar excess is a common starting point.[15]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2][15]

3. Quenching the Reaction

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][9]

  • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS ester.[2][9]

4. Purification of the PEGylated Protein

  • It is necessary to remove the unreacted PEG reagent and the NHS byproduct from the PEGylated protein.[9] Common purification methods include:

    • Size Exclusion Chromatography (SEC) : This is a widely used method to separate the larger PEGylated protein from smaller, unreacted reagents.[2][6][9]

    • Ion Exchange Chromatography (IEX) : This technique can be used to separate proteins based on their charge, which may be altered by PEGylation.[9]

    • Dialysis or Diafiltration : These methods can be used to remove small molecule impurities.[9]

5. Characterization of the PEGylated Protein

  • The extent of PEGylation and the presence of any aggregates can be assessed using various analytical techniques:

    • SDS-PAGE : PEGylated proteins will show an increase in apparent molecular weight.[9]

    • Mass Spectrometry (MALDI-TOF or ESI-MS) : Provides a precise measurement of the molecular weight and can determine the number of PEG chains attached.[9]

    • HPLC (Reverse Phase or Ion Exchange) : Can be used to separate and quantify the different PEGylated species.[9]

    • Dynamic Light Scattering (DLS) : Measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.[6][10]

Visualization

Troubleshooting Workflow for Aggregation

The following diagram outlines a logical workflow for troubleshooting aggregation issues during this compound conjugation.

Troubleshooting_Workflow cluster_start Start cluster_initial_checks Initial Checks cluster_optimization Optimization Strategy cluster_advanced Advanced Strategies cluster_analysis Analysis cluster_end End start Aggregation Observed check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents Immediate Action check_buffer Verify Buffer Composition (Amine-free? pH?) start->check_buffer optimize_ratio Reduce PEG:Protein Molar Ratio check_reagents->optimize_ratio check_buffer->optimize_ratio optimize_temp Lower Reaction Temperature (e.g., 4°C) optimize_ratio->optimize_temp optimize_conc Decrease Protein Concentration optimize_temp->optimize_conc optimize_addition Stepwise Addition of PEG Reagent optimize_conc->optimize_addition analyze Analyze for Aggregation (SEC, DLS) optimize_addition->analyze add_excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) add_excipients->analyze analyze->add_excipients Aggregation Persists end Aggregation Minimized analyze->end Successful

Caption: Troubleshooting workflow for preventing protein aggregation.

References

dealing with hydrolysis of m-PEG4-O-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG4-O-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and use of this compound, with a primary focus on preventing and dealing with its hydrolysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Conjugation Efficiency

You've performed a conjugation reaction with this compound, but analysis (e.g., SDS-PAGE, mass spectrometry) shows a low yield of the desired PEGylated product or no reaction at all.

Potential Cause Recommended Solution
Hydrolysis of this compound Ensure the reagent was stored correctly in a desiccated environment at -20°C.[1][2] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them.[2][3] You can assess the activity of your reagent using the "Protocol for Assessing this compound Activity" below.[4][5]
Incorrect Buffer Composition Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[1][4] Buffers containing primary amines, like Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester and must be avoided.[2][4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[3][4]
Suboptimal Reaction pH The optimal pH for NHS ester reactions is a balance between amine reactivity and ester hydrolysis.[6] A pH range of 7.2-8.5 is generally recommended.[6][7] At lower pH, the primary amines on your molecule will be protonated and less reactive.[8] At higher pH, the rate of NHS ester hydrolysis increases significantly.[7][8] Verify the pH of your reaction buffer with a calibrated pH meter.[4]
Suboptimal Molar Ratio of Reagents For protein concentrations above 5 mg/mL, a 10- to 20-fold molar excess of the this compound is a good starting point.[1][9] For more dilute protein solutions (<5 mg/mL), a 20- to 50-fold molar excess may be necessary to drive the reaction.[1]
Inactive Protein or Molecule Ensure that your protein or molecule of interest has available primary amines for conjugation and is stable under the reaction conditions.

Issue 2: Inconsistent Results Between Experiments

You are observing significant variability in your conjugation efficiency from one experiment to the next, even when following the same protocol.

Potential Cause Recommended Solution
Variable Levels of NHS Ester Hydrolysis This is a likely cause of inconsistency. Ensure strict adherence to proper storage and handling procedures for every experiment.[1] Prepare fresh this compound stock solution for each experiment.[2]
Fluctuations in Reaction pH Prepare fresh buffer for each experiment and verify the pH immediately before initiating the reaction.[1] The hydrolysis of the NHS ester can cause a slight decrease in the pH of the reaction mixture; for large-scale reactions, consider using a more concentrated buffer.[1][10]
Inaccurate Reagent Quantitation Carefully and accurately weigh the this compound and your target molecule. Use calibrated pipettes for all liquid transfers.
Differences in Reaction Time or Temperature Ensure that incubation times and temperatures are consistent between experiments. While lower temperatures (4°C) can reduce the rate of hydrolysis, they also slow down the conjugation reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PEGylation reagent. It contains a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of four units and an N-hydroxysuccinimide (NHS) ester functional group.[11] The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[3][7] This process, known as PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[3][12]

Q2: What is NHS ester hydrolysis and why is it a problem?

NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking the ester bond.[6][13] This results in an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[13] This is a significant issue because the hydrolyzed this compound can no longer react with the primary amines on your target molecule, leading to a reduced yield of your desired conjugate.[6][13]

Q3: How does pH affect the stability of this compound?

The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) increases, which are potent nucleophiles that attack the ester.[6] Therefore, while a slightly alkaline pH is needed for the desired reaction with amines, a pH that is too high will favor hydrolysis.[6]

Q4: How should I store and handle this compound to prevent hydrolysis?

Proper storage and handling are critical. The solid reagent should be stored at -20°C in a desiccated environment.[1][2] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[1][2] It is advisable to work in a low-humidity environment when handling the solid reagent.[1]

Q5: Can I prepare a stock solution of this compound and store it for later use?

No, it is not recommended to prepare and store aqueous stock solutions of this compound as the NHS ester will hydrolyze.[2][3] Stock solutions should be prepared fresh immediately before use in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][10] Any unused portion of the reconstituted reagent should be discarded.[2]

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

The stability of NHS esters is highly dependent on the pH of the aqueous environment. The rate of hydrolysis increases significantly with increasing pH.

pHHalf-life at 4°CHalf-life at Room Temperature
7.04-5 hours[7]~1 hour
8.0~1 hour~30 minutes
8.5~30 minutes~15 minutes
8.610 minutes[7]<10 minutes

Data compiled from multiple sources.[1][7] Values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for your specific protein and desired degree of PEGylation.

1. Reagent Preparation:

  • Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.[3] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[3]

  • This compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[3] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[3]

  • Quenching Buffer: Prepare a 1 M Tris-HCl or glycine solution at pH 8.0.[3] This will be used to stop the reaction.

2. PEGylation Reaction:

  • Add the calculated amount of the freshly prepared this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3][9]

  • Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C.[3]

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3][9] Incubate for an additional 15-30 minutes.[3]

3. Purification of the PEGylated Protein:

  • Remove the unreacted this compound and the NHS byproduct using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), dialysis, or diafiltration.[3]

4. Characterization:

  • Analyze the purified product to confirm PEGylation. Common methods include SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (to determine the number of PEG chains attached), and HPLC.[3]

Protocol 2: Assessing the Activity of this compound

This protocol allows for a qualitative assessment of whether your this compound is active or has been hydrolyzed. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[5][7]

1. Materials:

  • This compound

  • Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

2. Procedure:

  • Prepare a solution of 1-2 mg of this compound in 2 mL of the amine-free buffer.[4][14] If not water-soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[4][14]

  • Measure the initial absorbance of the solution at 260 nm (A_initial).[4] The absorbance should ideally be less than 1.0; dilute with more buffer if necessary.[4][5]

  • To induce complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution.[4][5] Vortex for 30 seconds.[4][5]

  • Promptly (within one minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[4][5]

3. Interpretation:

  • Active Reagent: A significant increase in absorbance from A_initial to A_final indicates that the NHS ester was active and has been hydrolyzed by the base, releasing NHS.[4][5]

  • Inactive (Hydrolyzed) Reagent: Little to no increase in absorbance suggests that the reagent had already hydrolyzed due to improper storage or handling.[4][5]

Visualizations

Hydrolysis_vs_Aminolysis PEG_NHS This compound (Active Reagent) PEG_Amide PEGylated Protein (Stable Amide Bond) PEG_NHS->PEG_Amide Aminolysis (Desired Reaction) pH 7.2-8.5 PEG_Acid Hydrolyzed PEG (Inactive Carboxylic Acid) PEG_NHS->PEG_Acid Hydrolysis (Competing Reaction) Accelerated by high pH Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->PEG_Amide H2O H2O (Moisture) H2O->PEG_Acid

Caption: Competing reactions of this compound.

Troubleshooting_Workflow start Low Conjugation Yield? check_reagent Check Reagent Activity (Protocol 2) start->check_reagent Yes check_ph Verify Buffer pH (7.2 - 8.5) check_reagent->check_ph Reagent Active fail Use New Reagent check_reagent->fail Reagent Inactive check_buffer Buffer Amine-Free? (e.g., PBS, HEPES) check_ph->check_buffer pH OK check_ratio Optimize Molar Ratio (e.g., 20-fold excess) check_buffer->check_ratio Yes buffer_exchange Perform Buffer Exchange check_buffer->buffer_exchange No success Successful Conjugation check_ratio->success buffer_exchange->check_ratio

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing m-PEG4-O-NHS Ester to Protein Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a critical technique to enhance the therapeutic properties of biomolecules. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing the molar ratio of m-PEG4-O-NHS ester to protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

There is no single optimal molar ratio; it must be determined empirically for each specific protein and the desired degree of labeling.[1] A common starting point is a 5- to 50-fold molar excess of the NHS ester over the protein.[2] The ideal ratio is influenced by factors such as the protein's concentration, the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[1][2] For dilute protein solutions (below 2 mg/mL), a higher molar excess may be necessary to achieve sufficient labeling efficiency.[1][3]

Q2: How does pH affect the conjugation reaction?

pH is a critical parameter in the PEGylation process.[1] The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[4][5][6]

  • Below pH 7.2: The reaction rate is significantly reduced because the primary amines on the protein are protonated (-NH3+) and thus less nucleophilic.[2][7]

  • Above pH 8.5: The rate of hydrolysis of the this compound increases substantially.[4][8] This competing reaction with water reduces the amount of reagent available for conjugation with the protein, leading to lower yields.[5][8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[4][8]

Q3: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[2][6]

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, HEPES buffer, and sodium bicarbonate/carbonate buffer are all suitable choices.[2][6][9]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided during the reaction as they will quench the NHS ester.[4][6] However, they are useful for stopping the reaction.[4][10]

Q4: How can I stop the PEGylation reaction?

The reaction can be stopped, or "quenched," by adding a reagent that contains a primary amine.[4] Common quenching agents include Tris, glycine, lysine, or ethanolamine, typically at a final concentration of 20-100 mM.[10][11] The quenching reaction is usually allowed to proceed for 15 to 30 minutes at room temperature to ensure all unreacted this compound is deactivated.[10] Alternatively, the reaction can be stopped by increasing the pH to 8.6 or higher to rapidly hydrolyze the remaining NHS ester.[10][12]

Q5: What causes low PEGylation yield, and how can I improve it?

Low yield can stem from several factors:

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent can lead to incomplete PEGylation.[13] It is advisable to perform pilot reactions with a range of molar ratios (e.g., 2x, 5x, 10x, 20x, 40x) to determine the optimal excess for your specific protein.[1]

  • Hydrolysis of NHS Ester: The this compound is moisture-sensitive and can hydrolyze if not handled properly.[2][14] Always allow the reagent to equilibrate to room temperature before opening to prevent condensation, and prepare stock solutions in an anhydrous water-miscible organic solvent like DMSO or DMF immediately before use.[2][14][15] Do not prepare aqueous stock solutions for storage.[2]

  • Incorrect Buffer: The presence of primary amines in the reaction buffer will compete with the protein, reducing the conjugation efficiency.[6][14] Ensure you are using an amine-free buffer.

  • Low Protein Concentration: At low protein concentrations, the rate of the PEGylation reaction may be slower than the rate of NHS ester hydrolysis, leading to a lower overall yield.[16] Increasing the protein concentration can improve efficiency.[2][16]

Q6: My protein is aggregating during the reaction. What can I do?

Protein aggregation during PEGylation can be caused by several factors:[17]

  • High Protein Concentration: Very high concentrations can promote the formation of aggregates.[16][17] Reducing the protein concentration may help.[13]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability.[13] It is recommended to work at a pH away from the protein's isoelectric point (pI).

  • High Degree of Labeling: Excessive PEGylation can lead to aggregation.[2] Reducing the molar excess of the this compound can mitigate this.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No PEGylation Inactive this compound due to hydrolysis.Allow the reagent vial to warm to room temperature before opening.[2] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2][14]
Reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer.[2][6]
Incorrect pH of the reaction buffer.Ensure the reaction pH is within the optimal range of 7.2-8.5.[4][5]
Insufficient molar excess of the PEG reagent.Increase the molar excess of this compound in increments.[13]
Protein Aggregation High protein concentration.Reduce the protein concentration in the reaction mixture.[13]
Suboptimal buffer conditions (pH, ionic strength).Screen different amine-free buffer systems and pH values to find conditions that maintain protein stability.[13]
High degree of PEGylation.Decrease the molar ratio of this compound to protein.[2]
Multiple PEGylated Species Molar ratio is too high, leading to di- and multi-PEGylated products.Perform a titration of the this compound to find the optimal molar ratio that favors mono-PEGylation.[2]
Reaction time is too long.Monitor the reaction over time using SDS-PAGE or HPLC to determine the optimal duration.[18]

Experimental Protocol: Optimizing this compound to Protein Ratio

This protocol provides a general framework for optimizing the molar ratio of this compound to your target protein.

1. Reagent Preparation

  • Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 2-10 mg/mL.[2] If the protein solution contains primary amines, perform a buffer exchange using dialysis or a desalting column.[2]

  • This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[2] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]

  • Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.[2]

2. Optimization of Molar Ratio

  • Set up a series of small-scale reactions with varying molar excesses of this compound to protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Add the calculated volume of the this compound stock solution to each protein reaction while gently vortexing. The final volume of DMSO or DMF should ideally be less than 10% of the total reaction volume.[19]

  • Incubate the reactions for 30 minutes to 2 hours at room temperature or overnight at 4°C.[2][14]

  • Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[2][20]

3. Analysis of PEGylation

  • Analyze the results of the different molar ratio reactions using SDS-PAGE. PEGylated proteins will exhibit a higher apparent molecular weight.[21]

  • Further characterization can be performed using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) to determine the precise molecular weight and degree of PEGylation, and HPLC to separate and quantify the different PEGylated species.[21][22][23]

4. Purification

  • Remove unreacted this compound, the NHS byproduct, and quenching reagent from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2]

Visualizing the Process

PEGylation_Workflow Experimental Workflow for Protein PEGylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_protein Prepare Protein in Amine-Free Buffer reaction Incubate Protein and This compound (Vary Molar Ratio) prep_protein->reaction prep_peg Prepare m-PEG4-O-NHS Ester Stock in DMSO/DMF prep_peg->reaction quench Quench with Tris or Glycine reaction->quench analysis Analyze by SDS-PAGE, Mass Spec, HPLC quench->analysis purification Purify via SEC or Dialysis analysis->purification

Caption: A general workflow for protein PEGylation and subsequent characterization.

Troubleshooting_Logic Troubleshooting Low PEGylation Yield start Low PEGylation Yield check_buffer Is the buffer amine-free? start->check_buffer check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Action: Buffer exchange to PBS, HEPES, etc. check_buffer->solution_buffer No check_reagent Was the PEG reagent prepared freshly? check_ph->check_reagent Yes solution_ph Action: Adjust pH of the buffer. check_ph->solution_ph No check_ratio Is the molar ratio optimized? check_reagent->check_ratio Yes solution_reagent Action: Use fresh reagent and anhydrous solvent. check_reagent->solution_reagent No solution_ratio Action: Perform a molar ratio titration. check_ratio->solution_ratio No

Caption: A troubleshooting workflow for addressing low PEGylation yield.

References

side reactions of m-PEG4-O-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-O-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you avoid common side reactions and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an amine-reactive PEGylation reagent. It consists of a monomethoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with four ethylene (B1197577) glycol units, functionalized with an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts specifically with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of proteins, to form stable amide bonds.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their size, solubility, and stability, while potentially reducing immunogenicity.[1][3]

Q2: What are the primary side reactions when using this compound?

A2: The two main side reactions to be aware of are:

  • Hydrolysis of the NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, especially at higher pH values.[4] This hydrolysis reaction competes with the desired amidation reaction, leading to inactive, carboxylate-terminated PEG and reduced conjugation efficiency.

  • Protein Aggregation: PEGylation can sometimes lead to the formation of protein aggregates, which can be soluble or insoluble.[5] This can be caused by suboptimal reaction conditions (e.g., high protein concentration, inappropriate buffer), or a high degree of PEGylation that alters the protein's surface properties.[5][6]

Q3: My PEGylation reaction has a low yield. What are the possible causes?

A3: Low PEGylation efficiency can stem from several factors:

  • Hydrolyzed this compound: The reagent is moisture-sensitive. Ensure it is stored properly under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent condensation.[1][4] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[1][7]

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[8][6] It is crucial to use an amine-free buffer like PBS, HEPES, or borate (B1201080).[9]

  • Suboptimal pH: The reaction is highly pH-dependent. For efficient conjugation to primary amines, a pH range of 7.2 to 8.5 is recommended.[1][8] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[1][10]

  • Insufficient molar excess of the PEG reagent: A sufficient molar excess of the this compound is needed to drive the reaction. However, an excessively high ratio can lead to a high degree of labeling and potential aggregation.[1][5]

Q4: I am observing protein aggregation after my PEGylation reaction. How can I prevent this?

A4: Protein aggregation is a common issue that can often be resolved by optimizing the reaction conditions:

  • Lower the protein concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[5]

  • Optimize the PEG:protein molar ratio: A high molar excess of the PEG reagent can lead to multi-PEGylation and subsequent aggregation.[5] It is advisable to screen a range of molar ratios to find the optimal balance between conjugation efficiency and minimal aggregation.[5]

  • Control the reaction temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[5][6]

  • Gradual addition of the PEG reagent: Adding the this compound solution to the protein solution stepwise or gradually can help maintain a lower instantaneous concentration of the reagent and promote a more controlled reaction.[5]

  • Ensure optimal buffer conditions: The buffer should be one that ensures the stability of your specific protein.

Troubleshooting Guides

Issue 1: Low or No PEGylation Detected

If you are not observing the expected increase in molecular weight on an SDS-PAGE gel or by mass spectrometry, consider the following troubleshooting steps.

Possible Cause Recommended Solution
Inactive PEG Reagent (Hydrolyzed) Use a fresh vial of this compound. Ensure proper storage at -20°C with a desiccant.[11] Allow the vial to warm to room temperature before opening.[4] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions.[1]
Incompatible Reaction Buffer Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate buffer (pH 7.2-8.5).[6][9] Avoid buffers containing Tris or glycine.
Suboptimal Reaction pH Verify the pH of your reaction buffer. The optimal range for NHS ester reactions with primary amines is 7.2-8.5.[1][4]
Insufficient Molar Excess of PEG Reagent Increase the molar excess of the this compound in the reaction. A 10- to 20-fold molar excess is a common starting point.
Low Protein Concentration For dilute protein solutions, a greater molar excess of the PEG reagent may be required to achieve the desired level of conjugation.[7]
Issue 2: Protein Precipitation or Aggregation

The formation of visible precipitates or the detection of high molecular weight species by size-exclusion chromatography (SEC) indicates aggregation.

Possible Cause Recommended Solution
High Protein Concentration Reduce the initial protein concentration in the reaction mixture.[5]
High Molar Excess of PEG Reagent Decrease the molar excess of the this compound to reduce the degree of PEGylation.[1][5]
Rapid Reaction Rate Perform the reaction at a lower temperature (e.g., 4°C) to slow down the kinetics.[5][6] Consider a stepwise addition of the PEG reagent to the protein solution.[5]
Suboptimal Buffer Conditions for Protein Stability Ensure the chosen buffer and pH are optimal for the stability of your specific protein. Consider adding stabilizing excipients if compatible with the conjugation chemistry.
Impure PEG Reagent Ensure the use of a high-quality, monofunctional this compound to avoid potential cross-linking from bifunctional impurities.[5]

Quantitative Data Summary

The efficiency of the PEGylation reaction and the stability of the this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of NHS Ester due to Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[8]
8.04°C1 hour[12]
8.64°C10 minutes[8]
9.0Room Temperature~125 minutes (for a similar NHS ester)[10]

Table 2: Recommended Reaction Parameters for this compound Conjugation

Parameter Recommended Range Rationale
pH 7.2 - 8.5[1]Balances amine reactivity and NHS ester stability.
Temperature 4°C to Room Temperature (20-25°C)[1]Lower temperatures can help control the reaction rate and minimize hydrolysis.
Molar Excess of PEG:Protein 5-20 foldA common starting range; may require optimization for specific proteins.
Protein Concentration 2-10 mg/mL[1]Higher concentrations can increase reaction efficiency but also the risk of aggregation.
Reaction Time 30 minutes to 4 hours[13]Dependent on temperature, pH, and molar excess.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

This protocol provides a general guideline. Optimization for your specific protein and desired degree of labeling is recommended.

Materials:

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[1]

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[1] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • This compound Stock Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.[1] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[1] Do not prepare aqueous stock solutions for storage.[1]

  • PEGylation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently mixing.[13] A 10- to 20-fold molar excess is a common starting point.[13]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.[6] The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1] Incubate for an additional 30 minutes at room temperature.[13]

  • Purification: Remove the unreacted PEG reagent and the NHS byproduct from the PEGylated protein using a desalting column or dialysis.[13]

  • Characterization: Analyze the degree of PEGylation using methods such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (for precise mass determination), or HPLC.[1][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer conjugation Add PEG Reagent to Protein Solution (pH 7.2-8.5) protein_prep->conjugation peg_prep Prepare m-PEG4-O-NHS Ester in Anhydrous Solvent peg_prep->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench with Tris or Glycine incubation->quenching purification Purify (SEC or Dialysis) quenching->purification characterization Characterize (SDS-PAGE, MS, HPLC) purification->characterization troubleshooting_logic cluster_yield_solutions Low Yield Solutions cluster_aggregation_solutions Aggregation Solutions start PEGylation Outcome low_yield Low/No Yield? start->low_yield aggregation Aggregation? low_yield->aggregation No check_reagent Use Fresh Reagent low_yield->check_reagent Yes lower_conc Lower Protein Conc. aggregation->lower_conc Yes success Successful PEGylation aggregation->success No check_buffer Check Buffer (Amine-Free) check_reagent->check_buffer check_ph Verify pH (7.2-8.5) check_buffer->check_ph increase_excess Increase Molar Excess check_ph->increase_excess optimize_ratio Optimize PEG:Protein Ratio lower_conc->optimize_ratio lower_temp Lower Temperature (4°C) optimize_ratio->lower_temp gradual_addition Gradual PEG Addition lower_temp->gradual_addition

References

impact of buffer contaminants on m-PEG4-O-NHS ester efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of buffer contaminants on the efficiency of m-PEG4-O-NHS ester conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound?

The reaction involves the nucleophilic attack of a primary amine (e.g., from a lysine (B10760008) residue on a protein) on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This forms a stable amide bond and releases NHS as a byproduct.[1][2][3] This reaction is highly selective for unprotonated primary amines and is efficient under mild, aqueous conditions, which helps preserve the structure and function of sensitive biomolecules.[2][3]

Q2: What are the most common buffer contaminants that interfere with this compound reactions?

The most significant contaminants are nucleophiles that can compete with the target molecule. These include:

  • Primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) are highly problematic as they contain primary amines that directly compete with the target for reaction with the NHS ester.[4][5][6]

  • Sodium Azide (B81097) (NaN₃): Often used as a preservative, sodium azide is a strong nucleophile that can react with and consume the NHS ester, reducing conjugation efficiency, especially at higher concentrations.[4][7] Low concentrations (≤ 3 mM or 0.02%) generally do not cause significant interference.[4]

  • Other Nucleophiles: Impurities in reagents, such as other primary amines or thiols, can also interfere with the reaction.[3][8]

Q3: How does pH affect the efficiency of the conjugation reaction?

The pH of the reaction buffer is a critical parameter that governs a trade-off between two competing processes:

  • Amine Reactivity: For the reaction to occur, the target primary amines must be in their deprotonated, nucleophilic state (-NH₂). At acidic pH values, these amines are protonated (-NH₃⁺) and become unreactive.[2][8]

  • NHS Ester Hydrolysis: In aqueous solutions, water can act as a nucleophile and hydrolyze the NHS ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[2][4][8]

The optimal pH for NHS ester conjugations is a compromise, typically falling within the range of 7.2 to 8.5 .[4][5][8] A pH of 8.3-8.5 is often recommended as an ideal balance.[9][10][11]

Q4: Which buffers are recommended for this compound reactions?

Amine-free buffers are essential for successful conjugation. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[1][12][13]

  • Sodium Bicarbonate/Carbonate[4][9][14]

  • HEPES[2][4][14]

  • Borate[2][4][14]

These buffers should be prepared with high-quality water and reagents to avoid contamination.

Q5: My conjugation yield is very low. What is the most likely cause?

Low conjugation yield is a common problem that can often be traced back to one of the following issues:

  • Hydrolysis of the NHS Ester: The reagent is highly sensitive to moisture. Improper storage or handling can lead to hydrolysis before it has a chance to react with your molecule.[13][15][16]

  • Incorrect Buffer Composition: The presence of primary amines (e.g., from Tris buffer) in your protein solution is a primary cause of reaction failure.[5][6][12]

  • Suboptimal pH: If the pH is too low (<7.2), the target amines will be protonated and unreactive. If the pH is too high (>8.5), the NHS ester will hydrolyze rapidly.[8][12]

Q6: How should I properly store and handle the this compound reagent?

To maintain the reactivity of this compound, strict storage and handling procedures are necessary:

  • Storage: Store the solid reagent at -20°C in a desiccated environment.[13][16][17]

  • Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[1][13][17]

  • Solution Preparation: Dissolve the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[3][4][13] Do not prepare and store aqueous stock solutions, as the NHS ester will hydrolyze.[13][16]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound conjugation.

ProblemPotential CauseRecommended Solution
Low or No Conjugation Product Incorrect Buffer Type: Use of buffers containing primary amines (e.g., Tris, glycine).Perform a buffer exchange of your biomolecule into an amine-free buffer (e.g., PBS, HEPES, Sodium Bicarbonate) at pH 7.2-8.5.[5][6][12]
Inactive Reagent due to Hydrolysis: The this compound is moisture-sensitive and can become non-reactive if exposed to moisture.[12][15][18]Always allow the reagent vial to equilibrate to room temperature before opening.[1][13][17] Prepare solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[4][13][16]
Incorrect Reaction pH: The pH of the reaction buffer is too low (<7.2), leaving target amines protonated and unreactive.Carefully prepare and verify the pH of your reaction buffer, ensuring it is within the optimal 7.2-8.5 range.[8][12]
Poor Conjugation Yield (Some Product is Formed) Competing Hydrolysis: The reaction pH is too high (>8.5), causing rapid hydrolysis of the NHS ester.Optimize the reaction pH to find the best balance between amine reactivity and NHS ester stability, starting in the 7.2-8.0 range.[4][8]
Presence of Low Levels of Contaminants: Low concentrations of sodium azide or other nucleophiles are present in the sample.If your sample contains >3 mM sodium azide, it must be removed via dialysis or a desalting column prior to conjugation.[4][7]
Dilute Protein Solution: In dilute protein solutions, the hydrolysis reaction is more likely to outcompete the desired conjugation reaction.[4][19]Increase the concentration of the protein solution if possible (recommended range is 2-10 mg/mL).[1] Alternatively, increase the molar excess of the this compound.
Protein Aggregation After PEGylation Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[8]Try performing the reaction at a lower protein concentration or screen different amine-free buffers to find one that better stabilizes your protein.[8]
High Degree of Labeling: Over-PEGylation can lead to protein aggregation.Reduce the molar excess of the this compound used in the reaction to achieve a lower degree of labeling.[1]

Quantitative Data Summary

Table 1: Impact of pH on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH. The half-life decreases significantly as the pH becomes more alkaline.

pHHalf-life of NHS Ester
7.0 (at 0°C)4-5 hours[4]
8.025 minutes[20]
8.510 minutes[20]
8.6 (at 4°C)10 minutes[4]
9.05 minutes[20]

Table 2: Impact of Tris Buffer on NHS Ester Conjugation Efficiency

The primary amine in Tris buffer directly competes with the target molecule, significantly reducing conjugation efficiency even at low concentrations.

Tris Concentration (mM)Relative Conjugation EfficiencyNotes
0100%Optimal conjugation in an amine-free buffer (e.g., PBS, pH 7.4).
570-80%Even low concentrations of Tris can compete with the target protein.[5]
1050-60%A significant reduction in conjugation efficiency is observed.
2520-30%At this concentration, Tris acts as an effective quenching agent.
50<10%Conjugation is almost completely inhibited.
Data is illustrative based on the principle of competitive reaction.[5]

Visualizations

G This compound Reaction Mechanism cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) PEGylated_Protein Protein-NH-CO-PEG4-m (Stable Amide Bond) Protein_NH2->PEGylated_Protein Nucleophilic Attack mPEG4_NHS This compound mPEG4_NHS->PEGylated_Protein NHS_byproduct N-hydroxysuccinimide (Byproduct) mPEG4_NHS->NHS_byproduct Released

Caption: Reaction of this compound with a protein's primary amine.

G Experimental Workflow for Protein PEGylation start Start: Protein in Buffer buffer_exchange Buffer Exchange (if needed) Remove Tris, Azide, etc. start->buffer_exchange conjugation Conjugation Reaction pH 7.2-8.5, RT or 4°C buffer_exchange->conjugation prepare_reagent Prepare m-PEG4-O-NHS Ester in Anhydrous DMSO prepare_reagent->conjugation quenching Quench Reaction (e.g., add Tris or Glycine) conjugation->quenching purification Purification (SEC, IEX, or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis end End: Purified PEGylated Protein analysis->end

Caption: A typical experimental workflow for protein PEGylation.

G Troubleshooting Low PEGylation Efficiency start Low or No PEGylation? check_buffer Is buffer amine-free (e.g., no Tris)? start->check_buffer check_ph Is pH between 7.2-8.5? check_buffer->check_ph Yes sol_buffer Solution: Perform buffer exchange. check_buffer->sol_buffer No check_reagent Was reagent handled properly (no moisture)? check_ph->check_reagent Yes sol_ph Solution: Adjust buffer pH. check_ph->sol_ph No check_conc Is protein concentration >1 mg/mL? check_reagent->check_conc Yes sol_reagent Solution: Use fresh reagent, prepare solution just before use. check_reagent->sol_reagent No sol_conc Solution: Increase protein concentration or molar excess of PEG. check_conc->sol_conc No success Problem Solved check_conc->success Yes

Caption: Decision tree for troubleshooting a failed PEGylation reaction.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.4).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[1][21]

  • Desalting column or dialysis cassette for purification.[][23][24]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[1]

    • If the protein is in a buffer containing primary amines (e.g., Tris) or high concentrations of sodium azide, it must be exchanged into a suitable reaction buffer. See Protocol 2.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][13]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.[25] Do not store this solution.[13]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.[21]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[21] Slower reactions at 4°C can help minimize hydrolysis.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[1][21]

    • Incubate for 30 minutes at room temperature.[21]

  • Purification:

    • Remove unreacted PEG reagent and byproducts (e.g., NHS) from the PEGylated protein using a desalting column (for rapid removal) or dialysis (for larger volumes).[1][][25] Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) can also be used for higher purity.[][23][26]

  • Analysis:

    • Confirm the success of the PEGylation by analyzing the molecular weight shift using SDS-PAGE or the change in retention time using HPLC.[1] Mass spectrometry can be used for precise characterization.[1]

Protocol 2: Buffer Exchange Using a Desalting Column

This protocol is for removing interfering buffer components like Tris or sodium azide from a protein sample.

Materials:

  • Protein sample.

  • Amine-free exchange buffer (e.g., PBS, pH 7.4).

  • Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Column Preparation:

    • Remove the column's bottom closure and place it into a collection tube.

    • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

  • Column Equilibration:

    • Place the column into a new collection tube.

    • Add the amine-free exchange buffer to the top of the resin bed.

    • Centrifuge again to exchange the buffer. Repeat this equilibration step 3-4 times, discarding the flow-through each time.

  • Sample Loading and Elution:

    • Place the equilibrated column into a new, clean collection tube for sample collection.

    • Slowly apply the protein sample to the center of the resin bed.

    • Centrifuge the column according to the manufacturer's protocol. The flow-through contains your purified protein in the new buffer.

  • Confirmation:

    • The protein is now ready for the conjugation reaction as described in Protocol 1. The smaller contaminant molecules (Tris, azide) are retained in the column resin.

References

Technical Support Center: Conjugating m-PEG4-O-NHS Ester to Hydrophobic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in conjugating m-PEG4-O-NHS ester to hydrophobic proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to hydrophobic proteins.

Problem 1: Poor Solubility of the Hydrophobic Protein in Aqueous Reaction Buffer

Question: My hydrophobic protein precipitates when I try to dissolve it in the recommended aqueous buffer (pH 7.2-8.5) for the NHS ester reaction. How can I perform the conjugation?

Answer:

Maintaining the solubility of your hydrophobic protein is critical for a successful conjugation reaction. Here are several strategies to address this challenge:

  • Use of Co-solvents: Introduce a water-miscible organic co-solvent to the reaction buffer. Start with a low percentage (e.g., 5-10%) and gradually increase it as needed, ensuring your protein remains soluble and active.[1][2]

    • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[1][2]

    • Caution: High concentrations of organic solvents can potentially denature the protein and may affect the stability of the NHS ester. It is crucial to perform initial trials to determine the optimal co-solvent concentration.

  • Inclusion of Detergents: Non-ionic or zwitterionic detergents can help solubilize hydrophobic proteins.

    • Recommended Detergents: Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) at low concentrations (e.g., 0.01-0.1%) can be effective.[3]

    • Consideration: Ensure the chosen detergent does not interfere with the downstream application or purification of your PEGylated protein.

  • pH Optimization: While the optimal pH for NHS ester reactivity is 7.2-8.5, you may need to find a compromise that maintains your protein's solubility.[4] Perform small-scale reactions at different pH values within this range to identify the best balance between solubility and conjugation efficiency.

  • Reaction in Organic Solvents: For extremely hydrophobic proteins, performing the conjugation in a non-aqueous environment may be necessary.[4][5] This is a more complex approach and requires careful selection of an organic solvent in which both the protein and the this compound are soluble. This method may require significant optimization.[4]

Problem 2: Low or No Conjugation Efficiency

Question: I am not observing any significant PEGylation of my hydrophobic protein, or the yield is very low. What are the possible causes and solutions?

Answer:

Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions.

  • Hydrolysis of this compound: The NHS ester is susceptible to hydrolysis in aqueous solutions, which renders it inactive. The rate of hydrolysis increases with higher pH.[6]

    • Solution: Always prepare fresh solutions of this compound immediately before use.[1][2] Avoid storing it in aqueous buffers. If using a stock solution in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[1][2]

  • Incorrect Reaction pH: The reaction between the NHS ester and a primary amine is pH-dependent. If the pH is too low, the primary amines on the protein will be protonated and less nucleophilic, leading to a slow or incomplete reaction.[4]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[4] Use a freshly prepared buffer and verify its pH before starting the reaction.

  • Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][2]

    • Solution: Use a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[7] If your protein is in a Tris-based buffer, perform a buffer exchange prior to the conjugation reaction.

  • Insufficient Molar Excess of PEG Reagent: A low molar ratio of this compound to the protein may result in incomplete conjugation.

    • Solution: Increase the molar excess of the PEG reagent. A 10- to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.[8][9]

Problem 3: Protein Aggregation During or After the PEGylation Reaction

Question: My protein solution becomes turbid or forms a visible precipitate during the conjugation reaction. How can I prevent this?

Answer:

Protein aggregation is a common challenge, especially with hydrophobic proteins, and can be exacerbated by the conjugation process.[3][10][11]

  • Optimize Reaction Conditions:

    • Protein Concentration: High protein concentrations can promote intermolecular interactions and aggregation.[3][11] Try performing the reaction at a lower protein concentration.

    • Temperature: Lowering the reaction temperature to 4°C can slow down the reaction rate and may reduce aggregation.[3][10]

    • Rate of PEG Addition: Instead of adding the this compound all at once, add it stepwise in smaller aliquots over a period of time. This can help to control the reaction and minimize aggregation.[3][10]

  • Use of Stabilizing Excipients: Adding stabilizers to the reaction buffer can help maintain protein solubility and prevent aggregation.[3][10]

    • Sugars and Polyols: Sucrose, trehalose, or glycerol (B35011) can act as protein stabilizers.[3]

    • Amino Acids: Arginine and glycine are known to suppress protein aggregation.[3]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating this compound to a hydrophobic protein?

A1: The ideal buffer is one that maintains your protein's solubility while being compatible with NHS ester chemistry. Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5 are recommended.[7] You may need to add co-solvents (e.g., DMSO, DMF) or detergents to this buffer to keep your hydrophobic protein in solution.[1][2][4]

Q2: How do I prepare the this compound for the reaction?

A2: The this compound is moisture-sensitive.[1][2] It is best to dissolve it in an anhydrous water-miscible organic solvent, such as DMSO or DMF, immediately before adding it to the protein solution.[1][2] Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[6]

Q3: How can I purify my PEGylated hydrophobic protein after the reaction?

A3: Several chromatographic techniques can be used for purification.

  • Hydrophobic Interaction Chromatography (HIC): HIC is well-suited for separating proteins based on their hydrophobicity. Since PEGylation can alter the surface hydrophobicity of a protein, HIC can be effective in separating PEGylated species from the unreacted protein.[][13][14]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. PEGylation increases the hydrodynamic radius of the protein, allowing for the separation of PEGylated protein from the smaller, unreacted protein and excess PEG reagent.[15]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC can also be used for the purification of PEGylated proteins, particularly on an analytical scale.[]

Q4: How can I characterize my PEGylated hydrophobic protein?

A4: A combination of techniques is typically used for characterization:

  • SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the PEGylated protein, allowing you to determine the number of attached PEG chains.[16][17][18]

  • HPLC: Techniques like SEC, IEX, or RP-HPLC can be used to assess the purity and heterogeneity of the PEGylated product.[][19]

Quantitative Data Summary

ParameterRecommended Range/ValueReference(s)
Reaction pH 7.2 - 8.5[4]
Reaction Temperature 4°C to Room Temperature (20-25°C)[3][10]
Molar Excess of PEG-NHS Ester 10 to 50-fold[8][9]
Final Concentration of Organic Co-solvent (if used) < 10%[1][2]
Stabilizing ExcipientTypical ConcentrationReference(s)
Sucrose/Trehalose 5-10% (w/v)[3]
Glycerol 10-20% (v/v)[3]
Arginine/Glycine 50-250 mM[3]
Polysorbate 20/80 0.01-0.1% (v/v)[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Hydrophobic Protein

  • Protein Preparation:

    • Dissolve the hydrophobic protein in a suitable amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5).

    • If necessary, add a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) or a non-ionic detergent to achieve and maintain solubility. Ensure the final concentration of the organic solvent is below 10%.[1][2]

    • The recommended protein concentration is typically 1-10 mg/mL.[20]

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1][2]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 20-fold) of the dissolved this compound to the protein solution while gently stirring.[9]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[20]

  • Quenching the Reaction:

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[20]

    • Incubate for 30 minutes at room temperature.[20]

  • Purification:

    • Remove the unreacted PEG reagent, byproducts, and any unconjugated protein using an appropriate chromatography method such as HIC or SEC.[][15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Prepare Hydrophobic Protein Solution (Amine-free buffer +/- Co-solvent/Detergent) conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->conjugation peg_prep Prepare this compound Solution (Anhydrous DMSO/DMF) peg_prep->conjugation quenching Quench Reaction (e.g., Tris buffer) conjugation->quenching purification Purification (e.g., HIC, SEC) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Start PEGylation issue Issue Encountered? start->issue no_issue Successful Conjugation issue->no_issue No solubility Poor Protein Solubility issue->solubility Yes low_yield Low/No Conjugation issue->low_yield Yes aggregation Protein Aggregation issue->aggregation Yes sol_solubility Add Co-solvent/Detergent Adjust pH solubility->sol_solubility sol_low_yield Check PEG Reagent Activity Optimize pH & Molar Ratio Use Amine-free Buffer low_yield->sol_low_yield sol_aggregation Optimize Concentrations Lower Temperature Add Stabilizers aggregation->sol_aggregation

References

Technical Support Center: Purification of Samples Containing m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of unreacted m-PEG4-O-NHS ester from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

Unreacted this compound can lead to several complications in downstream applications. If not removed, it can react with other primary amines in your sample or subsequent assays, leading to non-specific labeling, aggregation of molecules, and inconsistent results.[1] Quenching the reaction and purifying your sample is a critical step to ensure the integrity and functionality of your PEGylated molecule.[1]

Q2: What are the primary methods for removing unreacted this compound?

The most effective and commonly used methods leverage the size difference between your larger, PEGylated product and the smaller, unreacted this compound. These techniques include:

  • Size-Exclusion Chromatography (SEC) : Also known as gel filtration or desalting, this method separates molecules based on their size.[2] Larger molecules elute first, while smaller molecules are retained in the column's pores and elute later.[2][3]

  • Dialysis : This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[4] The larger PEGylated product is retained within the dialysis tubing or cassette, while the smaller unreacted PEG-NHS ester diffuses out into a larger volume of buffer.[4]

  • Tangential Flow Filtration (TFF) : TFF is a rapid and scalable method for separating molecules based on size and can be used for concentration and buffer exchange simultaneously.[4][5][6]

Q3: Should I quench the reaction before purification?

Yes, quenching the reaction is a highly recommended step before purification. Quenching deactivates the reactive NHS ester by adding a small molecule with a primary amine, such as Tris or glycine.[7][8] This prevents any further reaction of the unreacted PEG-NHS ester during the purification process and with your final product.[7]

Q4: My unreacted this compound is co-eluting with my product during Size Exclusion Chromatography (SEC). What can I do?

Co-elution in SEC can occur if the size difference between your product and the unreacted PEG is not significant enough for the chosen column. To troubleshoot this, consider the following:

  • Optimize Column Choice : Ensure you are using an SEC column with the appropriate fractionation range for your molecules.

  • Alternative Methods : If SEC is not providing adequate separation, consider other techniques like dialysis or tangential flow filtration, which may offer better resolution for your specific sample.

Q5: How do I choose the best purification method for my experiment?

The ideal purification method depends on several factors, including your sample volume, the size of your target molecule, the required final purity, and the available equipment.

  • For rapid, small-scale purification , desalting spin columns (a form of SEC) are often the best choice.[4]

  • For larger sample volumes or when a high degree of buffer exchange is needed, traditional SEC on an FPLC system or dialysis are more suitable.[4]

  • Tangential Flow Filtration (TFF) is highly scalable and efficient for processing large volumes, making it ideal for pilot and manufacturing scales.[4]

Data Presentation

Reaction and Quenching Parameters

The success of your PEGylation reaction and the subsequent quenching step are highly dependent on the reaction conditions. The following tables provide a summary of key parameters.

Table 1: Recommended Reaction Conditions for this compound

ParameterRecommended RangeRationale & Considerations
pH 7.2 - 8.5Balances the reactivity of the primary amine (favored at higher pH) and the stability of the NHS ester (more stable at lower pH).[9]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis of the NHS ester, especially for longer reaction times.
Molar Excess of PEG-NHS 5- to 20-foldA higher molar excess can drive the reaction to completion, but may require more extensive purification.[10]
Reaction Time 30-60 minutes at RT, 2-4 hours at 4°CThe optimal time should be determined empirically for each specific reaction.[8]
Compatible Buffers Phosphate, Borate, Bicarbonate, HEPESThese buffers do not contain primary amines that would compete with the target molecule.[11]
Incompatible Buffers Tris, GlycineThese buffers contain primary amines and will quench the NHS ester reaction.[11]

Table 2: NHS Ester Half-life at Different pH Values

The stability of the NHS ester is critical for a successful conjugation reaction. The half-life of the NHS ester decreases significantly as the pH increases, highlighting the importance of timely purification after the reaction.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.044-5 hours
8.025~34 minutes
8.6410 minutes[8]

This data is compiled from multiple sources and should be used as a general guideline.

Table 3: Common Quenching Conditions for NHS Ester Reactions

Quenching ReagentFinal ConcentrationIncubation TimeIncubation TemperatureNotes
Tris-HCl 20-100 mM15-30 minutesRoom TemperatureA widely used and effective quenching agent.[7]
Glycine 20-100 mM15-30 minutesRoom TemperatureAnother common and efficient quenching reagent.[7]
Lysine 20-50 mM15 minutesRoom TemperatureProvides a primary amine for effective quenching.[7]
Comparison of Purification Methods

The following table provides a qualitative comparison of the most common methods for removing unreacted this compound.

Table 4: Comparison of Purification Methods

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic radius.[2]Passive diffusion across a semi-permeable membrane.[4]Size-based separation with sample flow parallel to the membrane.[4]
Speed Fast (minutes to hours).[3]Slow (hours to days).[3]Rapid.[4]
Sample Volume Small to large scale.[12]Small to large scale.Highly scalable from milliliters to thousands of liters.[4]
Sample Dilution Can cause some sample dilution.Can lead to sample dilution.[4]Can simultaneously concentrate the sample.[6]
Key Advantages High resolution, preserves biological activity, can be automated.[4]Gentle, simple setup, low cost.[4]Rapid, highly scalable, can concentrate and purify simultaneously.[4]
Key Disadvantages Potential for sample dilution, can be costly at large scale.[4]Slow, potential for sample loss, not easily automated.[4]Requires specialized equipment, potential for membrane fouling.[4]

Experimental Protocols

Protocol 1: Quenching the this compound Reaction

This protocol describes how to stop the PEGylation reaction by deactivating the unreacted NHS esters.

Materials:

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.[7]

  • Reaction mixture containing the PEGylated product and unreacted this compound.

Procedure:

  • Once the PEGylation reaction is complete, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[7] For example, add 1/20th the volume of 1 M Tris-HCl, pH 8.0.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[7]

  • The primary amines in the quenching buffer will react with and deactivate any remaining NHS esters.

  • Proceed immediately to purification to remove the excess quenching reagent, hydrolyzed NHS ester, and unreacted PEG.

Protocol 2: Removal of Unreacted this compound using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unreacted PEG-NHS ester from small to medium-sized samples.

Materials:

  • Pre-packed desalting column with an appropriate molecular weight cut-off (e.g., >5 kDa).

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Collection tubes.

Procedure:

  • Column Equilibration:

    • Remove the column's bottom cap and place it in a collection tube.

    • Remove the top cap and allow the storage buffer to drain.

    • Equilibrate the column by washing it with 3-5 column volumes of the desired elution buffer.

  • Sample Application:

    • Allow the equilibration buffer to drain from the column.

    • Carefully apply the quenched reaction mixture to the top of the column. Do not exceed the recommended sample volume for the column (typically 10-30% of the column bed volume).[12]

  • Elution:

    • Place the column in a new collection tube.

    • Add the elution buffer to the top of the column.

    • The larger, PEGylated product will pass through the column more quickly and be collected in the eluate. The smaller, unreacted PEG-NHS ester will be retained by the resin and elute later.

  • Fraction Collection (for gravity flow columns):

    • Collect fractions and monitor the protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing your purified product.

  • Sample Recovery (for spin columns):

    • Follow the manufacturer's instructions for centrifugation to collect the purified sample.

Protocol 3: Removal of Unreacted this compound using Dialysis

This protocol is suitable for larger sample volumes and when a high degree of buffer exchange is also required.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), ensuring it is smaller than your PEGylated product.

  • Dialysis clips (if using tubing).

  • Large beaker (e.g., 1-2 L).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves rinsing with deionized water.

  • Load the Sample:

    • Securely close one end of the tubing with a dialysis clip.

    • Pipette the quenched reaction mixture into the dialysis tubing, leaving some headspace.

    • Remove excess air and securely close the other end with a second clip.

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[3]

    • Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.

    • Conduct the dialysis at 4°C to maintain the stability of your biomolecule.

  • Change the Buffer:

    • Dialyze for at least 4-6 hours.

    • Discard the used buffer and replace it with fresh dialysis buffer.

    • Repeat the buffer change at least two more times. An overnight dialysis step is often recommended for complete removal of small molecules.[4]

  • Recover the Sample:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end and pipette the purified PEGylated product into a clean storage tube.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for a PEGylation reaction and the subsequent purification to remove unreacted this compound.

experimental_workflow cluster_reaction PEGylation Reaction cluster_quenching Quenching cluster_purification Purification TargetMolecule Target Molecule (e.g., Protein) ReactionMix Reaction Mixture TargetMolecule->ReactionMix + (Amine-free buffer, pH 7.2-8.5) PEGNHS This compound PEGNHS->ReactionMix Quench Add Quenching Reagent (e.g., Tris, Glycine) ReactionMix->Quench QuenchedMix Quenched Reaction Mixture Quench->QuenchedMix PurificationMethod Purification Method (SEC, Dialysis, or TFF) QuenchedMix->PurificationMethod PurifiedProduct Purified PEGylated Product PurificationMethod->PurifiedProduct Collect Waste Unreacted PEG-NHS, Quenching Reagent, Byproducts PurificationMethod->Waste Remove

General workflow for PEGylation and purification.

References

m-PEG4-O-NHS ester reaction kinetics and optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG4-O-NHS Ester Conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH range for the reaction is between 7.2 and 8.5.[1][2] A common recommendation is to start at a pH of 8.0-8.5.[3] This range represents a crucial balance: it is high enough to ensure a significant portion of the primary amines on your molecule are deprotonated and nucleophilic, but not so high that the hydrolysis of the NHS ester becomes the dominant reaction.[2]

Q2: What happens if my reaction pH is too low or too high?

A2:

  • pH below 7.2: Primary amines will be predominantly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing down or preventing the desired conjugation reaction.[2]

  • pH above 8.5: The rate of hydrolysis of the this compound increases dramatically. This competing reaction consumes the reagent before it can react with your target molecule, leading to low conjugation yields.[2][4] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[4][5]

Q3: Which buffers should I use for the conjugation reaction? Which should I avoid?

A3:

  • Recommended Buffers: Use non-amine-containing buffers. Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES within the optimal pH range of 7.2-8.5.[4][6]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][7] These buffer components will compete with your target molecule for the NHS ester, drastically reducing your conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange via dialysis or a desalting column is necessary before starting the reaction.[6][7]

Q4: How should I prepare and handle the this compound reagent?

A4: The this compound is moisture-sensitive.[3][4] To ensure maximum activity:

  • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][7]

  • Dissolve the reagent immediately before use in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][8]

  • Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.[3][7] Discard any unused reconstituted reagent.[7]

Q5: How do I stop (quench) the conjugation reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains a high concentration of primary amines.[2] Common choices include 1 M Tris-HCl or 1 M Glycine, added to a final concentration of 20-100 mM.[1][3] These molecules will react with and consume any remaining unreacted this compound.

Reaction Kinetics and Optimization

The success of a conjugation reaction hinges on the competition between the desired reaction with the amine (aminolysis) and the undesired reaction with water (hydrolysis). The rate of both reactions is highly pH-dependent.

Data Presentation

The following tables summarize the quantitative impact of pH on the stability of the NHS ester and the rate of the conjugation reaction.

Table 1: Effect of pH on the Hydrolysis Half-Life of Porphyrin-NHS Esters

Data adapted from a kinetic study on porphyrin-NHS esters, which illustrates the general principle of NHS ester stability.

pHP3-NHS Half-Life (minutes)P4-NHS Half-Life (minutes)
8.0210190
8.5180130
9.0125110
Source: Adapted from studies on porphyrin-NHS esters.[9]

Table 2: Impact of pH on Reaction Rate (Half-Time for Amide Conjugate Formation)

Data from a kinetic study of porphyrin-NHS esters with mPEG4-NH2.[10]

pHP3-NHS Conjugation Half-Time (minutes)P4-NHS Conjugation Half-Time (minutes)
8.08025
8.52010
9.0105
Source: Kinetic studies of porphyrin-NHS esters with mPEG4-NH2.[10][11]

As the data illustrates, increasing the pH from 8.0 to 9.0 significantly accelerates the conjugation reaction (a decrease in half-time). However, it also accelerates the competing hydrolysis reaction (a decrease in NHS ester half-life).[9] The optimal pH will therefore provide the fastest conjugation rate while minimizing reagent loss to hydrolysis.

Visualizing the Reaction Pathway

ReactionPathway cluster_main This compound in Aqueous Buffer cluster_products Potential Products NHS_Ester This compound NHS_Ester->p1 + Primary Amine (R-NH₂) (Aminolysis) NHS_Ester->p2 + Water (H₂O) (Hydrolysis) Conjugate Stable Amide Bond (PEGylated Molecule) Hydrolyzed Hydrolyzed PEG-Acid (Inactive) p1->Conjugate pH 7.2-8.5 (Desired Reaction) p2->Hydrolyzed Competing Reaction (Rate increases with pH) TroubleshootingWorkflow Start Start: Low/No Conjugation CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? Start->CheckBuffer CheckpH Is pH between 7.2 and 8.5? CheckBuffer->CheckpH Yes Sol_Buffer Action: Buffer exchange to amine-free buffer CheckBuffer->Sol_Buffer No CheckReagent Was reagent handled correctly (dry, fresh)? CheckpH->CheckReagent Yes Sol_pH Action: Adjust pH to 7.2-8.5 CheckpH->Sol_pH No CheckConc Are reactant concentrations adequate? CheckReagent->CheckConc Yes Sol_Reagent Action: Use fresh reagent, ensure anhydrous conditions CheckReagent->Sol_Reagent No Sol_Conc Action: Increase protein concentration and/or PEG molar excess CheckConc->Sol_Conc No Success Problem Resolved CheckConc->Success Yes Sol_Buffer->CheckBuffer Sol_pH->CheckpH Sol_Reagent->CheckReagent Sol_Conc->CheckConc ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_finish 3. Quench & Purify cluster_analysis 4. Analysis p1 Prepare Protein in Amine-Free Buffer (pH 7.4) r1 Adjust Protein Solution pH to 8.3 p1->r1 p2 Prepare fresh m-PEG4-NHS Ester solution in DMSO/DMF r2 Add PEG-NHS Ester (10-20x molar excess) p2->r2 r1->r2 r3 Incubate (1-2h @ RT or O/N @ 4°C) r2->r3 q1 Add Quenching Buffer (e.g., 1M Tris) r3->q1 q2 Purify via Desalting Column or Dialysis q1->q2 a1 Analyze by SDS-PAGE, Mass Spec, or HPLC q2->a1

References

impact of organic solvents on m-PEG4-O-NHS ester stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG4-O-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, reactivity, and troubleshooting of experiments involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

The this compound reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, through a nucleophilic acyl substitution.[1] This reaction forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1]

Q2: What is the most common cause of low reactivity or failure in conjugation experiments?

The primary cause of low reactivity is the hydrolysis of the NHS ester moiety.[1] NHS esters are highly sensitive to moisture and will react with water to form an unreactive carboxylic acid, which competes directly with the desired reaction with the amine.[1][2] This hydrolysis is significantly accelerated at higher pH and temperatures.[3]

Q3: What is the optimal pH for reacting this compound with a protein?

The optimal pH is a compromise between amine reactivity and NHS ester stability. The ideal range is typically between pH 7.2 and 8.5.[1] Below pH 7, most primary amines are protonated (R-NH3+) and thus are not effective nucleophiles.[1] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, reducing the amount of active reagent available for conjugation.[3]

Q4: Which organic solvents are recommended for dissolving this compound?

Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing a stock solution of this compound.[4][5] It is critical to use a high-quality, anhydrous grade of these solvents as they are hygroscopic and can absorb moisture from the air.[2]

Q5: Can I store the this compound once it is dissolved in an organic solvent?

It is strongly recommended to prepare the stock solution immediately before use.[5] The NHS-ester moiety readily hydrolyzes, so storing it in solution, even in an anhydrous organic solvent, is not advised for ensuring maximum reactivity.[5] If storage is unavoidable, use an anhydrous solvent, store in small aliquots at -20°C under an inert gas like argon or nitrogen, and be aware that some loss of activity may still occur.[2]

Q6: Can this compound react with other amino acid residues besides primary amines?

Yes, side reactions can occur with other nucleophilic amino acid side chains, although these are generally less efficient than the reaction with primary amines. The hydroxyl groups of tyrosine, serine, and threonine, and the sulfhydryl group of cysteine can react with NHS esters. These side reactions are generally less stable than the amide bond formed with primary amines.[6]

Data Presentation: Quantitative Stability and Reactivity Data

The stability and reactivity of NHS esters are critically dependent on the experimental conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of NHS Esters in Aqueous Buffers at Various pH and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH in aqueous environments. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~7 hours[7]
8.0Room Temperature210 minutes[7]
8.5Room Temperature180 minutes[7][8]
8.6410 minutes
9.0Room Temperature125 minutes

Note: These values are general estimates and can vary based on the specific NHS ester compound and buffer conditions.

Table 2: Comparative Kinetics of Hydrolysis vs. Amidation for a Porphyrin-NHS Ester

This data, from a study on porphyrin-NHS esters reacting with mPEG4-NH2 in a carbonate buffer with 10% DMSO, demonstrates that the desired amidation reaction is significantly faster than the competing hydrolysis reaction under optimal pH conditions.[8]

pHt½ (Hydrolysis)t½ (Amidation with mPEG4-NH2)
8.0210 min80 min
8.5180 min20 min
9.0125 min10 min

Note: This data is for a porphyrin-NHS ester and serves as a proxy to illustrate the kinetic competition. The absolute rates for this compound may differ, but the general trend is expected to be similar.

Table 3: Recommended Solvents for this compound Stock Solutions

This table provides guidance on the selection of organic solvents for preparing stock solutions.

SolventGradeRationaleKey Considerations
Dimethyl sulfoxide (DMSO)AnhydrousHigh polarity, effectively dissolves NHS esters.[4]Highly hygroscopic; must be handled under dry conditions.[9]
Dimethylformamide (DMF)AnhydrousHigh polarity, effectively dissolves NHS esters.[4]Can degrade over time to form amines, which will react with the NHS ester. Use high-purity, amine-free grade.[2]
Dichloromethane (DCM)AnhydrousUsed for reactions in purely organic media.[10]Less polar than DMSO/DMF. Ensure substrate is soluble.
Acetonitrile (ACN)AnhydrousCan be used, but less common for initial stock solutions.Ensure it is of high purity and water-free.

Visualizations

This compound Reaction and Hydrolysis Pathways cluster_main_path Desired Aminolysis Pathway cluster_side_path Competing Hydrolysis Pathway A This compound (Reactive) C Stable m-PEG4-Amide Conjugate A->C Aminolysis B Primary Amine (e.g., Protein-NH2) B->C D This compound (Reactive) F Hydrolyzed m-PEG4-Acid (Inactive) D->F Hydrolysis E Water (H2O) E->F

Caption: Key reaction pathways for this compound.

G Troubleshooting Logic for Low Conjugation Yield start Low or No Conjugation Product q1 Is the NHS Ester Reagent Active? start->q1 q2 Is the Reaction Buffer Correct? q1->q2 Yes sol1 Use fresh reagent. Allow vial to warm to RT before opening. Prepare stock solution in anhydrous DMSO/DMF just before use. q1->sol1 No q3 Is the Reaction pH Optimal? q2->q3 Yes sol2 Use amine-free buffers (e.g., PBS, HEPES, Borate). Avoid Tris and Glycine. q2->sol2 No q4 Is Protein Concentration Sufficient? q3->q4 Yes sol3 Adjust buffer pH to 7.2-8.5. Verify pH with a calibrated meter. q3->sol3 No sol4 Increase protein concentration (e.g., 2-10 mg/mL) to favor bimolecular reaction. q4->sol4 No end Re-run Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting low yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolyzed this compound: The reagent was compromised by moisture.- Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5] - Consider using a fresh, unopened vial of the reagent.
Incorrect Buffer Composition: Buffer contains primary amines (e.g., Tris, glycine).- Exchange the protein into an amine-free buffer like PBS, HEPES, or Borate using dialysis or a desalting column.[1]
Suboptimal pH: The pH of the reaction is too low (<7.2) or too high (>8.5).- Carefully prepare and verify the pH of your reaction buffer, adjusting it to the optimal 7.2-8.5 range.[1]
Dilute Protein Solution: Low protein concentration favors the competing hydrolysis reaction.- Increase the protein concentration, typically to 2-10 mg/mL, to improve reaction efficiency.[4]
Protein Precipitation or Aggregation High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high.- Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% to avoid protein denaturation.[4]
Change in Protein Charge: Neutralization of lysine's positive charges alters the protein's pI.- Try performing the reaction at a lower protein concentration or with a reduced molar excess of the PEG reagent.
High Degree of Labeling: Excessive PEGylation is causing aggregation.- Reduce the molar excess of the this compound in the reaction or shorten the reaction time.
Inconsistent Results Between Experiments Variable Reagent Activity: The NHS ester is hydrolyzing to different extents.- Standardize your protocol meticulously. Prepare fresh solutions of the NHS ester for each experiment and be precise with incubation times and temperatures.[5]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation in Aqueous Buffer

This protocol provides a general guideline. Optimal conditions, such as molar excess and reaction time, may need to be determined empirically for each specific protein.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • This compound Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[4] Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[4]

  • Conjugation Reaction:

    • Add a calculated molar excess of the freshly prepared this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

    • Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C.[4] Lower temperatures can help minimize the competing hydrolysis reaction.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4] Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted PEG reagent and byproducts from the final conjugate using size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Conjugation in Anhydrous Organic Solvent

This protocol is suitable for amine-containing small molecules that are soluble in organic solvents.

Materials:

  • Amine-containing molecule.

  • This compound.

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[10]

  • Lewis base catalyst (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)), if needed.[11]

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing small molecule in an anhydrous organic solvent (e.g., DMF, DCM, DMSO, or THF).[5]

    • In a separate vial, dissolve the this compound in the same anhydrous solvent.

  • Conjugation Reaction:

    • Under continuous stirring and an inert atmosphere (e.g., nitrogen or argon), add the this compound solution to the amine solution. A 1:1 or 2:1 molar ratio is a common starting point.[5]

    • If necessary, add a base (e.g., TEA or DIPEA) to catalyze the reaction.[11]

    • Stir the reaction mixture for 3-24 hours at room temperature.[12]

  • Monitoring and Purification:

    • Monitor the reaction progress using appropriate techniques such as LC-MS or TLC.

    • Once the reaction is complete, the final product can be isolated by standard organic synthesis workup procedures, such as solvent removal and purification by column chromatography.[12]

Experimental Workflow for Protein PEGylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction A Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) C Add NHS Ester Solution to Protein Solution A->C B Prepare Fresh m-PEG4-NHS Ester Solution in Anhydrous DMSO/DMF B->C D Incubate (1 hr at RT or overnight at 4°C) C->D E Quench Reaction with Tris or Glycine Buffer D->E F Purify PEGylated Protein (e.g., SEC, Dialysis) E->F G Characterize Product (e.g., SDS-PAGE, Mass Spec) F->G

Caption: A typical experimental workflow for protein PEGylation.

References

Technical Support Center: SPDP-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using SPDP-PEG4-NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SPDP-PEG4-NHS ester and what are its reactive groups? SPDP-PEG4-NHS ester is a heterobifunctional crosslinker used to covalently link two molecules.[1][2] It contains two primary reactive groups:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[1][3]

  • Pyridyldithiol (SPDP): This group reacts with sulfhydryl (thiol, -SH) groups, like those on cysteine residues, to form a cleavable disulfide bond.[3][4] These two groups are separated by a hydrophilic PEG4 spacer.[5]

Q2: What is the function of the PEG4 spacer? The polyethylene (B3416737) glycol (PEG) spacer arm increases the water solubility of both the crosslinker and the resulting conjugate molecule.[6][7] This hydrophilicity helps to prevent aggregation and reduce non-specific binding that can occur with more hydrophobic crosslinkers.[7]

Q3: What are the optimal storage and handling conditions for SPDP-PEG4-NHS ester? To prevent degradation, SPDP-PEG4-NHS ester should be stored at -20°C in a desiccated environment, protected from moisture.[8][9] Before opening a vial, it is critical to allow it to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[8][10] Stock solutions should be prepared immediately before use in an anhydrous organic solvent like DMSO or DMF.[8][11]

Q4: Which reaction buffers are compatible with NHS ester chemistry? It is essential to use amine-free buffers. Compatible buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers.[6][12] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency.[6][13]

Q5: What is the optimal pH for the conjugation reaction? The reaction of the NHS ester with primary amines is most efficient within a pH range of 7.2 to 8.5.[1][3][6]

  • Below pH 7.2: The primary amines on the protein are protonated and less reactive.[1][6]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases significantly, which competes with the conjugation reaction and lowers the yield.[12][14] A pH of 8.3 is often recommended as an optimal starting point.[3][15]

Troubleshooting Guide

This section addresses common issues encountered during SPDP-PEG4-NHS ester conjugation experiments.

Q1: Why is my conjugation yield consistently low?

Low yield is a frequent problem that can be traced to several factors, primarily related to reagent integrity and reaction conditions.

  • Cause 1: Hydrolysis of the NHS Ester. The NHS ester is highly sensitive to moisture and can hydrolyze, rendering it non-reactive.[1][8][10] This is the most common cause of low reactivity.[8]

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[10] Prepare stock solutions fresh in an anhydrous solvent (e.g., DMSO, DMF) immediately before the experiment. You can perform a semi-quantitative assay to check the reactivity of the NHS ester by measuring the absorbance at 260 nm before and after base-induced hydrolysis; a significant increase indicates an active ester.[8][16][17]

  • Cause 2: Suboptimal pH. The reaction is highly pH-dependent.[6] If the pH is too low (<7.2), the reaction will be slow; if it is too high (>8.5), hydrolysis will dominate.[1]

    • Solution: Verify the pH of your reaction buffer with a calibrated meter and adjust it to the optimal 7.2-8.5 range.[1][16]

  • Cause 3: Competing Amines in Buffer. The presence of primary amines (e.g., Tris, glycine) in your protein buffer will quench the reaction.[1]

    • Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis before starting the conjugation.[1][13]

  • Cause 4: Low Reactant Concentration. In dilute protein solutions, the competing hydrolysis reaction is favored.[6][8]

    • Solution: Increase the concentration of your protein. A concentration of at least 1-2 mg/mL is often recommended to improve efficiency.[1][6][13]

Q2: My protein is precipitating after I add the crosslinker. What is happening?

Protein precipitation or aggregation can occur due to changes in the protein's physicochemical properties after modification.

  • Cause 1: High Degree of Labeling. Excessive modification of lysine residues can alter the protein's charge and structure, leading to aggregation and precipitation.[6][8]

    • Solution: Reduce the molar excess of the SPDP-PEG4-NHS ester in the reaction.[6][16] It is recommended to perform a titration to find the optimal molar ratio that achieves the desired labeling without causing precipitation.[15][16]

  • Cause 2: High Concentration of Organic Solvent. While the crosslinker is dissolved in an organic solvent like DMSO or DMF, the final concentration of this solvent in the aqueous reaction mixture should be low.

    • Solution: Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to avoid denaturing or precipitating the protein.[6][16][18]

Q3: How can I purify the final conjugate and remove unreacted crosslinker?

Inefficient purification can leave unreacted SPDP-PEG4-NHS ester in your final product.[13]

  • Solution: The most effective purification methods separate molecules based on size. Use size-exclusion chromatography (SEC), dialysis, or desalting columns to efficiently remove the smaller, unreacted crosslinker molecules from the larger protein conjugate.[3][13][19]

Quantitative Data Summary

The following tables provide key quantitative parameters for planning your conjugation experiments.

Table 1: Recommended Reaction Conditions for SPDP-PEG4-NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point to balance amine reactivity and NHS ester stability.[3][15]
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate)Buffers with primary amines (Tris, glycine) must be avoided.[1][6]
Protein Concentration 1 - 10 mg/mLHigher concentrations favor the conjugation reaction over hydrolysis. A minimum of 2 mg/mL is often recommended.[3][6][13]
Molar Excess of NHS Ester 5- to 20-foldThis is a starting point and should be optimized empirically for each specific protein and application.[3][15]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. 4°C can be used for sensitive proteins or longer (overnight) incubations to minimize hydrolysis.[3][15]
Reaction Time 30 - 120 minutes at RT; Overnight at 4°CThe optimal time should be determined empirically.[3][6]
NHS Ester Solvent Anhydrous DMSO or DMFPrepare fresh immediately before use. Final concentration in reaction should be <10%.[6][15]

Table 2: Approximate Half-life of NHS Esters in Aqueous Solution vs. pH

pHTemperatureHalf-life
7.00 - 4°C4 - 5 hours
8.025°C~80 minutes
8.525°C~30 minutes
9.04 - 25°C< 10 minutes
(Data synthesized from sources[2][12][14][20])

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with SPDP-PEG4-NHS Ester

This protocol outlines the steps for labeling a protein containing primary amines.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[1][19] If not, perform a buffer exchange via a desalting column or dialysis.[6]

    • Adjust the protein concentration to 1-10 mg/mL.[1][21]

  • Prepare the SPDP-PEG4-NHS Ester Stock Solution:

    • Allow the vial of SPDP-PEG4-NHS ester to equilibrate to room temperature for at least 20 minutes before opening.[1][6][10]

    • Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[6][21] For example, to make a 20 mM solution, dissolve 2 mg of the reagent (MW: 559.65 g/mol ) in 179 µL of anhydrous DMSO or DMF.[18]

  • Perform the Conjugation Reaction:

    • Calculate the volume of the ester stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold) over the protein.[6][15]

    • Add the calculated volume of the ester solution to the protein solution while gently stirring or vortexing.[1][19]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6][19]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[1][19]

    • Incubate for 15-30 minutes at room temperature.[1][6]

Protocol 2: Purification of the Protein Conjugate

This protocol describes the removal of excess crosslinker and reaction byproducts.

  • Select a Purification Method: Choose a size-based separation method such as a desalting column (e.g., Sephadex G-25), size-exclusion chromatography (SEC), or dialysis.[13][19]

  • Using a Desalting Column (Example):

    • Equilibrate the desalting column with a suitable purification buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[13]

    • Apply the quenched reaction mixture from Protocol 1 to the column.[13]

    • Collect the fractions containing the purified, high-molecular-weight protein conjugate, which will elute first. The smaller, unreacted crosslinker and byproducts will be retained longer on the column.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate SPDP-PEG4-Protein (Stable Amide Bond) Protein->Conjugate pH 7.2 - 8.5 Crosslinker SPDP-PEG4-NHS Ester Crosslinker->Conjugate Byproduct NHS (Byproduct) Crosslinker->Byproduct

Caption: Reaction of SPDP-PEG4-NHS ester with a protein's primary amine.

Experimental_Workflow start Start prep_protein 1. Prepare Protein - Amine-free buffer (pH 7.2-8.5) - Adjust concentration (1-10 mg/mL) start->prep_protein prep_linker 2. Prepare SPDP-PEG4-NHS - Warm vial to RT - Dissolve in anhydrous DMSO/DMF prep_protein->prep_linker conjugate 3. Conjugation Reaction - Add molar excess of linker to protein - Incubate (e.g., 1h at RT) prep_linker->conjugate quench 4. Quench Reaction (Optional) - Add Tris or Glycine buffer conjugate->quench purify 5. Purification - Size Exclusion Chromatography / Dialysis - Remove excess linker & byproducts quench->purify analyze 6. Characterize Conjugate (SDS-PAGE, MS, etc.) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for bioconjugation and purification.

Troubleshooting_Logic start Problem: Low Conjugation Yield q_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->q_buffer a_buffer_no Solution: Perform buffer exchange into an amine-free buffer. q_buffer->a_buffer_no No q_ph Is pH between 7.2 and 8.5? q_buffer->q_ph Yes a_ph_no Solution: Adjust buffer to optimal pH. q_ph->a_ph_no No q_reagent Is NHS ester reagent active? (Stored correctly, fresh solution) q_ph->q_reagent Yes a_reagent_no Solution: Use a new vial. Prepare fresh stock solution in anhydrous solvent. q_reagent->a_reagent_no No q_conc Is protein concentration adequate (>1-2 mg/mL)? q_reagent->q_conc Yes a_conc_no Solution: Concentrate protein sample before conjugation. q_conc->a_conc_no No success Yield should improve. Consider optimizing molar ratio. q_conc->success Yes

Caption: A logical diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Minimizing Non-Specific Binding with PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding (NSB) of PEGylated conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with PEGylated conjugates?

A: Non-specific binding is the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. For PEGylated molecules, such as proteins, nanoparticles, or drugs, this can lead to several issues:

  • Reduced Efficacy: The active sites of a PEGylated therapeutic can be blocked, preventing it from reaching its target.[1]

  • Increased Background Signal: In diagnostic assays like ELISA, non-specific binding of detection molecules can cause high background noise, which reduces the signal-to-noise ratio and may lead to false-positive results.[1]

  • Altered Pharmacokinetics: The adsorption of non-specific proteins onto PEGylated nanoparticles can change their circulation time and biodistribution in the body.[1]

  • Inaccurate Quantification: In analytical techniques, NSB can lead to incorrect measurements of the substance of interest.[1]

Q2: What are the primary causes of non-specific binding of PEGylated conjugates?

A: Non-specific binding of PEGylated conjugates is primarily driven by a combination of molecular forces between the conjugate and various surfaces.[2] These forces include:

  • Hydrophobic Interactions: Exposed hydrophobic areas on the conjugate can interact with hydrophobic surfaces.[2]

  • Electrostatic Interactions: Charged molecules can non-specifically bind to surfaces with an opposite charge. The overall charge of a biomolecule is influenced by the pH of the buffer.[2]

  • Hydrogen Bonding and Van der Waals Forces: These weaker forces can collectively contribute to non-specific binding.[2]

Q3: How do the properties of the PEG chain influence non-specific binding?

A: The physical characteristics of the PEG chain are critical in preventing non-specific binding. The key factors are:

  • PEG Length (Molecular Weight): Longer PEG chains generally provide a better steric barrier against protein adsorption.[3] However, very long chains can sometimes decrease the grafting density due to steric hindrance during the conjugation process.[1][2]

  • PEG Density: A higher grafting density, where PEG chains are packed closely together, creates a "brush" conformation that is highly effective at repelling proteins.[2] Lower densities result in a "mushroom" conformation, which is less effective.[2] The interplay between length and density is crucial; a high density of shorter PEG chains can be more effective than a low density of longer chains.[1][2]

  • PEG Architecture: The shape of the PEG molecule can also play a role. For instance, Y-shaped PEG has been shown to be effective at blocking non-specific interactions.[4]

Q4: What are the most effective blocking agents to use with PEGylated conjugates?

A: Blocking agents are used to cover potential sites of non-specific adsorption on a surface before the PEGylated conjugate is introduced.[2] Common and effective blocking agents include:

  • Proteins: Bovine Serum Albumin (BSA) and casein are frequently used. They work by physically adsorbing to unoccupied sites on the surface.[5]

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 disrupt weak, non-specific interactions.[5][6] They are often added to blocking and washing buffers.[2]

  • Polymers: Other polymers like polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP) can also be used to create a hydrophilic, non-binding surface.[7][8]

The choice of blocking agent should be optimized for the specific assay, as some may cross-react with assay components.[5]

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues related to non-specific binding of PEGylated conjugates.

Problem 1: High Background Signal in an Immunoassay (e.g., ELISA)

Troubleshooting Workflow

G Start High Background Signal Step1 Step 1: Optimize Blocking Step Start->Step1 Step2 Step 2: Optimize Washing Protocol Step1->Step2 If problem persists Resolved Problem Resolved Step1->Resolved Step3 Step 3: Titrate PEGylated Reporter Step2->Step3 If problem persists Step2->Resolved Step4 Step 4: Assess Reagent Quality Step3->Step4 If problem persists Step3->Resolved Step4->Resolved Contact Contact Technical Support Step4->Contact If problem persists

Caption: Troubleshooting workflow for high background in immunoassays.

Recommended Solutions
Potential CauseRecommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Consider adding a non-ionic detergent like 0.05% (v/v) Tween-20 to the blocking buffer.[2]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5).[5] Introduce a short soak time (e.g., 30-60 seconds) during each wash.[9] Ensure wash buffer is effectively dispensed and aspirated from all wells.[1]
Excessive Concentration of PEGylated Reporter Perform a titration experiment to determine the optimal concentration of the PEGylated detection molecule that provides a good signal-to-noise ratio.[1][2]
Contaminated Reagents Prepare fresh buffers and reagents. Ensure a clean work environment to prevent microbial or chemical contamination.[1]
Incorrect Incubation Conditions Strictly adhere to the recommended incubation times and temperatures as specified in the protocol.[1]
Buffer Composition Optimize buffer pH and ionic strength. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help shield electrostatic interactions that cause NSB.[10]
Problem 2: Low Cellular Uptake of PEGylated Nanoparticles or Drugs

Low cellular uptake can be a significant hurdle in the development of targeted therapies.

Troubleshooting Workflow

G Start Low Cellular Uptake Step1 Step 1: Verify Targeting Ligand Start->Step1 Step2 Step 2: Evaluate PEG Layer Properties ('PEG Dilemma') Step1->Step2 If problem persists Resolved Problem Resolved Step1->Resolved Step3 Step 3: Check for Aggregation Step2->Step3 If problem persists Step2->Resolved Step4 Step 4: Confirm Cell Model and Conditions Step3->Step4 If problem persists Step3->Resolved Step4->Resolved Contact Contact Technical Support Step4->Contact If problem persists

Caption: Troubleshooting workflow for low cellular uptake.

Recommended Solutions
Potential CauseRecommended Solution
"PEG Dilemma" - Steric Hindrance A very dense or long PEG layer can sterically hinder the interaction of the nanoparticle or drug with cell surface receptors.[1] Consider optimizing the PEGylation strategy by using a lower molecular weight PEG or reducing the grafting density. This is a trade-off, as reducing PEGylation might increase non-specific binding.[1]
Lack of Targeting Ligands For receptor-mediated uptake, the PEGylated molecule may lack a specific targeting ligand (e.g., an antibody or peptide) to facilitate internalization.[1] Conjugate a targeting ligand to the distal end of the PEG chains.[1]
Aggregation of PEGylated Molecules The PEGylated molecules may be aggregating in the culture medium, preventing efficient uptake.[1] Characterize the size and stability of your PEGylated molecules in the relevant biological media using techniques like Dynamic Light Scattering (DLS).[1]
Incorrect Cell Type or Conditions The chosen cell line may not express the target receptor, or the experimental conditions may not be optimal for uptake.[1] Ensure you are using an appropriate cell model and that the culture conditions are optimal.[1]

Experimental Protocols

Protocol 1: Standard ELISA Blocking and Washing Procedure

This protocol describes a standard method for blocking and washing microplates to minimize non-specific binding.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wash Buffer: PBS with 0.05% (v/v) Tween-20 (PBST)

  • Blocking Buffer Options:

    • Protein-based: 1-5% (w/v) Bovine Serum Albumin (BSA) in PBST

    • Non-protein: Commercial blocking buffer

Procedure:

  • Initial Wash: After coating the plate with antigen/antibody and washing with PBS, decant the wash solution.

  • Blocking: Add 200-300 µL of Blocking Buffer to each well to completely cover the surface.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Decant the blocking solution and wash the plate 3-5 times with 300 µL of PBST per well. For each wash, allow a 30-second soak time before decanting. Vigorously tap the plate on a paper towel to remove any residual buffer.

  • Proceed with Assay: The plate is now blocked and ready for the addition of your sample and PEGylated conjugate.

Protocol 2: Quantifying Non-Specific Binding Using a BSA Adsorption Assay

This protocol provides a method to quantify the amount of non-specific protein binding to PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticles

  • Bovine Serum Albumin-Fluorescein isothiocyanate (BSA-FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge

Procedure:

  • Incubation: Mix a known concentration of your PEGylated nanoparticles with a solution of BSA-FITC in PBS. Incubate at room temperature for 1 hour to allow for protein adsorption.

  • Separation: Centrifuge the mixture to pellet the nanoparticles with the bound protein. Carefully collect the supernatant containing unbound BSA-FITC.

  • Washing: Resuspend the nanoparticle pellet in fresh PBS and centrifuge again. Repeat this washing step at least three times to remove any remaining unbound protein.

  • Quantification: Measure the fluorescence of the initial BSA-FITC solution and the combined supernatants. The difference in fluorescence corresponds to the amount of BSA-FITC non-specifically bound to the nanoparticles.

Experimental Workflow for a Cellular Uptake Assay

G Start Seed Cells in Plate Step1 Incubate with PEGylated Conjugate (with fluorescent label) Start->Step1 Step2 Wash Cells to Remove Unbound Conjugate Step1->Step2 Step3 Lyse Cells or Fix for Imaging Step2->Step3 Step4 Quantify Uptake (e.g., Fluorescence Plate Reader, Flow Cytometry, Microscopy) Step3->Step4 End Analyze Data Step4->End

Caption: A general workflow for a cellular uptake assay.

Data Summary Tables

Table 1: Effect of PEG Molecular Weight and Density on Protein Adsorption
PEG Molecular Weight (Da)Grafting Density (PEG/nm²)Protein Adsorption (Relative Units)Reference
2,000 (Polydisperse)3.3High (Baseline)[11]
~1,600 (Monodisperse, PEG₃₆)4.770% Reduction vs. Baseline[11]
~2,000 (Monodisperse, PEG₄₅)4.460% Reduction vs. Baseline[11]
5,000Lower than 2,000 DaLower than 2,000 Da[12]
10,000Lower than 5,000 DaWeakened resistance[11]
30,000LowestWeakened resistance[11]

Note: Data is compiled from studies on gold nanoparticles and chitosan (B1678972) nanoparticles and illustrates general trends. Results can vary based on the nanoparticle material and protein.

Table 2: Common Buffer Additives to Reduce Non-Specific Binding
AdditiveTypical ConcentrationMechanism of ActionReference(s)
Tween-20 0.05% - 0.1% (v/v)Non-ionic surfactant; disrupts hydrophobic interactions.[2][13]
NaCl 150 mM - 500 mMIncreases ionic strength; shields electrostatic interactions.[10][14]
BSA 0.5 - 2 mg/mL or 1-5% (w/v)Protein blocker; occupies non-specific binding sites.[2][10]
Dextran Sulfate 0.02% - 0.1%Polyanion; outcompetes nucleic acids for electrostatic binding.[14]
Free PEG 1 mg/mLCompetes for non-specific binding sites on planar surfaces.[10]

References

Technical Support Center: Optimizing Reactions with m-PEG4-O-NHS Ester for Sensitive Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your bioconjugation experiments using m-PEG4-O-NHS ester, especially when working with sensitive proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to streamline your experiments and troubleshoot common challenges. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure successful and reproducible PEGylation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction when using this compound with a protein?

A1: The reaction is a nucleophilic acyl substitution. The primary amine group (-NH₂), typically from a lysine (B10760008) residue or the N-terminus of the protein, acts as a nucleophile and attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond, covalently attaching the m-PEG4 moiety to the protein, and the release of NHS as a byproduct.[1][2]

Q2: What is the most critical parameter to control during the PEGylation reaction?

A2: The pH of the reaction buffer is the most crucial parameter.[1][3] It governs a delicate balance between the reactivity of the target amine groups on the protein and the stability of the this compound.[1][3]

Q3: What is the optimal pH range for this reaction and why?

A3: The optimal pH range is typically between 7.2 and 8.5.[1][4][5] A pH of 8.3-8.5 is often recommended for efficient modification of proteins and peptides.[6][7][8] Below pH 7.2, the primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and slowing the reaction.[3][5] Above pH 8.5, the hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the protein and reduces the overall yield.[3][4][6]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is essential to use amine-free buffers. Recommended buffers include Phosphate-Buffered Saline (PBS) at pH 7.2-7.4, 0.1 M sodium bicarbonate buffer at pH 8.3-8.5, or 50 mM borate (B1201080) buffer at pH 8.5.[9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester, a process known as quenching.[4][9][10]

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: Many NHS esters have poor water solubility. The standard procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][9] This stock solution is then added to your protein solution in the appropriate aqueous buffer. It is critical to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[1][2]

Q6: Why is a quenching step necessary, and what reagents can I use?

A6: A quenching step is essential to terminate the reaction and ensure that any unreacted this compound does not modify other molecules in subsequent steps.[11] Quenching is achieved by adding a small molecule containing a primary amine. Common quenching reagents include Tris, glycine, or lysine, typically at a final concentration of 20-50 mM.[11][12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PEGylation Yield Hydrolysis of this compound: The reagent is moisture-sensitive and can hydrolyze if not handled properly.[2][13][14]Ensure proper storage of the reagent at -20°C with desiccant.[10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2][14] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][10][14]
Incorrect Buffer pH: The pH may be too low (<7.2), resulting in protonated, unreactive amines.[15]Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[1][4][5]
Presence of Competing Amines in the Buffer: Buffers like Tris contain primary amines that will react with the NHS ester.[9]Perform a buffer exchange using dialysis or a desalting column to move your protein into an amine-free buffer such as PBS, bicarbonate, or borate buffer.[2][10]
Insufficient Molar Excess of PEG Reagent: For dilute protein solutions, a higher molar excess is needed.[5][15]Increase the molar excess of the this compound. A 5- to 50-fold molar excess is a common starting point for optimization.[5]
Protein Aggregation During or After PEGylation Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can alter the protein's isoelectric point and lead to aggregation.[13]Try performing the reaction at a lower protein concentration.[13] Optimize the degree of PEGylation by adjusting the molar ratio of the PEG reagent to the protein.
Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[13]Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% (v/v).[5]
Heterogeneous Product (Multiple PEGylated Species) Multiple Reactive Sites: Proteins often have multiple lysine residues and an N-terminus, leading to a mixture of PEGylated products.[10][16]To achieve more site-specific PEGylation, you can try lowering the reaction pH to favor modification of lower-pK amino groups.[17] Alternatively, consider protein engineering to introduce a unique cysteine residue for thiol-specific PEGylation.
Side Reactions: NHS esters can react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH.[13]Maintain the reaction pH within the optimal range of 7.2-8.5. A robust quenching step can also help minimize side reactions.

Quantitative Data Summary

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[4]
8.04~1 hour (estimated from data)
8.525~30 minutes (estimated from data)
8.6410 minutes[4]
9.025<10 minutes (estimated from data)

Data compiled from multiple sources to illustrate the trend. Actual half-life can vary based on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for this compound

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.[1][4][5]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can minimize hydrolysis and are better for sensitive proteins.[2]
Reaction Time 30 minutes to 2 hours at RT, or 2-12 hours at 4°CDependent on temperature, pH, and reactivity of the protein.[12]
Molar Excess of PEG Reagent 5- to 50-foldNeeds to be optimized for the desired degree of PEGylation.[5]
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.[7][13]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Sensitive Protein
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate, or 0.1 M borate buffer) at a pH between 7.2 and 8.5.[7]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[7][13]

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][10]

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[2] Do not store the solution.[10]

  • PEGylation Reaction:

    • Add the calculated molar excess of the dissolved this compound to the protein solution while gently vortexing.[13]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. For sensitive proteins, starting with 4°C is recommended.[13]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0) to a final concentration of 20-50 mM.[7][11]

    • Incubate for an additional 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2][11]

Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
  • Sample Preparation:

    • Mix an aliquot of the purified PEGylated protein with an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Prepare samples of the un-PEGylated protein and a molecular weight marker for comparison.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis:

    • Load the samples onto a suitable polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Destain the gel and visualize the protein bands. PEGylated proteins will show an increase in apparent molecular weight compared to the un-PEGylated protein.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_post_reaction 3. Post-Reaction protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Combine and Incubate (RT or 4°C) protein_prep->conjugation peg_prep Dissolve m-PEG4-O-NHS in anhydrous DMSO/DMF peg_prep->conjugation quenching Quench with Tris or Glycine conjugation->quenching purification Purify (SEC or Dialysis) quenching->purification analysis Analyze (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for protein PEGylation.

reaction_pathway cluster_conditions Reaction Conditions start This compound + Sensitive Protein (-NH2) desired_reaction Desired Reaction: Aminolysis start->desired_reaction Sufficiently nucleophilic amine competing_reaction Competing Reaction: Hydrolysis start->competing_reaction Reaction with H2O (increases at high pH) pH Optimal pH (7.2 - 8.5) temp Temperature (4°C - RT) product Stable Amide Bond: PEGylated Protein desired_reaction->product byproduct Inactive Carboxylic Acid competing_reaction->byproduct

Caption: Competing reaction pathways in NHS ester chemistry.

troubleshooting_logic start Low PEGylation Yield? check_reagent Is the NHS ester active? (Properly stored/handled?) start->check_reagent Yes check_buffer Is the buffer correct? (Amine-free? pH 7.2-8.5?) check_reagent->check_buffer Yes solution Optimize Conditions: - Use fresh reagent - Correct buffer/pH - Increase molar ratio check_reagent->solution No check_ratio Is molar ratio sufficient? check_buffer->check_ratio Yes check_buffer->solution No check_ratio->solution No

Caption: Troubleshooting logic for low PEGylation yield.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG4-O-NHS Ester vs. Alternative PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides—a process known as PEGylation—is a cornerstone for enhancing their in vivo performance.[1][2][] The choice of the reactive group on the PEG reagent is a critical decision that dictates the specificity, efficiency, and stability of the final conjugate.[1][4] This guide provides an objective comparison of m-PEG4-O-NHS ester with other common PEGylation reagents, supported by experimental data and detailed methodologies.

This compound is a widely utilized amine-reactive PEGylation reagent that forms a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1][5] Its primary advantages are high reactivity and a straightforward reaction process.[1] However, it is susceptible to hydrolysis in aqueous solutions, which can lead to lower conjugation efficiency.[1][6] This guide compares this compound to two principal alternatives: PEG-aldehyde reagents, which offer greater site-specificity for N-terminal PEGylation through reductive amination, and PEG-maleimide reagents, which selectively target sulfhydryl groups on cysteine residues.[1][7] Additionally, we will touch upon "click chemistry" as a highly specific alternative.

Performance Comparison of PEGylation Reagents

The following tables summarize key performance metrics for m-PEG-NHS ester in comparison to PEG-aldehyde, PEG-maleimide, and Click Chemistry reagents. The data is compiled from various studies and represents typical outcomes. Actual results may vary depending on the specific protein, PEG reagent, and reaction conditions.

Table 1: General Characteristics of PEGylation Reagents

Featurem-PEG-NHS EsterPEG-AldehydePEG-MaleimideClick Chemistry (e.g., Azide-Alkyne)
Target Residue Primary amines (Lysine, N-terminus)[7]Primary amines (preferentially N-terminus at controlled pH)[8]Sulfhydryl groups (Cysteine)[7]Bioorthogonal groups (e.g., Azide, Alkyne)[9]
Reaction Type Acylation[7]Reductive Amination[8]Michael Addition[7]Cycloaddition[9]
Resulting Bond Amide[7]Secondary Amine[8]Thioether[7]Triazole[9]
Optimal Reaction pH 7.2 - 9.0[6][8]5.0 - 8.0[8]6.5 - 7.5[7]Wide range (typically 4-11)[9]
Key Advantage High reactivity, simple one-step protocol[1][8]High potential for N-terminal site-specificity[1][8]High specificity for cysteine residues[7]High specificity and bioorthogonality[9]
Key Disadvantage Susceptible to hydrolysis, potential for product heterogeneity[1][10]Requires a reducing agent[8][10]Requires available free sulfhydryl groups[7]Requires introduction of bioorthogonal handles[9]

Table 2: Stability and Specificity of PEGylation Linkages

Featurem-PEG-NHS EsterPEG-AldehydePEG-MaleimideClick Chemistry (e.g., Azide-Alkyne)
Linkage Stability Very good, generally stable amide bond[10]Excellent, highly stable secondary amine bond[10]Stable thioether bond, but can undergo retro-Michael reaction in vivo[9]Highly stable triazole ring[9]
Product Homogeneity Low to moderate, can result in a heterogeneous mixture[10]High, especially when targeting the N-terminus[10]High, if a unique cysteine is targeted[7]Very high, precise control over stoichiometry[9]
Competing Reactions Hydrolysis of the NHS ester, which increases with pH[6][7]Schiff base hydrolysis before reductionReaction with amines at pH > 7.5[7]Generally none due to bioorthogonality[9]

Table 3: Hydrolysis Rate of NHS Esters

The rate of hydrolysis of the NHS ester is a critical factor influencing the efficiency of the PEGylation reaction. This hydrolysis competes with the desired reaction with the primary amine.[6][11]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[6][11]
8.6410 minutes[6][11]
8.0Room Temperature~210 minutes (for a porphyrin-NHS ester)[12]
8.5Room Temperature~180 minutes (for a porphyrin-NHS ester)[12]
9.0Room Temperature~125 minutes (for a porphyrin-NHS ester)[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful and comparative evaluation of PEGylation reagents. The following are generalized protocols that should be optimized for specific proteins and applications.

Protocol 1: General Protein PEGylation with this compound

This protocol describes the conjugation of an NHS-ester PEG linker to primary amines on a protein.[13][14]

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M PBS, pH 7.4 or 0.1 M sodium bicarbonate buffer, pH 8.3)[15][16]

  • Anhydrous DMSO or DMF[16]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[14][16]

  • Purification equipment (e.g., size-exclusion chromatography column)[13]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange.[13]

  • Reagent Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[16][17] Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13][15]

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution.[13][14] The optimal molar ratio should be determined empirically. Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid protein denaturation.[16]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[5][13]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[13][14] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted PEG-NHS ester is consumed.[13]

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.[13]

  • Characterization: Characterize the PEGylated protein to determine the degree of PEGylation, for example, using SDS-PAGE, mass spectrometry, or HPLC.[17]

Protocol 2: N-terminal Protein PEGylation with PEG-Aldehyde

This protocol describes the site-specific PEGylation of the N-terminus of a protein via reductive amination.[8][10]

Materials:

  • Protein of interest

  • PEG-Aldehyde

  • Reaction buffer (e.g., 100 mM MES or phosphate (B84403) buffer, pH 5.0-7.0)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer.

  • Conjugation Reaction: Add the PEG-aldehyde to the protein solution at a desired molar excess.

  • Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for several hours to overnight.

  • Quenching: Add the quenching buffer to stop the reaction.

  • Purification: Purify the PEGylated protein using a suitable chromatography method.

  • Characterization: Analyze the conjugate to confirm site-specific modification.

Protocol 3: Cysteine-Specific Protein PEGylation with PEG-Maleimide

This protocol outlines the selective conjugation of a PEG-maleimide to a cysteine residue.[1]

Materials:

  • Protein with an available cysteine residue

  • PEG-Maleimide

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • (Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., L-cysteine)[1]

  • Purification equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds to generate free sulfhydryl groups.

  • Conjugation Reaction: Add the PEG-maleimide to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Add an excess of a low molecular weight thiol like L-cysteine to quench the reaction.[1]

  • Purification: Purify the PEGylated protein.

  • Characterization: Characterize the conjugate to confirm site-specific modification.

Mandatory Visualizations

PEGylation_Reaction_Mechanisms cluster_NHS m-PEG-O-NHS Ester Chemistry cluster_Aldehyde PEG-Aldehyde Chemistry cluster_Maleimide PEG-Maleimide Chemistry Protein_NH2 Protein-NH₂ (Primary Amine) PEGylated_Protein_Amide PEGylated Protein (Amide Bond) Protein_NH2->PEGylated_Protein_Amide Nucleophilic Acyl Substitution PEG_NHS m-PEG-O-NHS Ester PEG_NHS->PEGylated_Protein_Amide NHS_byproduct N-hydroxysuccinimide PEGylated_Protein_Amide->NHS_byproduct Protein_NH2_Ald Protein-NH₂ Schiff_Base Schiff Base Intermediate Protein_NH2_Ald->Schiff_Base PEG_Aldehyde PEG-Aldehyde PEG_Aldehyde->Schiff_Base PEGylated_Protein_Amine PEGylated Protein (Secondary Amine) Schiff_Base->PEGylated_Protein_Amine Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->PEGylated_Protein_Amine Protein_SH Protein-SH (Sulfhydryl) PEGylated_Protein_Thioether PEGylated Protein (Thioether Bond) Protein_SH->PEGylated_Protein_Thioether Michael Addition PEG_Maleimide PEG-Maleimide PEG_Maleimide->PEGylated_Protein_Thioether

Caption: Comparison of PEGylation Reaction Mechanisms.

Experimental_Workflow_PEG_NHS Start Start: Protein Solution Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer Start->Buffer_Exchange Conjugation Add PEG-NHS to protein solution (10-50x molar excess) Buffer_Exchange->Conjugation Prepare_PEG Prepare fresh PEG-NHS Ester solution in DMSO/DMF Prepare_PEG->Conjugation Incubate Incubate (30-60 min at RT or 2-4h at 4°C) Conjugation->Incubate Quench Quench reaction with Tris buffer Incubate->Quench Purify Purify conjugate (e.g., SEC) Quench->Purify Characterize Characterize PEGylated protein Purify->Characterize End End: Purified PEGylated Protein Characterize->End

Caption: General experimental workflow for protein PEGylation with NHS Ester.

Conclusion

The selection of a PEGylation reagent is a critical step in the development of biotherapeutics. While this compound offers a rapid and straightforward method for PEGylation, its lack of specificity and susceptibility to hydrolysis can be significant drawbacks.[1] For applications where a high degree of homogeneity and site-specificity are paramount, PEG-aldehyde and PEG-maleimide reagents present compelling alternatives, targeting the N-terminus and cysteine residues, respectively.[1] Furthermore, for the utmost precision, click chemistry offers a powerful, bioorthogonal approach.[9] Ultimately, the optimal choice of PEGylation reagent depends on the specific protein, the desired characteristics of the final conjugate, and the intended application. This guide provides the foundational information to make an informed decision.

References

A Head-to-Head Comparison of m-PEG4-O-NHS Ester and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy, safety, and stability of antibody-drug conjugates (ADCs) are critically dependent on the chemical linker used to attach the cytotoxic payload to the monoclonal antibody. The choice of linker influences crucial parameters such as solubility, aggregation, in-vivo stability, and pharmacokinetics. This guide provides an objective, data-driven comparison between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, m-PEG4-O-NHS ester, and the conventional, more hydrophobic crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to the Crosslinkers

This compound is a monofunctional, amine-reactive PEGylating reagent. It features a methoxy-capped polyethylene glycol chain of four ethylene (B1197577) glycol units, terminating in a N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form stable amide bonds.[1] The key characteristic of this linker is its hydrophilic PEG spacer, which is designed to enhance the solubility and stability of the resulting conjugate, reduce aggregation, and potentially decrease immunogenicity.[]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker that has been a cornerstone in the development of ADCs, most notably used in the clinically successful ADC, ado-trastuzumab emtansine (Kadcyla®).[3] It contains an NHS ester reactive towards primary amines and a maleimide (B117702) group reactive towards sulfhydryl (thiol) groups.[] Its rigid cyclohexane (B81311) bridge imparts stability to the maleimide group, but the overall linker is hydrophobic, which can lead to challenges with ADC aggregation, especially when combined with a hydrophobic payload.[4]

Mechanism of Action

The conjugation strategies for this compound and SMCC are dictated by their respective reactive groups.

This compound Conjugation: This linker directly attaches to primary amines (e.g., lysine residues) on the antibody surface. The reaction is typically carried out in a single step at a slightly alkaline pH (7.2-8.5). This process, often referred to as PEGylation, modifies the surface of the antibody, increasing its hydrophilicity.

SMCC Conjugation: This is a two-step process. First, the NHS ester of SMCC reacts with the primary amines on the antibody, creating a maleimide-activated antibody. After removing excess SMCC, the thiol-containing payload is added, which then reacts with the maleimide group to form a stable thioether bond. This approach allows for the specific conjugation of a thiol-containing molecule to the lysine residues of an antibody.[5]

cluster_peg This compound Conjugation Pathway cluster_smcc SMCC Conjugation Pathway Ab_NH2 Antibody (Lys-NH₂) PEG_Ab PEGylated Antibody Ab_NH2->PEG_Ab pH 7.2-8.5 Stable Amide Bond PEG_NHS This compound PEG_NHS->PEG_Ab Ab_NH2_2 Antibody (Lys-NH₂) Ab_Mal Maleimide-Activated Antibody Ab_NH2_2->Ab_Mal Step 1: Activation pH 7.2-8.5 SMCC SMCC SMCC->Ab_Mal ADC Antibody-Drug Conjugate (ADC) Ab_Mal->ADC Step 2: Conjugation pH 6.5-7.5 Stable Thioether Bond Payload_SH Thiol-Payload Payload_SH->ADC

Caption: Conjugation pathways for this compound and SMCC.

Head-to-Head Comparison

The choice between a hydrophilic, PEGylated linker and a conventional hydrophobic linker significantly impacts the key performance attributes of an ADC.

FeatureThis compoundSMCCRationale
Hydrophilicity HighLowThe ethylene glycol units in the m-PEG4 linker increase its water solubility. The cyclohexane and succinimide (B58015) moieties in SMCC are hydrophobic.[6]
Risk of Aggregation LowHighIncreased hydrophilicity from the PEG linker helps to mitigate aggregation, a common issue with ADCs, especially at higher drug-to-antibody ratios (DARs). The hydrophobic nature of SMCC can contribute to ADC aggregation.[4]
Linkage Stability High (Amide bond)High (Amide & Thioether bonds)The amide bond formed is highly stable. The thioether bond formed by the maleimide-thiol reaction is generally stable but can be susceptible to a retro-Michael reaction in vivo, potentially leading to payload loss.[7]
Pharmacokinetics (PK) Slower Clearance / Longer Half-lifeFaster ClearanceThe hydrophilic PEG chain can create a "hydration shell," leading to a longer circulation half-life and reduced plasma clearance. Conjugates with hydrophobic linkers like SMCC may exhibit faster clearance.[5]
Drug-to-Antibody Ratio (DAR) Can enable higher DARsLimited by hydrophobicityThe enhanced solubility allows for the potential to achieve higher DARs without causing aggregation. The hydrophobicity of the SMCC linker may limit the maximum achievable DAR before encountering aggregation issues.[5]
Immunogenicity Potentially ReducedPotentially HigherThe PEG spacer can "shield" the payload and potentially immunogenic epitopes, reducing the risk of an immune response. The linker and payload may be more exposed with SMCC.[]

Quantitative Data from Experimental Studies

Direct head-to-head comparisons of this compound and SMCC are limited in publicly available literature. However, studies comparing non-PEGylated SMCC linkers to PEGylated alternatives provide valuable insights.

Table 1: In Vitro Cytotoxicity and In Vivo Pharmacokinetics

A study on affibody-drug conjugates provides a comparison between a non-PEGylated SMCC construct and a PEGylated (10kDa PEG) construct. While the PEG chain is much longer than PEG4, the trend is informative.

ParameterZHER2-SMCC-MMAE (Non-PEGylated)ZHER2-PEG10K-MMAE (PEGylated)Fold ChangeReference
In Vitro Cytotoxicity (IC₅₀) ~5 nM~110 nM22-fold decrease[8][9]
Circulation Half-life (t₁/₂) 19.6 minutes219.5 minutes11.2-fold increase[8][10]
Off-target Toxicity HigherReduced by >4-fold>4-fold decrease[10]

This data highlights that while PEGylation may decrease immediate in vitro potency, it significantly enhances the in vivo therapeutic window by improving circulation time and reducing toxicity.[10]

Table 2: In Vivo Linker Stability

The stability of the maleimide-thiol linkage in SMCC-based ADCs has been a subject of investigation, with studies showing payload loss over time.

Linker Type% Degradation / Payload LossTime PointSpeciesReference
SMCC-based ADC 38%120 hoursHuman Plasma[11]
Kadcyla® (SMCC derivative) 29% decrease in DAR7 daysMice[7]
Novel MD Linker (hydrophilic) 3%120 hoursHuman Plasma[11]

These findings suggest that the conventional SMCC linker can be unstable in vivo, leading to premature drug release. The development of more stable, often more hydrophilic, linkers is an active area of research.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linkers.

prep 1. Antibody Preparation (Buffer Exchange, Concentration Adjustment) conj 2. Conjugation Reaction (Linker Addition, Incubation) prep->conj purify 3. Purification (Size-Exclusion Chromatography) conj->purify char 4. ADC Characterization (DAR, Purity, Aggregation) purify->char func 5. Functional Assessment (In Vitro Cytotoxicity, In Vivo Efficacy) char->func

Caption: General experimental workflow for ADC synthesis and evaluation.
Protocol 1: Antibody Conjugation with this compound

This protocol provides a general guideline for the PEGylation of an antibody using this compound.

  • Antibody Preparation:

    • Perform a buffer exchange to remove any primary amine-containing species (e.g., Tris buffer). A suitable buffer is 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

    • Adjust the final antibody concentration to a range of 2-10 mg/mL.

  • NHS Ester Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10-20 mM) by dissolving it in anhydrous Dimethyl Sulfoxide (DMSO). This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add a 5- to 30-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated antibody from unreacted linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Antibody Conjugation with SMCC

This protocol outlines the two-step process for conjugating a thiol-containing payload to an antibody using SMCC.

  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

  • Antibody Activation with SMCC:

    • Prepare a stock solution of SMCC (e.g., 20 mM) in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column, equilibrating and eluting with PBS containing 1 mM EDTA.

  • Conjugation to Thiol-Payload:

    • Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. A typical molar ratio is 4:1 to 8:1 (Payload:Antibody).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 6.5-7.5 for the maleimide-thiol reaction.

  • Purification and Characterization:

    • Purify the final ADC using SEC to remove unconjugated payload and other small molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Conclusion and Recommendations

The choice between this compound and SMCC represents a critical decision in ADC design, balancing traditional methods with modern strategies to enhance therapeutic performance.

  • SMCC is a well-established and widely used linker. It is a robust choice for proof-of-concept studies or when working with relatively hydrophilic payloads where aggregation is not a primary concern. However, researchers must be mindful of its potential to induce aggregation and the in vivo instability of the resulting maleimide-thiol linkage, which can lead to premature payload release.[5]

  • This compound and other PEGylated linkers represent a strategic approach to mitigate the challenges associated with hydrophobic payloads and linkers. The incorporation of a hydrophilic PEG spacer can significantly improve an ADC's solubility, reduce aggregation, and enhance its pharmacokinetic profile, often leading to improved in vivo efficacy and a wider therapeutic window.[5][6] For the development of next-generation ADCs, particularly those with hydrophobic payloads or requiring optimal in vivo performance, the use of a PEGylated linker is a superior strategy.

Ultimately, the optimal linker choice is specific to the antibody, payload, and target indication. Rigorous experimental validation of stability, aggregation, pharmacokinetics, and efficacy is crucial for any specific ADC construct.

References

The Clear Advantage: Why m-PEG4-O-NHS Ester is a Superior Choice for Bioconjugation Over Traditional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the careful selection of a crosslinking agent is a critical step that can significantly impact the efficacy, stability, and biocompatibility of their bioconjugates. While traditional crosslinkers have been instrumental in advancing our understanding of protein interactions, the emergence of advanced reagents like m-PEG4-O-NHS ester offers a compelling suite of advantages for modern applications, from basic research to the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).

This guide provides an objective comparison of this compound with traditional crosslinkers such as glutaraldehyde (B144438) and conventional N-hydroxysuccinimide (NHS) esters like bis(sulfosuccinimidyl) suberate (B1241622) (BS3). We will delve into the experimental data that underscores the superior performance of this compound in key areas including solubility, stability, biocompatibility, and the reduction of protein aggregation.

Key Performance Characteristics: A Quantitative Comparison

The decision to use a particular crosslinker is often guided by its performance in critical parameters. The following tables summarize the key differences between this compound and traditional crosslinkers based on available data.

FeatureThis compoundGlutaraldehydeTraditional NHS Esters (e.g., BS3)
Solubility High in aqueous solutions due to the hydrophilic PEG spacer.[1][2]Low, can lead to the formation of insoluble aggregates.[3]Moderate to high (Sulfo-NHS esters like BS3 are water-soluble).[2]
Biocompatibility High; the PEG moiety is well-known for its biocompatibility and ability to reduce immunogenicity.[3]Low to moderate; known to be cytotoxic due to unreacted aldehyde groups.[3]Moderate.[4]
Immunogenicity Low; PEGylation is a common strategy to reduce the immunogenicity of proteins.[3]High; can elicit a significant inflammatory and foreign body response.[3]Potential for an immune response.[4]
Reaction Specificity High; reacts specifically with primary amines to form stable amide bonds.[5]Moderate; reacts with multiple functional groups, leading to less controlled reactions.[3]High; reacts specifically with primary amines.[2]
Tendency for Aggregation Low; the hydrophilic PEG chain helps to prevent protein aggregation.[6][7]High; can induce protein aggregation.[8]Moderate.
Flexibility Flexible spacer arm.[4]Rigid.Rigid spacer arm.[4]

Enhanced Solubility and Reduced Aggregation

A significant challenge in working with bioconjugates is maintaining their solubility and preventing aggregation, which can lead to loss of function and immunogenicity.[6] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound imparts excellent water solubility to the crosslinker and the resulting conjugate.[1][2] This property is crucial for preventing the formation of insoluble aggregates, a common issue with more hydrophobic traditional crosslinkers like glutaraldehyde.[3]

Studies have shown that PEGylation can effectively reduce the rate and extent of protein aggregation.[6] The PEG chains create a hydration shell around the protein, which minimizes intermolecular interactions that can lead to aggregation.[6] Furthermore, the steric hindrance provided by the PEG moiety can prevent the association of partially unfolded protein molecules.[6] Amphiphilic PEG derivatives have been shown to inhibit thermally-induced protein aggregation even at very low molar ratios.[9][10]

Superior Biocompatibility and Reduced Immunogenicity

For in vivo applications, the biocompatibility and immunogenicity of a crosslinker are of paramount importance. Glutaraldehyde is known for its cytotoxicity, which arises from the leaching of unreacted monomers and the formation of unstable Schiff bases.[3] This necessitates extensive washing and quenching steps to minimize adverse cellular responses.[3]

In contrast, this compound leverages the well-established "stealth" properties of PEG to significantly enhance biocompatibility.[3] PEGylation is a widely adopted strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles by masking them from the host's immune system.[3] This can lead to a longer circulation half-life and reduced potential for adverse immune reactions.

Reaction Chemistry and Specificity

Both NHS esters and glutaraldehyde target primary amines on proteins.[3][5] However, the reaction of NHS esters is more specific, forming stable amide bonds.[5] Glutaraldehyde can react with a broader range of functional groups, leading to a less controlled and more heterogeneous mixture of products.[3] The reaction of this compound with a primary amine on a protein is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of any crosslinking agent. Below are generalized protocols for protein crosslinking using this compound and the traditional crosslinker, glutaraldehyde.

Protocol 1: General Procedure for Protein Crosslinking with this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).[5]

  • This compound.[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[11]

  • Desalting column or dialysis cassette for purification.[11]

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.[5]

  • This compound Solution Preparation: The this compound reagent is moisture-sensitive.[5] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[11] The optimal molar ratio should be determined empirically for each specific protein. Gently mix and allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[5]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[5]

  • Purification: Remove unreacted this compound and the NHS byproduct using a desalting column or dialysis.[5]

Protocol 2: General Procedure for Protein Crosslinking with Glutaraldehyde

Materials:

  • Purified protein sample.

  • Glutaraldehyde solution (e.g., 2.5% v/v).[6]

  • Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.5-8.0).[12]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[12]

Procedure:

  • Sample Preparation: Dilute the purified protein sample to a suitable concentration in the chosen buffer. Buffers containing primary amines like Tris should be avoided.[12]

  • Cross-Linking Reaction: Add the glutaraldehyde solution to the protein sample to a final concentration that typically ranges from 0.05% to 2.5% (v/v).[6][11] The exact concentration and incubation time (from a few minutes to several hours) need to be optimized for each specific application.[6] Incubate the mixture at room temperature.[6]

  • Quenching the Reaction: To terminate the reaction, add the quenching solution to react with any unreacted glutaraldehyde.[12] Incubate for an additional 15 minutes.[13]

  • Post-Treatment: The cross-linked protein mixture may be further processed, for example, by centrifugation to pellet the cross-linked protein.[13] Subsequent analysis can be performed using techniques like SDS-PAGE or mass spectrometry.[12]

Visualizing the Workflow: Antibody-Drug Conjugate (ADC) Development

The development of ADCs is a prime example of where the choice of crosslinker is critical. The linker connects the monoclonal antibody to the cytotoxic payload, and its properties directly influence the ADC's stability, efficacy, and safety.[14]

ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_testing Preclinical & Clinical Testing Ab_selection Antibody Selection Conjugation Antibody-Payload Conjugation Ab_selection->Conjugation Payload_selection Payload Selection Payload_selection->Conjugation Linker_design Linker Design (e.g., this compound) Linker_design->Conjugation Purification Purification of ADC Conjugation->Purification Analytics Analytical Characterization (e.g., DAR) Purification->Analytics In_vitro In Vitro Cytotoxicity Analytics->In_vitro In_vivo In Vivo Efficacy & Safety In_vitro->In_vivo

Caption: A simplified workflow for the development of an Antibody-Drug Conjugate (ADC).

The Crosslinking Reaction Mechanism

The fundamental chemistry of this compound involves the reaction of the NHS ester with a primary amine on a target molecule, such as a protein.

Crosslinking_Reaction Protein Protein-NH₂ (Primary Amine) Crosslinker + this compound Conjugate Protein-NH-CO-PEG4-m (PEGylated Protein) Crosslinker->Conjugate Nucleophilic Attack Byproduct + N-hydroxysuccinimide (Byproduct)

References

A Comparative Guide to Analytical Methods for Validating m-PEG4-O-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene (B3416737) glycol (PEG) to a biomolecule is a critical step in enhancing its therapeutic properties. The use of methoxy-polyethylene glycol-succinimidyl ester (m-PEG4-O-NHS ester) is a common strategy for achieving this, owing to the NHS ester's reactivity towards primary amines on proteins and peptides. However, robust analytical validation is imperative to confirm successful conjugation, determine the degree of PEGylation, and ensure the homogeneity of the final product. This guide provides an objective comparison of key analytical methods for validating this compound conjugation, complete with experimental data, detailed protocols, and visual workflows.

Comparison of Key Analytical Techniques

A multi-faceted approach employing orthogonal techniques is often necessary for the comprehensive characterization of PEGylated biomolecules. The choice of method depends on the specific information required, the nature of the conjugated molecule, and the available instrumentation.

Analytical TechniquePrinciplePrimary Applications in PEGylation ValidationAdvantagesLimitations
HPLC/UPLC Separation based on physicochemical properties (size, hydrophobicity).Separation of PEGylated conjugate from unreacted protein and free PEG; Quantification of purity and degree of PEGylation.[1]Robust, reproducible, and provides quantitative data on purity and heterogeneity.May not resolve species with similar properties; Retention time can be influenced by PEG chain confirmation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise determination of molecular weight to confirm covalent attachment of PEG; Determination of the degree and sites of PEGylation.[2][3][4]High sensitivity and specificity; Provides definitive confirmation of conjugation and detailed information on heterogeneity.[2][4]Polydispersity of larger PEGs can complicate spectra; Analysis of complex mixtures can be challenging.[2]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Quantification of the degree of PEGylation; Assessment of structural changes in the biomolecule upon conjugation.[5][6][7]Non-destructive; Provides detailed structural information and is highly quantitative.[5][7]Lower sensitivity compared to MS; Can be complex for large proteins and requires higher sample concentrations.[8]
SDS-PAGE Separation of proteins based on apparent molecular weight.Qualitative assessment of conjugation; Estimation of apparent molecular weight shift upon PEGylation.[9]Simple, widely available, and cost-effective for initial screening.[9]Provides only apparent molecular weight, which can be inaccurate for PEGylated proteins; Limited resolution and not highly quantitative.[10]
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirmation of the presence of PEG-specific bonds (e.g., C-O-C stretch).[11][12]Rapid and non-destructive; Can provide information on the chemical bonds formed during conjugation.[12]Provides general structural information but lacks the specificity to determine the degree or site of PEGylation.[13]

Quantitative Data Presentation

Table 1: Mass Spectrometry Data for this compound Conjugated Peptide

This table illustrates the expected mass shifts upon conjugation with this compound, which has a molecular weight of approximately 349.38 Da. The reaction with a primary amine results in the formation of an amide bond and the release of N-hydroxysuccinimide (NHS), with a mass of 115.09 Da. Therefore, the net mass addition for a single PEGylation is approximately 234.29 Da.

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of PEGylation
Unconjugated Peptide1500.001500.12-0
Mono-PEGylated Peptide1734.291734.45234.331
Di-PEGylated Peptide1968.581968.75468.632
Table 2: ¹H-NMR Data for Determining the Degree of PEGylation

The degree of PEGylation can be calculated from the ratio of the integrals of the characteristic PEG proton signal (around 3.6 ppm) and a well-resolved proton signal from the protein.[5]

Sample IDProtein Concentration (µM)Integral of PEG signal (IPEG)Integral of Protein Signal (IProtein)Calculated Degree of PEGylation
PEG-Protein-A50450.0150.03.0
PEG-Protein-B50750.0150.05.0
PEG-Protein-C75900.0225.04.0

Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC)

Objective: To separate and quantify the PEGylated protein from the unconjugated protein and free this compound.

Methodology:

  • System Preparation: Equilibrate a reversed-phase C4 or C8 column with a mobile phase gradient of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile (B52724) with 0.1% TFA (Mobile Phase B).[14][15]

  • Sample Preparation: Dilute the conjugation reaction mixture in Mobile Phase A.

  • Injection and Elution: Inject the sample and run a linear gradient from a low to a high percentage of Mobile Phase B.[14]

  • Detection: Monitor the elution profile using a UV detector at 214 nm and/or 280 nm.[16]

  • Data Analysis: The PEGylated protein will typically elute earlier than the more hydrophobic unconjugated protein. Calculate the percentage of conjugation and purity by integrating the peak areas.[16]

Mass Spectrometry (MALDI-TOF)

Objective: To determine the precise molecular weight of the PEGylated protein and confirm the covalent attachment of the m-PEG4 moiety.

Methodology:

  • Sample Preparation: Desalt the PEGylated protein sample using a suitable method (e.g., zip-tip, dialysis) to remove interfering salts and buffers.[2]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solution of acetonitrile and water with 0.1% TFA.[14]

  • Spotting: Mix the desalted sample with the matrix solution and spot it onto a MALDI target plate. Allow the spot to air dry.[17]

  • MS Analysis: Acquire the mass spectrum in positive ion linear mode.[17]

  • Data Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one or more PEG chains. The mass difference between the peaks will confirm the successful conjugation and allow for the determination of the degree of PEGylation.[3]

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To quantify the average number of PEG chains attached to the protein.

Methodology:

  • Sample Preparation: Dissolve a known amount of the purified, lyophilized PEGylated protein in a deuterated solvent (e.g., D₂O). Add a known concentration of an internal standard (e.g., DMSO) for accurate quantification.[5]

  • NMR Data Acquisition: Acquire a one-dimensional ¹H-NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the characteristic signal from the repeating ethylene (B1197577) glycol units of PEG (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).[5][18] The ratio of these integrals, normalized by the number of protons contributing to each signal, gives the degree of PEGylation.[19]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To qualitatively assess the success of the PEGylation reaction by observing the increase in apparent molecular weight.

Methodology:

  • Sample Preparation: Mix the unconjugated protein and the PEGylated protein samples with SDS-PAGE loading buffer and heat to denature.[20]

  • Electrophoresis: Load the samples and a molecular weight marker onto a polyacrylamide gel and apply an electric field to separate the proteins by size.[20]

  • Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. For specific detection of PEG, a barium-iodide staining method can be used.[9][21]

  • Data Analysis: The PEGylated protein will migrate slower than the unconjugated protein, appearing as a band with a higher apparent molecular weight.[10] The presence of multiple bands may indicate different degrees of PEGylation.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the presence of characteristic PEG chemical bonds in the conjugated product.

Methodology:

  • Sample Preparation: Prepare the sample, which can be in a solid (lyophilized) or liquid (solution) form.

  • FTIR Analysis: Acquire the infrared spectrum of the sample.

  • Data Analysis: Look for the characteristic C-O-C stretching vibration of the PEG backbone, which typically appears as a strong, narrow peak around 1100 cm⁻¹.[11][12] The presence and intensity of this peak can confirm the successful incorporation of PEG.

Mandatory Visualization

experimental_workflow_hplc cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_system Equilibrate HPLC System (C4/C8 Column) injection Inject Sample prep_system->injection prep_sample Prepare Sample (Dilute in Mobile Phase A) prep_sample->injection elution Gradient Elution (Low to High %B) injection->elution detection UV Detection (214/280 nm) elution->detection data_analysis Analyze Chromatogram (Peak Integration, Purity Calculation) detection->data_analysis

HPLC/UPLC Experimental Workflow

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation desalt Desalt Sample (e.g., Zip-Tip) spotting Spot Sample & Matrix on Target Plate desalt->spotting matrix Prepare Matrix (e.g., Sinapinic Acid) matrix->spotting ms_analysis Acquire Mass Spectrum (Positive Ion Linear Mode) spotting->ms_analysis data_analysis Determine Molecular Weight & Degree of PEGylation ms_analysis->data_analysis

Mass Spectrometry (MALDI-TOF) Experimental Workflow

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (e.g., DMSO) dissolve->add_std acquire Acquire ¹H-NMR Spectrum add_std->acquire process Process Spectrum (FT, Phase & Baseline Correction) acquire->process integrate Integrate PEG & Protein Signals process->integrate calculate Calculate Degree of PEGylation integrate->calculate

¹H-NMR Spectroscopy Experimental Workflow

experimental_workflow_sds_page cluster_prep Sample Preparation cluster_analysis Electrophoresis & Staining cluster_data Data Interpretation mix_buffer Mix Samples with Loading Buffer denature Heat to Denature mix_buffer->denature load_gel Load Samples & Marker denature->load_gel run_gel Apply Electric Field load_gel->run_gel stain_gel Stain Gel (Coomassie or Barium-Iodide) run_gel->stain_gel analyze_gel Analyze Band Migration & Apparent Molecular Weight stain_gel->analyze_gel

SDS-PAGE Experimental Workflow

References

A Comparative Guide to Mass Spectrometry Analysis of m-PEG4-O-NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins with polyethylene (B3416737) glycol (PEG) is a critical strategy to enhance their therapeutic properties. The choice of labeling reagent is paramount, directly impacting the specificity, efficiency, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective comparison of m-PEG4-O-NHS ester for labeling proteins for mass spectrometry analysis against other alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Amine-Reactive PEGylation Reagents

The selection of a PEGylation reagent involves a trade-off between reaction kinetics, specificity, and the desired homogeneity of the final product. N-hydroxysuccinimide (NHS) esters are a popular class of amine-reactive reagents that form stable amide bonds with the primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[1][2] The this compound provides a discrete PEG linker, which simplifies mass spectrometry analysis compared to traditional polydisperse PEG reagents.[3]

While both m-PEG4-aldehyde and m-PEG4-NHS esters target primary amines, their mechanisms of action lead to distinct labeling outcomes.[4] Reductive amination with m-PEG4-aldehyde can offer greater control over site-specificity, particularly for targeting the N-terminus at a slightly acidic pH.[4][5] In contrast, NHS esters are generally more reactive but less specific, often resulting in a heterogeneous mixture of PEGylated species.[4]

Below is a summary of the key performance metrics for this compound compared to an alternative amine-reactive PEGylation reagent, m-PEG4-aldehyde.

FeatureThis compoundm-PEG4-aldehyde
Primary Target Lysine ε-amines, N-terminal α-amineN-terminal α-amine (at controlled pH), Lysine ε-amines
Reaction Type AcylationReductive Amination
Resulting Linkage AmideSecondary Amine
Specificity Generally non-selective, targets all accessible primary amines[5]Higher potential for N-terminal selectivity under acidic to neutral pH[5]
Reaction pH Typically neutral to slightly basic (pH 7.2-9.0)[5]Typically acidic to neutral (pH 5.0-8.0)[5]
Reaction Kinetics Rapid reaction, often complete within 30-60 minutes at room temperature.[6] Susceptible to hydrolysis as a competing reaction.[5][7]The reaction should be stopped before reaching the highest mono-PEG concentration to optimize for selectivity and yield.[5]
Product Homogeneity Lower, can result in a heterogeneous mixture of positional isomers and varying degrees of PEGylation.[6]Higher, especially when targeting the N-terminus.[6]
Key Advantage High reactivity and a straightforward, single-step protocol.[5]Greater control over site-specificity, leading to more homogeneous conjugates.[5]
Key Disadvantage Prone to hydrolysis, which can lead to heterogeneous products and reduced efficiency.[6]Requires a reducing agent (e.g., sodium cyanoborohydride).[6]

For applications requiring the specific labeling of cell surface proteins, Sulfo-NHS esters are a superior choice to standard NHS esters due to their increased water solubility and inability to cross the cell membrane.[8] This ensures that labeling is restricted to proteins exposed on the cell surface.[8]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for each specific protein and desired degree of labeling.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[10]

  • Desalting columns or dialysis cassettes[1]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.[9] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[9]

  • This compound Solution Preparation: The this compound reagent is moisture-sensitive.[9][11] Allow the vial to equilibrate to room temperature before opening.[9][11] Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[9] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[9]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[8] The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[9] Incubate for an additional 15-30 minutes.[12]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.[1][12]

Mass Spectrometry Analysis of Labeled Proteins

MALDI-TOF Mass Spectrometry

This method is highly accurate for determining the degree of labeling.[13]

Materials:

  • Labeled and unlabeled protein samples

  • MALDI matrix (e.g., sinapinic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of the unlabeled and labeled protein at a concentration of approximately 5-50 pmol/µL.[13] If the sample contains salts or detergents, it should be desalted.[13]

  • Spotting: Mix the protein sample with the matrix solution and spot it onto the MALDI target plate.[13] Allow the spot to air dry.

  • Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in the appropriate mass range.[13]

  • Data Analysis: Determine the average molecular weight of the unlabeled and labeled protein from their respective mass spectra.[13] The difference in mass will indicate the number of attached PEG moieties.

ESI-MS Mass Spectrometry

Materials:

  • Labeled protein sample digest

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Digestion: Digest the labeled protein into peptides using a standard protocol (e.g., with trypsin).[14]

  • LC Separation: Inject the peptide sample onto a C18 reversed-phase analytical column and separate the peptides using a gradient of increasing Mobile Phase B.[12]

  • Mass Spectrometry Analysis: Acquire mass spectra in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most intense precursor ions.[12]

  • Data Analysis: Search the acquired MS/MS spectra against a relevant protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).[12] Specify the mass modification corresponding to the this compound.

Visualizing the Workflow and Reaction

G cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Protein Solution (2-10 mg/mL in PBS) Incubate Incubate Protein with This compound (10-20 fold molar excess) Protein_Solution->Incubate Prepare_NHS_Ester Prepare this compound (10-20 mM in DMSO) Prepare_NHS_Ester->Incubate Quench Quench Reaction (1M Tris-HCl) Incubate->Quench Purify Purify Labeled Protein (Desalting Column) Quench->Purify Analysis Mass Spectrometry Analysis (MALDI-TOF or ESI-MS) Purify->Analysis

Caption: Experimental workflow for protein labeling and mass spectrometry analysis.

reaction_mechanism cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) peg_protein Protein-NH-CO-PEG4-m (PEGylated Protein) protein->peg_protein Nucleophilic Attack peg_nhs This compound peg_nhs->peg_protein nhs N-hydroxysuccinimide (Byproduct) peg_nhs->nhs releases

Caption: Reaction of this compound with a protein's primary amine.

Expected Mass Shifts in Mass Spectrometry

The analysis of mass spectra allows for the determination of the degree of labeling by identifying the mass shift corresponding to the covalent addition of the this compound. The molecular weight of this compound is 333.33 g/mol .[15] When it reacts, the NHS group is displaced. The expected mass additions depend on the type of linkage formed.

Conjugation ProductReactionMass Added to Protein (Da)
Monolink (Hydrolyzed) One amine reaction, one NHS hydrolysis218.24
Monolink (Stable Amide Bond) One amine reaction217.23

Note: These are theoretical monoisotopic mass additions and may vary slightly based on the isotopic composition.

Conclusion and Recommendations

The choice of an NHS ester for protein labeling is a critical decision that should be guided by the specific requirements of the application. For applications requiring reversible conjugation and enhanced solubility, such as the development of cleavable antibody-drug conjugates, other specialized NHS esters might be more suitable.[1] However, for straightforward, stable labeling of proteins for mass spectrometry analysis where a discrete PEG linker is advantageous, this compound is an excellent choice. Its hydrophilic PEG spacer can minimize aggregation and improve the solubility of the resulting conjugate.[16] When aiming for site-specific labeling, particularly at the N-terminus, m-PEG4-aldehyde presents a compelling alternative, albeit with a more complex, two-step protocol.[5] Ultimately, the selection of the appropriate labeling reagent will depend on a careful consideration of the desired outcome, the properties of the protein of interest, and the analytical methods to be employed.

References

A Comparative Guide to HPLC Methods for Analyzing m-PEG4-O-NHS Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in PEGylation, the precise analysis of reaction products is critical for optimizing conjugation strategies and ensuring product quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products resulting from the use of m-PEG4-O-NHS ester, a common reagent for covalently attaching a short polyethylene (B3416737) glycol (PEG) chain to proteins, peptides, and other amine-containing molecules.

Comparison of HPLC Methods

The successful separation and quantification of the PEGylated product from the unreacted protein/peptide, excess PEG reagent, and potential byproducts is paramount. Reversed-phase HPLC (RP-HPLC), size-exclusion chromatography (SEC), and ion-exchange chromatography (IEX) are the most common HPLC techniques employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based on their hydrophobicity.[] In the context of PEGylation, the addition of a hydrophilic PEG chain to a protein or peptide alters its retention characteristics on a hydrophobic stationary phase.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.[] Since PEGylation increases the size of the molecule, SEC can effectively separate PEGylated species from their non-PEGylated counterparts.[]

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge.[] The covalent attachment of a neutral PEG chain can shield charged residues on a protein, altering its interaction with an ion-exchange stationary phase and allowing for separation of positional isomers.[]

The choice of method depends on the specific characteristics of the molecule being PEGylated and the information required from the analysis.

Data Presentation: Comparison of HPLC Methods

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)
Principle of Separation HydrophobicityHydrodynamic Radius (Size)Net Charge
Primary Application Separation of unreacted protein, PEGylated products (including isomers), and excess PEG reagent.[][2]Separation of PEGylated protein from unreacted protein and low molecular weight byproducts.[]Separation of positional isomers of PEGylated proteins.[]
Typical Stationary Phase C4, C8, C18 bonded silica (B1680970)Porous silica or polymer with defined pore sizesAnion or cation exchange resins
Typical Mobile Phase Acetonitrile/Water gradients with additives like TFA.[3][4]Aqueous buffers (e.g., phosphate (B84403) buffered saline)Aqueous buffers with a salt gradient (e.g., NaCl)
Key Advantages High resolution, capable of separating isomers.[2]Mild separation conditions, preserves protein structure.Can separate species with the same degree of PEGylation but different attachment sites.[]
Key Disadvantages Organic solvents and acidic pH can denature some proteins.Lower resolution for species of similar size.Less effective for separating species with different degrees of PEGylation if the charge is not significantly altered.
Common Detectors UV, Charged Aerosol Detector (CAD), Mass Spectrometry (MS).[5][6]UV, Refractive Index (RI)UV

Experimental Protocols

General Protocol for RP-HPLC Analysis

This protocol provides a general starting point for the analysis of this compound reaction products. Optimization will be required for specific applications.

1. Sample Preparation:

  • Quench the PEGylation reaction by adding an excess of a primary amine-containing buffer (e.g., Tris or glycine).[7]

  • Dilute the reaction mixture with the initial mobile phase (e.g., 95% Mobile Phase A) to a suitable concentration for UV detection (typically 0.1-1.0 mg/mL).[4]

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: An Agilent 1100 or equivalent system with a UV detector.[4]

  • Column: A reversed-phase column such as a Jupiter C4, 300 Å, 5 µm, 150 x 4.6 mm.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.[4]

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 45 °C.[2][3]

  • Detection: UV absorbance at 220 nm or 280 nm.[3][4]

3. Data Analysis:

  • The unreacted protein will typically elute first, followed by the mono-PEGylated, di-PEGylated, and higher-order species. The retention time of the PEGylated protein generally increases with the degree of PEGylation. The unreacted this compound and its hydrolyzed form will also have distinct retention times.

General Protocol for SEC Analysis

1. Sample Preparation:

  • Prepare the sample as described for RP-HPLC. The dilution should be done in the SEC mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV or RI detector.

  • Column: A size-exclusion column appropriate for the molecular weight range of the protein and its PEGylated forms.

  • Mobile Phase: An aqueous buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm or Refractive Index (RI).

3. Data Analysis:

  • Larger molecules (higher degree of PEGylation) will elute earlier than smaller molecules (unreacted protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Reaction Mixture prep_sample Sample Preparation (Quench & Dilute) start->prep_sample filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample hplc_injection Inject Sample onto HPLC filter_sample->hplc_injection separation Chromatographic Separation (RP-HPLC, SEC, or IEX) hplc_injection->separation detection Detection (UV, CAD, MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration & Analysis chromatogram->peak_integration results Quantification of Products peak_integration->results

Caption: Experimental workflow for HPLC analysis of this compound reaction products.

hplc_method_comparison cluster_input Input cluster_methods HPLC Separation Methods cluster_output Output reaction_mixture PEGylation Reaction Mixture (Protein, PEG-Ester, Products) rp_hplc Reversed-Phase HPLC (Separation by Hydrophobicity) reaction_mixture->rp_hplc sec Size-Exclusion Chromatography (Separation by Size) reaction_mixture->sec iex Ion-Exchange Chromatography (Separation by Charge) reaction_mixture->iex rp_output High-resolution separation of isomers rp_hplc->rp_output sec_output Separation of different PEGylation degrees sec->sec_output iex_output Separation of positional isomers iex->iex_output

Caption: Logical comparison of primary HPLC methods for analyzing PEGylation reaction products.

References

A Researcher's Guide to Selecting PEG Chain Length for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polyethylene (B3416737) Glycol (PEG) Chain Lengths in Bioconjugation, Supported by Experimental Data.

The covalent attachment of polyethylene glycol (PEG) chains to biologics, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter that profoundly influences the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of the resulting bioconjugate. This guide provides a comprehensive comparison of different PEG chain lengths, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The Impact of PEG Chain Length: A Balancing Act

The selection of an appropriate PEG chain length involves a delicate balance of multiple factors. Longer PEG chains generally lead to a more pronounced effect on the hydrodynamic radius of the bioconjugate, which in turn influences its circulation half-life, immunogenicity, and stability. However, this often comes at the cost of reduced biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous in scenarios where preserving the bioactivity of the molecule is paramount.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of different bioconjugates.

Table 1: Impact of PEG Chain Length on Pharmacokinetics

BioconjugatePEG Chain Length (kDa)Half-life (t½)Key Pharmacokinetic Finding
Affibody-Drug ConjugateNone19.6 minutesBaseline
4~49 minutes2.5-fold increase in half-life compared to no PEG.[1]
10~219.5 minutes11.2-fold increase in half-life compared to no PEG.[1]
Interferon alfa-2b12 (linear)~50 hoursSignificant increase in half-life.
Interferon alfa-2a40 (branched)~72-192 hoursBranched and higher molecular weight PEG leads to a more substantial increase in half-life.
Methotrexate-loaded Chitosan Nanoparticles0.75, 2, 5Increased with MWA linear relationship was observed between the Area Under the Curve (AUC) and the molecular weight of PEG, indicating prolonged circulation with longer PEG chains.[2]

Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity

BioconjugatePEG Chain Length (kDa)Cell LineIC50Key Finding
Affibody-Drug Conjugate (ZHER2-MMAE)NoneNCI-N87~4.4 nMBaseline cytotoxicity.[3]
4NCI-N87~19.8 nM4.5-fold reduction in cytotoxicity compared to no PEG.[1][3]
10NCI-N87~99 nM22-fold reduction in cytotoxicity compared to no PEG.[1][3]
Pertuzumab-PEG Conjugate2SKBR3IncreasedReduced HER2 binding affinity and efficacy.
Trastuzumab single-chain fragment10-DecreasedProgressive loss in antigen-binding capacity with increasing PEG length.
20-Further DecreasedMore significant impairment in antigen-binding capacity.

Table 3: Influence of PEG Chain Length on Immunogenicity

PEG Molecular WeightImmunogenicity Finding
Lower MW (<5 kDa)Generally considered less immunogenic.
Higher MW (>20 kDa)Higher molecular weight PEGs generally exhibit increased immunogenicity, leading to a higher risk of developing anti-PEG antibodies.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of bioconjugates with different PEG chain lengths. Below are protocols for key experiments.

Protocol 1: Size-Exclusion Chromatography (SEC) for Analysis of PEGylated Proteins

Objective: To separate and quantify the native protein, PEGylated protein species, and free PEG in a reaction mixture.

Materials:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector. A Refractive Index (RI) detector is optional for direct PEG detection.

  • Size-Exclusion Chromatography column suitable for the molecular weight range of the analytes (e.g., Agilent AdvanceBio SEC, TSK-GEL SW series, Superdex).[5][6]

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer that minimizes non-specific interactions. The mobile phase should be filtered and degassed.[6]

  • PEGylated protein reaction mixture.

  • Standards for the native protein and activated PEG.

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[6]

  • Sample Preparation: Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a low-protein-binding 0.22 µm syringe filter.[6]

  • Chromatographic Run: Inject a defined volume of the prepared sample onto the column. Monitor the elution profile using the UV detector at 280 nm for protein detection. If an RI detector is available, use it in series to detect the PEG.[6]

  • Data Analysis: Identify and integrate the peaks corresponding to aggregates (eluting first), the PEGylated conjugate, the native protein, and free PEG based on their retention times. The degree of PEGylation can be estimated by comparing the peak areas.[6]

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a PEGylated bioconjugate (e.g., an ADC) compared to its non-PEGylated counterpart or conjugates with different PEG lengths.

Animal Model:

  • Species: Mouse

  • Strain: Immunodeficient (e.g., NOD/SCID, nude mice) for human cell line xenografts.[7]

  • Age: 6-8 weeks

  • Sex: Female

Cell Line:

  • Example: NCI-N87 (human gastric carcinoma) for HER2-targeted therapies.

  • Culture Conditions: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a 5% CO2 incubator.

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-N87 cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume using calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups.[7]

  • Treatment Groups (Example):

    • Vehicle control (e.g., saline).

    • Non-PEGylated ADC.

    • ADC with short PEG linker.

    • ADC with long PEG linker.

  • Drug Administration: Administer the treatments intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[7]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 3: MALDI-TOF Mass Spectrometry for Determining the Degree of PEGylation

Objective: To determine the molecular weight of the PEGylated protein and thereby the number of attached PEG chains.

Materials:

  • MALDI-TOF mass spectrometer.

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in a 1:1 solution of acetonitrile (B52724) and 1% aqueous formic acid).[8]

  • PEGylated protein sample.

  • Un-PEGylated protein control.

Procedure:

  • Sample Preparation: On the MALDI target plate, spot 1 µL of the matrix solution. Immediately add 1 µL of the protein sample (approximately 1-10 pmol/µL) to the matrix droplet and mix by pipetting. Allow the spot to air-dry completely.[9]

  • MS Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in linear positive ion mode. Calibrate the instrument using a protein standard of a similar mass range.[9]

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains.

    • The mass difference between adjacent peaks will correspond to the molecular weight of a single PEG chain.

    • Calculate the average molecular weight of the PEGylated protein from the distribution of the peaks.

    • Determine the average degree of PEGylation by subtracting the molecular weight of the un-PEGylated protein and dividing by the molecular weight of a single PEG chain.

Mandatory Visualization

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Biomolecule Biomolecule (Antibody, Protein, etc.) Conjugation Bioconjugation Reaction Biomolecule->Conjugation PEG_Reagent Activated PEG Reagent (Varying Chain Lengths) PEG_Reagent->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Crude Product Analysis Characterization (SEC, MS, Activity Assays) Purification->Analysis Purified Bioconjugate PEG_Length_Effects cluster_length PEG Chain Length cluster_properties Bioconjugate Properties Short_PEG Shorter PEG Chains Pharmacokinetics Pharmacokinetics (Increased Half-life) Short_PEG->Pharmacokinetics Lower Impact Bioactivity Bioactivity (Reduced Steric Hindrance) Short_PEG->Bioactivity Higher Long_PEG Longer PEG Chains Long_PEG->Pharmacokinetics Higher Impact Long_PEG->Bioactivity Lower Immunogenicity Immunogenicity (Reduced) Long_PEG->Immunogenicity Generally Lower (but can increase with very high MW) Stability Stability (Increased) Long_PEG->Stability Higher In_Vivo_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (IV Injection) Randomization->Treatment Efficacy_Monitoring Efficacy Monitoring (Tumor Volume, Body Weight) Treatment->Efficacy_Monitoring Efficacy_Monitoring->Treatment Repeat Dosing Endpoint Study Endpoint & Data Analysis Efficacy_Monitoring->Endpoint

References

A Researcher's Guide to the Validation of m-PEG4-O-NHS Ester Purity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of bioconjugation reagents is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. The m-PEG4-O-NHS ester is a commonly used amine-reactive chemical linker that enables the covalent attachment of a discrete polyethylene (B3416737) glycol (PEG) chain to proteins and other molecules. This guide provides a comparative overview of the essential methods for validating the purity and activity of this compound, complete with experimental protocols and data presentation formats to aid in the objective assessment of this critical reagent.

I. Validation of this compound Purity

The purity of this compound is a critical parameter that can significantly impact the outcome of a conjugation reaction. Impurities or degradation products can lead to side reactions, reduced conjugation efficiency, and heterogeneity in the final product. A comprehensive assessment of purity involves a suite of orthogonal analytical techniques.

Data Presentation: Comparison of Analytical Techniques for Purity Assessment

Analytical Technique Parameter Measured Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural integrity and confirmation of functional groups (m-PEG, NHS ester)[1]Provides unambiguous structural elucidation and can identify and quantify impurities with distinct chemical shifts.[1]Lower sensitivity compared to mass spectrometry; may not detect trace-level impurities.
High-Performance Liquid Chromatography (HPLC) Purity profile and detection of related substances[1]High resolution for separating the main compound from impurities; allows for accurate quantification of purity.[1]Requires a suitable chromophore for UV detection, which may be a limitation for some PEG reagents.[2][3]
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities[1][4]High sensitivity and accuracy for mass determination; can identify impurities based on their mass-to-charge ratio.[1][4]May not distinguish between isomers; quantification can be challenging without appropriate standards.

Experimental Protocols: Purity Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Sample Preparation: Dissolve 5-10 mg of the this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Compare the observed chemical shifts with the expected values for the this compound structure.

    • Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios of the different moieties (methoxy, PEG chain, NHS ester).[1]

    • Look for any unexpected signals that may indicate the presence of impurities.

2. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound by separating it from non-volatile impurities.

  • Sample Preparation: Prepare a stock solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[1]

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Detector: UV detector set at a wavelength where the NHS ester or another part of the molecule absorbs (e.g., 260 nm for the NHS group).[5]

  • Data Acquisition:

    • Flow Rate: 1.0 mL/min.[1]

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

  • Data Analysis:

    • Calculate the purity of the this compound by determining the area percentage of the main peak relative to the total area of all peaks.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the this compound and identify any impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the ionization source, such as acetonitrile/water with 0.1% formic acid.[1]

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Compare the observed mass of the parent ion with the theoretical mass of the this compound.[1]

    • Analyze the spectrum for any other peaks that may correspond to impurities or degradation products.

Mandatory Visualization: Purity Validation Workflow

Purity_Validation_Workflow cluster_Purity Purity Assessment of this compound Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification MW_Verification Molecular Weight Verification MS->MW_Verification Final_Purity Comprehensive Purity Report Structural_Confirmation->Final_Purity Purity_Quantification->Final_Purity MW_Verification->Final_Purity

Caption: Workflow for the comprehensive purity assessment of this compound.

II. Validation of this compound Activity

The activity of this compound is defined by its ability to efficiently conjugate to primary amines on a target molecule. This is typically assessed by reacting the PEGylation reagent with a model protein and then analyzing the extent of modification.

Data Presentation: Comparison of Analytical Techniques for Activity Assessment

Analytical Technique Parameter Measured Advantages Limitations
SDS-PAGE Apparent molecular weight shift of the protein after PEGylation[6]Simple, widely available, and provides a quick visual assessment of the conjugation reaction.[6]Low resolution; may not be able to distinguish between different PEGylated species (e.g., mono- vs. di-PEGylated).
HPLC (Reversed-Phase or Ion Exchange) Separation and quantification of unmodified protein and different PEGylated species[6]High resolution for separating different species; allows for quantification of the degree of PEGylation.[6]Method development can be time-consuming.
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise molecular weight of the PEGylated protein, confirming the number of attached PEG chains[4][6]Provides a definitive measurement of the degree of PEGylation and can identify the specific sites of conjugation.[4]Requires specialized instrumentation and expertise.

Experimental Protocols: Activity Validation

1. Protein Conjugation with this compound

  • Objective: To assess the reactivity of the this compound by conjugating it to a model protein (e.g., Bovine Serum Albumin - BSA).

  • Materials:

    • Model protein (e.g., BSA) at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[6]

    • This compound solution: Immediately before use, dissolve the ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.[6]

    • Quenching buffer: 1 M Tris-HCl or glycine, pH 8.0.[6]

  • Procedure:

    • Add a specific molar excess (e.g., 10- to 50-fold) of the this compound solution to the protein solution.[4][7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][8]

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[4][6]

    • Incubate for an additional 15-30 minutes.[6]

    • Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[4][6]

2. Analysis of PEGylated Protein

  • Objective: To determine the efficiency of the conjugation reaction.

  • SDS-PAGE Analysis:

    • Run samples of the unmodified protein and the PEGylated protein on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie blue staining.

    • A successful conjugation will result in a shift to a higher apparent molecular weight for the PEGylated protein.[6]

  • HPLC Analysis:

    • Analyze the purified reaction mixture using a suitable HPLC method (e.g., reversed-phase or ion-exchange chromatography).

    • Quantify the peaks corresponding to the unmodified protein and the different PEGylated species to determine the conjugation efficiency.

  • Mass Spectrometry Analysis:

    • Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS.

    • The resulting spectrum will show the molecular weights of the different PEGylated species, allowing for the precise determination of the number of PEG chains attached per protein molecule.[4][6]

Mandatory Visualization: Activity Validation Workflow

Activity_Validation_Workflow cluster_Activity Activity Assessment of this compound Reagent This compound Conjugation Protein Conjugation Reaction Reagent->Conjugation Protein Model Protein (e.g., BSA) Protein->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS MW_Shift Molecular Weight Shift SDS_PAGE->MW_Shift Quantification Quantification of PEGylation HPLC->Quantification Degree_of_PEGylation Degree of PEGylation MS->Degree_of_PEGylation Final_Activity Comprehensive Activity Report MW_Shift->Final_Activity Quantification->Final_Activity Degree_of_PEGylation->Final_Activity

Caption: Workflow for the activity assessment of this compound.

Mandatory Visualization: Reaction of this compound with a Primary Amine

Reaction_Pathway cluster_Reaction Reaction of this compound with a Primary Amine mPEG_NHS This compound Nucleophilic_Attack Nucleophilic Attack mPEG_NHS->Nucleophilic_Attack Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Nucleophilic_Attack PEGylated_Protein PEGylated Protein (Stable Amide Bond) Nucleophilic_Attack->PEGylated_Protein NHS_Byproduct N-hydroxysuccinimide (Byproduct) Nucleophilic_Attack->NHS_Byproduct

Caption: Reaction of this compound with a protein's primary amine.

By following the protocols and utilizing the analytical comparisons provided in this guide, researchers can confidently validate the purity and activity of their this compound reagents. This ensures the generation of high-quality, reproducible bioconjugates for their research and development endeavors.

References

A Comparative Guide to the Characterization of m-PEG4-O-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy, safety, and batch-to-batch consistency. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins and peptides. Among the various PEGylation reagents, methoxy-PEG4-N-hydroxysuccinimidyl (m-PEG4-O-NHS) ester has emerged as a valuable tool for its ability to specifically react with primary amines to form stable amide bonds.

This guide provides an objective comparison of m-PEG4-O-NHS ester conjugates with other alternatives, supported by experimental data and detailed methodologies for their characterization.

Performance Comparison of PEG Linkers

The choice of PEG linker significantly influences the physicochemical and biological properties of the resulting bioconjugate.[1] Shorter PEG chains, like in this compound, offer the advantage of minimal steric hindrance, which can be crucial for preserving the biological activity of the conjugated molecule.[1] However, they provide a more modest improvement in solubility and in vivo circulation time compared to longer PEG chains.[1]

FeatureThis compoundm-PEG12-O-NHS Esterm-PEG24-O-NHS Ester
PEG Chain Length ShortMediumLong
Steric Hindrance MinimalModerateSignificant
Impact on Solubility Modest ImprovementSignificant ImprovementPronounced Improvement
Impact on Half-life Modest IncreaseSignificant IncreasePronounced Increase
Potential Impact on Bioactivity Less likely to interferePotential for interferenceHigher potential for interference

Reaction Chemistry: NHS Ester vs. Other Amine-Reactive Groups

The reactivity and specificity of the functional group on the PEG linker are critical determinants of the conjugation outcome.

Reactive GroupPrimary TargetResulting LinkageKey AdvantageKey Disadvantage
NHS Ester Lysine ε-amines, N-terminal α-amineAmideHigh reactivity and a straightforward, single-step protocol.[2]Susceptible to hydrolysis, which can compete with the desired amine reaction.[3][4]
Aldehyde N-terminal α-amine (at controlled pH), Lysine ε-aminesSecondary AmineGreater control over site-specificity, leading to more homogeneous conjugates.[2]Requires a reducing agent (e.g., sodium cyanoborohydride).[2]

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol outlines a general procedure for the conjugation of this compound to a protein.

Materials:

  • Protein solution (2-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0).[5]

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5]

  • Quenching buffer (1 M Tris-HCl or glycine, pH 8.0).[5]

  • Purification equipment (e.g., size-exclusion chromatography column).

Procedure:

  • Reagent Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[5]

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.[5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[5] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[5]

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[3] The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[3]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[5]

    • Incubate for an additional 15-30 minutes.[5]

  • Purification:

    • Remove unreacted PEG reagent and byproducts using size-exclusion chromatography or dialysis.[5]

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

Procedure:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the unmodified and PEGylated protein.

  • Load the unmodified protein control, the PEGylation reaction mixture, and the purified PEGylated protein into separate lanes.

  • Run the gel under standard electrophoresis conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein, resulting in a band shift.[5] The degree of PEGylation can be qualitatively assessed by the distribution and intensity of the shifted bands.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the conjugate and can determine the number of PEG chains attached.[5]

Procedure:

  • Prepare the sample for analysis by desalting and concentrating the purified PEGylated protein.

  • Analyze the sample using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[5]

  • Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG molecules. The mass difference between the peaks will correspond to the mass of a single m-PEG4 unit.

Visualizing the Process

ReactionMechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack PEG_NHS This compound PEG_NHS->Intermediate PEG_Protein PEGylated Protein (Stable Amide Bond) Intermediate->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS Release ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. PEGylation Reaction cluster_analysis 3. Purification & Characterization Protein_Prep Prepare Protein Solution (Amine-free buffer) Reaction Combine Protein and This compound Protein_Prep->Reaction PEG_Prep Prepare m-PEG4-O-NHS Ester Solution (in DMSO/DMF) PEG_Prep->Reaction Incubate Incubate (RT or 4°C) Reaction->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Characterize

References

A Researcher's Guide to m-PEG4-O-NHS Ester: A Comparative Review of Applications in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing therapeutic efficacy. Among the various PEGylation reagents, methoxy-polyethylene glycol-succinimidyl carboxymethyl ester (m-PEG4-O-NHS ester) has emerged as a versatile and widely used tool. This guide provides an objective, data-driven comparison of this compound with alternative PEGylation strategies, offering insights into its performance, applications, and experimental considerations.

The fundamental utility of this compound lies in its heterobifunctional structure: a methoxy-capped tetra-ethylene glycol chain that imparts hydrophilicity and a terminal N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on biomolecules to form stable amide bonds.[1] This process can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and nanoparticles by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.[2][3]

Performance Comparison of this compound with Alternative PEGylation Reagents

The selection of a PEGylation reagent is a critical decision that influences the outcome of a bioconjugation strategy. The following tables provide a comparative overview of this compound against other commonly used alternatives.

Table 1: Comparison of Amine-Reactive PEGylation Reagents

FeatureThis compoundm-PEG4-Aldehydem-PEG-TFP Esterm-PEG-MS Ester
Target Group Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Reaction Type AcylationReductive AminationAcylationNucleophilic Substitution
Resulting Linkage AmideSecondary AmineAmideSecondary Amine
Reaction pH 7.2 - 8.5[4]5.0 - 8.0[2]7.5 - 8.07.2 - 8.5
Specificity Generally non-selective for all accessible primary amines[2]Higher potential for N-terminal selectivity at acidic to neutral pH[2]Generally non-selectiveGenerally non-selective
Linkage Stability Stable amide bond[1]Highly stable secondary amine bond[2]Stable amide bondStable secondary amine bond
Key Advantage High reactivity, straightforward single-step protocol[2]Greater control over site-specificity, leading to more homogeneous conjugates[2]More stable to hydrolysis than NHS esters, leading to potentially higher yieldsMore stable in aqueous solutions compared to NHS esters[3]
Key Disadvantage Prone to hydrolysis, which can compete with the desired reaction[2]Requires a reducing agent (e.g., sodium cyanoborohydride)[2]More hydrophobic than NHS estersReaction can be slower than with NHS esters
Hydrolysis Half-life of Reactive Group (pH 8.0) ~1 hour[5]Not applicableLonger than NHS esterLonger than NHS ester

Table 2: Comparison of this compound with Other Conjugation Chemistries

FeatureThis compound (Amine-reactive)Maleimide-PEG (Thiol-reactive)Azide-PEG (Click Chemistry)
Target Group Primary Amines (Lysine, N-terminus)Thiols (Cysteine)Alkynes or Strained Alkynes
Reaction Type AcylationMichael AdditionCopper-Catalyzed or Strain-Promoted Cycloaddition
Specificity Moderate (targets all accessible amines)High (targets available thiols)Very High (bioorthogonal)
Reaction Speed Fast (minutes to hours)[6]Fast (minutes to hours)Very Fast (often minutes)
Biocompatibility Good, but not bioorthogonalGood, but potential for off-target reactions with other nucleophilesExcellent, bioorthogonal reaction proceeds with high efficiency in complex biological media[7]
Reported Labeling Efficiency Variable, can be >70% depending on conditions[8]Can be nearly 100%[9]High, often >90%
Key Advantage Utilizes abundant primary amines on proteinsSite-specific conjugation to engineered or native cysteinesHighly specific and efficient, even in complex biological environments
Key Disadvantage Can lead to heterogeneous productsRequires the presence of a free thiol, which may necessitate protein engineeringRequires a complementary alkyne-modified molecule

Key Applications of this compound

The unique properties of this compound make it a valuable tool in a wide range of applications, from basic research to the development of novel therapeutics.

Protein and Peptide PEGylation

The most common application of this compound is the PEGylation of proteins and peptides to improve their therapeutic properties. By attaching PEG chains, the hydrodynamic radius of the biomolecule is increased, which reduces renal clearance and extends its circulation half-life.[2] PEGylation can also shield antigenic epitopes, thereby reducing the immunogenicity of the therapeutic protein.[2]

Nanoparticle Functionalization

This compound is frequently used to functionalize the surface of nanoparticles for drug delivery applications. The PEG layer provides a "stealth" coating that reduces opsonization and uptake by the reticuloendothelial system, leading to prolonged circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugate (ADC) Development

In the field of oncology, this compound serves as a linker to attach cytotoxic drugs to monoclonal antibodies.[10] The resulting ADCs can selectively deliver potent payloads to cancer cells, minimizing off-target toxicity.[11] The PEG spacer in the linker can also improve the solubility and stability of the ADC.

Experimental Protocols

The successful use of this compound requires careful attention to experimental conditions to maximize conjugation efficiency and minimize side reactions.

General Protocol for Protein PEGylation with this compound
  • Protein Preparation: Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[1] If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[12]

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[1] The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[13] Incubate for an additional 15-30 minutes at room temperature.[13]

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size-exclusion chromatography, dialysis, or other suitable purification methods.

  • Characterization: Characterize the conjugate to determine the degree of PEGylation and confirm its purity and integrity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Visualizing Key Processes

To better understand the mechanisms and workflows associated with this compound, the following diagrams have been generated using the DOT language.

Reaction Mechanism of this compound with a Primary Amine reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein-NH2 (Primary Amine) protein->intermediate product PEGylated Protein (Stable Amide Bond) intermediate->product byproduct N-hydroxysuccinimide intermediate->byproduct General Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.0) conjugation Add PEG Reagent to Protein (10-20x Molar Excess) protein_prep->conjugation peg_prep Prepare this compound Stock Solution (in DMSO/DMF) peg_prep->conjugation incubation Incubate (1-2h RT or O/N 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) purification->characterization Workflow of a PEGylated Antibody-Drug Conjugate (ADC) cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Trafficking cluster_action Cytotoxic Action adc PEGylated ADC binding ADC Binds to Tumor Antigen adc->binding internalization Internalization via Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Payload Release (Linker Cleavage) lysosome->release payload Payload Binds to Intracellular Target release->payload apoptosis Cell Death (Apoptosis) payload->apoptosis

References

A Head-to-Head Comparison for Bioconjugation: m-PEG4-O-NHS Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, stands as a cornerstone technique for enhancing the therapeutic properties of biomolecules. For researchers, scientists, and drug development professionals, the choice of the appropriate PEGylation reagent is a critical decision that dictates the efficiency, stability, and ultimately, the in-vivo performance of the resulting conjugate. This guide provides an objective comparison of m-PEG4-O-NHS ester with its common alternatives, supported by experimental data and detailed protocols to inform the strategic design of your next bioconjugate.

Executive Summary: The Amine-Reactive Advantage

The this compound is a widely utilized amine-reactive PEGylation reagent that specifically targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine of polypeptide chains, to form stable amide bonds.[1] Its N-hydroxysuccinimide (NHS) ester functional group is highly reactive towards primary amines under mild, aqueous conditions, making it a superior choice for creating stable conjugates with proteins and other biomolecules.[2] This guide will delve into a comparative analysis of this compound against two key alternatives: m-PEG4-CH2-methyl ester and m-PEG4-CH2-aldehyde, highlighting the distinct advantages and disadvantages of each.

Comparative Analysis of PEGylation Reagents

The selection of a PEGylation reagent is contingent on several factors including the target functional group, desired reaction conditions, and the required stability of the resulting linkage. The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundm-PEG4-CH2-methyl Esterm-PEG4-CH2-aldehyde
Primary Target Lysine ε-amines, N-terminal α-amine[3]Not directly reactive with biomolecules[2][4]N-terminal α-amine (at acidic to neutral pH), Lysine ε-amines[3]
Reaction Type Acylation[3]Requires pre-activation (hydrolysis and EDC/NHS coupling)[4][5]Reductive Amination[3]
Resulting Linkage Stable Amide Bond[3]Stable Amide Bond (after activation)Stable Secondary Amine[3]
Reaction pH Neutral to Slightly Basic (pH 7.2 - 9.0)[3][6][7]N/A (activation step required)Acidic to Neutral (pH 5.0 - 8.0)[3]
Specificity Generally non-selective, targets all accessible primary amines[3]N/AHigh potential for N-terminal selectivity[3]
Key Advantage High reactivity and a straightforward, one-step protocol[3]Building block for multi-step synthesis[2]Greater control over site-specificity, leading to a more homogeneous product[3]
Key Disadvantage Prone to hydrolysis, which can lead to heterogeneous products and reduced efficiency[3]Not suitable for direct bioconjugation[2]Requires a reducing agent (e.g., sodium cyanoborohydride)[3]

Delving into Reaction Mechanisms and Workflows

The distinct chemistries of these PEGylation reagents translate into different experimental workflows. Understanding these pathways is crucial for successful bioconjugation.

This compound: The Direct Approach

The reaction of this compound with a primary amine on a protein is a nucleophilic acyl substitution.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

G reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack protein Protein-NH2 (Primary Amine) protein->intermediate product PEGylated Protein (Stable Amide Bond) intermediate->product byproduct N-hydroxysuccinimide (NHS) intermediate->byproduct Release

Reaction mechanism of this compound with a primary amine.

A typical workflow for protein bioconjugation using this compound involves dissolving the protein in an amine-free buffer, adding the NHS ester, and allowing the reaction to proceed before purification.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Add PEG Reagent to Protein Solution protein_prep->conjugation peg_prep Dissolve this compound in Anhydrous Solvent peg_prep->conjugation incubation Incubate at RT or 4°C conjugation->incubation purification Purify via SEC or Dialysis incubation->purification characterization Characterize Conjugate (SDS-PAGE, MS) purification->characterization

Typical workflow for protein conjugation with this compound.
m-PEG4-CH2-methyl Ester: A Two-Step Process

The methyl ester group of m-PEG4-CH2-methyl ester is not directly reactive with primary amines under typical bioconjugation conditions.[4] Therefore, a two-step process is required: hydrolysis of the methyl ester to a carboxylic acid, followed by activation with a carbodiimide (B86325) reagent like EDC in the presence of NHS to form the reactive NHS ester.[4][5]

G start m-PEG4-CH2-methyl Ester hydrolysis Hydrolysis (e.g., NaOH) start->hydrolysis acid m-PEG4-CH2-COOH hydrolysis->acid activation Activation (EDC, NHS) acid->activation nhs_ester m-PEG4-CH2-O-NHS Ester activation->nhs_ester conjugation Conjugation to Protein-NH2 nhs_ester->conjugation product PEGylated Protein conjugation->product

Activation and conjugation pathway for m-PEG4-CH2-methyl ester.
m-PEG4-CH2-aldehyde: Site-Specific Modification

PEGylation with m-PEG4-CH2-aldehyde proceeds via reductive amination. The aldehyde group reacts with a primary amine to form an unstable Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[3] This method offers the potential for greater site-specificity, particularly for the N-terminal α-amine, by controlling the reaction pH.[3]

G reagent m-PEG4-CH2-aldehyde schiff_base Schiff Base (Imine) reagent->schiff_base protein Protein-NH2 protein->schiff_base reduction Reduction (e.g., NaCNBH3) schiff_base->reduction product PEGylated Protein (Stable Secondary Amine) reduction->product

Reductive amination pathway using m-PEG4-CH2-aldehyde.

Applications in Research and Drug Development

The choice of PEGylation reagent often depends on the specific application.

  • Protein and Peptide Modification: this compound is a go-to reagent for improving the pharmacokinetic profiles of therapeutic proteins and peptides due to its straightforward conjugation chemistry.[1][8]

  • Nanoparticle Surface Modification: PEGylation of nanoparticles enhances their stability and circulation time.[5] While this compound can be used, alternatives like maleimide-PEG-NHS esters are also employed for a two-step conjugation strategy.[9][10]

  • Antibody-Drug Conjugate (ADC) Development: The linker in an ADC is critical for its efficacy. Short PEG chains like m-PEG4 can increase the hydrophilicity and solubility of ADCs.[8] this compound is used to attach the linker-payload to lysine residues on the antibody.[8][11]

Experimental Protocols

Detailed and optimized protocols are essential for successful and reproducible bioconjugation.

Protocol 1: General Procedure for Protein PEGylation with this compound

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[1]

  • This compound.[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).[2]

Procedure:

  • Reagent Preparation:

    • Ensure the protein concentration is 2-10 mg/mL in an amine-free buffer.[1] If necessary, perform a buffer exchange.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[1] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[1]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[2] The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[2]

  • Characterization:

    • Determine the degree of PEGylation using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, or HPLC.[1][2]

Protocol 2: Two-Step Nanoparticle Surface Modification using a Heterobifunctional PEG Linker

This protocol describes the use of a linker with both an NHS ester and another reactive group (e.g., maleimide) for a two-step conjugation.

Materials:

  • Amine-functionalized nanoparticles.

  • N-Mal-N-bis(PEG4-NHS ester) linker.[9]

  • Anhydrous DMF or DMSO.[9]

  • Reaction Buffer 1 (e.g., PBS, pH 7.2-7.5).[9]

  • Reaction Buffer 2 (e.g., PBS, pH 6.5-7.5).[9]

  • Thiol-containing ligand (e.g., peptide, antibody fragment).[9]

  • Purification system (e.g., centrifugal filtration or dialysis).[9]

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in Reaction Buffer 1 to a concentration of 1-10 mg/mL.[9]

  • Linker Conjugation to Nanoparticles:

    • Prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMF or DMSO.[9]

    • Add a 50- to 100-fold molar excess of the linker solution to the nanoparticle suspension.[9]

    • Incubate for 1-2 hours at room temperature with gentle mixing.[9]

  • Purification of Maleimide-Activated Nanoparticles:

    • Remove excess, unreacted linker by centrifugal filtration or dialysis against Reaction Buffer 2.[9]

  • Conjugation of Thiol-Containing Ligand:

    • Add a 2- to 5-fold molar excess of the thiol-containing ligand to the purified maleimide-activated nanoparticles.[10]

    • Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere.[10]

  • Final Purification:

    • Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand.[10]

Conclusion

The evidence overwhelmingly supports the use of this compound for the bioconjugation of proteins and other amine-containing biomolecules due to its high reactivity, selectivity for primary amines, and the stability of the resulting amide bond under physiologically relevant conditions.[2] While alternatives like m-PEG4-CH2-aldehyde offer greater potential for site-specific modification, they introduce additional complexity to the experimental protocol.[3] For applications requiring a robust, efficient, and straightforward PEGylation strategy, this compound remains the gold standard. Researchers should, however, carefully consider the specific requirements of their project to select the most appropriate PEGylation reagent.

References

A Researcher's Guide to Selecting m-PEG4-O-NHS Ester: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experimental work, particularly in the field of bioconjugation. The m-PEG4-O-NHS ester is a widely used crosslinker for PEGylating proteins, peptides, and other biomolecules to improve their therapeutic properties. However, the performance of this reagent can vary between suppliers. This guide provides an objective framework for comparing this compound from different sources, complete with supporting experimental protocols to empower researchers to make informed decisions.

Key Performance Indicators for this compound

Data Presentation: Supplier Specifications

The following table summarizes the publicly available information for this compound from a selection of suppliers. It is important to note that this information is based on the suppliers' own quality control data and may not represent a direct comparative analysis under identical conditions.

Parameter Supplier A (e.g., BroadPharm) Supplier B (e.g., Precise PEG) Supplier C (e.g., Vector Labs)
Purity ≥98%[1]> 90% (guaranteed upon shipping)[2]> 98%[3]
Molecular Weight 333.3 g/mol [1]377.39 g/mol Not specified
CAS Number 622405-78-1[1]874208-94-3[2]Not specified
Storage Condition -20°C[1]-20°C-20°C[3]
Solubility DMSO, DCM, DMF[1]Not specifiedMethylene chloride, Acetonitrile, DMAC or DMSO[3]

Note: Discrepancies in molecular weight and CAS numbers may indicate slight structural differences in the PEG linker. Researchers should verify the specific structure provided by each supplier.

Experimental Protocols for Performance Comparison

To facilitate a direct and unbiased comparison, the following experimental protocols are provided. These protocols are designed to assess the key performance indicators of purity, reactivity, and stability.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound reagent from different suppliers and to identify the presence of impurities, such as the hydrolyzed PEG-acid.

Methodology: Reversed-Phase HPLC (RP-HPLC) is the recommended method for this analysis.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 260 nm. The NHS ester will absorb at 260 nm, while the PEG backbone is detectable at 220 nm.

  • Sample Preparation: Dissolve a small amount of the this compound from each supplier in the mobile phase (50:50 water:acetonitrile) to a concentration of 1 mg/mL.

  • Data Analysis: The purity is calculated by dividing the peak area of the main product by the total peak area of all components in the chromatogram.

Reactivity Assessment: Kinetics of Amine Conjugation

Objective: To compare the rate at which this compound from different suppliers reacts with a model primary amine.

Methodology: The reaction between the NHS ester and a model amine-containing substrate (e.g., a small molecule like benzylamine (B48309) or a peptide) can be monitored over time using RP-HPLC to quantify the formation of the PEGylated product.

  • Reagents:

    • This compound from each supplier.

    • Benzylamine (or other suitable amine-containing molecule).

    • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0).

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare a 10 mM solution of benzylamine in the reaction buffer.

    • Prepare a 100 mM stock solution of each this compound in anhydrous DMSO immediately before use.

    • Initiate the reaction by adding the this compound stock solution to the benzylamine solution to achieve a final concentration of 1 mM PEG reagent and 1 mM benzylamine.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.

    • Analyze the quenched samples by RP-HPLC using the method described in the purity assessment protocol.

  • Data Analysis: Plot the peak area of the PEGylated product as a function of time for each supplier. The initial rate of the reaction can be determined from the slope of the curve at early time points. A faster rate indicates higher reactivity.

Stability Assessment: Rate of Hydrolysis

Objective: To determine the stability of the this compound from different suppliers in an aqueous buffer by measuring the rate of hydrolysis.[2][4]

Methodology: The hydrolysis of the NHS ester results in the release of N-hydroxysuccinimide (NHS), which can be monitored by measuring the increase in absorbance at 260 nm.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • This compound from each supplier.

    • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 8.5).

    • Anhydrous DMSO.

  • Procedure:

    • Equilibrate the buffer to a constant temperature (e.g., 25°C) in a quartz cuvette.

    • Prepare a concentrated stock solution (e.g., 20 mg/mL) of each this compound in anhydrous DMSO immediately before use.

    • Initiate the hydrolysis by adding a small volume of the stock solution to the buffer in the cuvette to achieve a final concentration of approximately 1 mg/mL. Mix quickly.

    • Immediately begin monitoring the absorbance at 260 nm at regular intervals (e.g., every minute) for at least 30 minutes.

  • Data Analysis: Plot the absorbance at 260 nm versus time for each supplier. A slower rate of increase in absorbance indicates greater stability of the NHS ester against hydrolysis. The half-life (t₁/₂) of the NHS ester can be calculated from the kinetic data.

Visualizing Experimental Workflows

To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for the recommended performance comparison assays.

Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in 50:50 Water:Acetonitrile (1 mg/mL) prep1->prep2 hplc1 Inject sample onto C18 column prep2->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect at 220 nm & 260 nm hplc2->hplc3 analysis1 Integrate peak areas hplc3->analysis1 analysis2 Calculate purity (%) analysis1->analysis2

Caption: Workflow for Purity Assessment by RP-HPLC.

Experimental_Workflow_Reactivity_Assessment cluster_setup Reaction Setup cluster_sampling Time-course Sampling cluster_analysis Analysis setup1 Prepare 10 mM Benzylamine in buffer (pH 8.0) setup3 Mix to start reaction setup1->setup3 setup2 Prepare 100 mM PEG-NHS in DMSO setup2->setup3 sampling1 Withdraw aliquots at t = 0, 5, 15, 30, 60, 120 min setup3->sampling1 sampling2 Quench with Tris buffer sampling1->sampling2 analysis1 Analyze samples by RP-HPLC sampling2->analysis1 analysis2 Plot product formation vs. time analysis1->analysis2 analysis3 Determine initial reaction rate analysis2->analysis3

Caption: Workflow for Reactivity Assessment via HPLC.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Prepare buffer (pH 8.5) in cuvette measure1 Add PEG-NHS to buffer to start hydrolysis prep1->measure1 prep2 Prepare concentrated PEG-NHS in DMSO prep2->measure1 measure2 Monitor Absorbance at 260 nm over time measure1->measure2 analysis1 Plot Absorbance vs. time measure2->analysis1 analysis2 Determine rate of hydrolysis analysis1->analysis2

References

Safety Operating Guide

Proper Disposal of m-PEG4-O-NHS Ester: A Comprehensive Guide for Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling m-PEG4-O-NHS ester must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this reagent, minimizing risks and promoting a secure research environment. Due to its reactive N-hydroxysuccinimide (NHS) ester group, this compound is classified as a hazardous chemical and requires disposal as chemical waste.

Immediate Safety and Logistical Information

Before beginning any disposal procedures, it is imperative for personnel to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of this compound, including disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, the area should be immediately isolated to prevent the spread of the chemical. For liquid spills, an inert absorbent material should be used to contain and collect the waste. For solid spills, the material should be carefully swept to avoid generating dust. All contaminated materials, including absorbent pads and cleaning supplies, must be treated as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Chemical Formula C14H23NO8[1]
Molecular Weight 333.33 g/mol [1]
CAS Number 622405-78-1[1]
Appearance Colorless to light yellow oil or solid
Solubility Soluble in DMSO, DMF, and DCM
Storage Temperature -20°C[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid or liquid). Under no circumstances should this chemical be disposed of in the regular trash or down the drain.

Solid Waste Disposal

Unused, expired, or contaminated solid this compound, as well as labware contaminated with the solid (e.g., weighing boats, pipette tips), must be collected in a designated hazardous waste container.

  • Container Selection: Use a clearly labeled, sealable container compatible with chemical waste.

  • Labeling: The container must be marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection: Carefully place the solid waste into the container, minimizing the generation of dust.

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal service in accordance with institutional and local regulations.

Liquid Waste Disposal

Liquid waste containing this compound, such as unused solutions or reaction mixtures, requires a quenching step to deactivate the reactive NHS ester prior to disposal. This is a critical step to enhance safety and stability of the waste.

This protocol details the deactivation of the reactive NHS ester in aqueous solutions before final disposal.

Objective: To hydrolyze or quench the reactive NHS ester in liquid waste to a more stable and less reactive form.

Materials:

  • Liquid waste containing this compound.

  • Quenching solution: 1 M Tris (tris(hydroxymethyl)aminomethane) buffer, pH 8.0, or 1 M glycine.[3]

  • pH indicator strips or a pH meter.

  • Appropriate hazardous waste container for aqueous chemical waste.

Methodology:

  • Preparation: Perform this procedure in a chemical fume hood while wearing appropriate PPE.

  • pH Check: If the liquid waste is acidic, adjust the pH to approximately 8.0 using a suitable base. The rate of hydrolysis of NHS esters increases with pH.[4]

  • Quenching: Add the quenching solution (1 M Tris or glycine) to the liquid waste to a final concentration of 20-100 mM.[3] For example, add 1/10th volume of the 1 M quenching solution to the waste.

  • Reaction: Gently mix the solution and allow it to stand at room temperature for at least 30 minutes to ensure complete quenching of the NHS ester.[3]

  • Collection: Transfer the quenched solution to a designated hazardous waste container for aqueous chemical waste.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the chemical constituents, including the quenched this compound and the quenching agent.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid quench_liquid Quench NHS Ester (e.g., with Tris or Glycine) liquid_waste->quench_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid Collect Quenched Solution in Labeled Aqueous Hazardous Waste Container quench_liquid->collect_liquid collect_liquid->store_waste disposal Dispose via Licensed Chemical Waste Service store_waste->disposal

Caption: Disposal decision workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG4-O-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental success. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of m-PEG4-O-NHS ester, a common amine-reactive PEGylation reagent. Adherence to these procedures is critical for ensuring laboratory safety, maintaining reagent integrity, and promoting environmental responsibility.

Immediate Safety and Handling Precautions

This compound, like other N-Hydroxysuccinimide (NHS) esters, is a moisture-sensitive compound that can cause skin, eye, and respiratory irritation.[1][2] The primary hazard is associated with its reactivity and potential for inhalation, ingestion, or skin contact.[1][3][4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

A summary of the recommended PPE for handling this compound in various scenarios is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5]Protects eyes from dust, aerosols, and splashes of the chemical.
Hand Protection Nitrile or other chemical-resistant gloves.[3][5]Provides splash protection and prevents skin contact. For prolonged handling, consider thicker gloves.
Body Protection A laboratory coat and closed-toe shoes.[2][3][5]Protects skin and clothing from contamination.[6]
Respiratory Protection A NIOSH-approved N95 dust mask or a half-mask respirator with organic vapor cartridges.[3][5]Recommended when handling the solid powder form to avoid inhalation of dust particles.[3][5]

Operational and Disposal Plan: A Step-by-Step Guide

Proper handling, from storage to disposal, is crucial for maintaining the reactivity of this compound and ensuring a safe laboratory environment. The NHS ester group is highly susceptible to hydrolysis, which can be accelerated by exposure to moisture.[3][5][7]

Experimental Protocol: Safe Handling and Use

  • Storage: Store the solid this compound at -20°C in a tightly sealed container with a desiccant to prevent moisture contamination.[3][7][8]

  • Preparation of the Reagent:

    • Before use, allow the vial of this compound to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.[7][9][10]

    • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder.[1]

    • The NHS ester moiety readily hydrolyzes, so it is recommended to weigh and dissolve only the required amount of the reagent immediately before use.[9] Do not prepare stock solutions for long-term storage.[9]

    • Dissolve the this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][9][10] Ensure the solvent is of high quality and free of amine contaminants.[7]

  • Reaction Conditions:

    • The reaction of the NHS ester with primary amines is pH-dependent, with an optimal pH range of 7.2-8.5.[7][11][12]

    • Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[9][11] Phosphate-buffered saline (PBS) is a suitable alternative.[7][10]

  • Post-Reaction Quenching: For some applications and for waste disposal, it may be necessary to quench the reactivity of any unreacted NHS ester. This can be achieved by adding an amine-containing buffer like Tris or glycine.[2]

Disposal Protocol

All forms of this compound, including the unused solid, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.[2][5]

    • Liquid Waste: Collect solutions of this compound in a designated container for organic or aqueous hazardous waste, depending on the solvent used.[2][5] The container must be clearly labeled as "Hazardous Waste" and include the chemical's full name.[5][13]

    • Contaminated Labware: Any disposable materials that have come into contact with the chemical, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container.[5][13]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to schedule a pickup for your hazardous waste.[6][13]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Disposal A Receive and Store (-20°C with desiccant) B Equilibrate to Room Temperature (Prevents Condensation) A->B C Weigh and Dissolve (Anhydrous DMSO or DMF) B->C D Perform Reaction (Amine-free buffer, pH 7.2-8.5) C->D E Waste Generated (Solid, Liquid, Labware) D->E Post-Reaction F Segregate Waste Streams E->F G Label as 'Hazardous Waste' F->G H Arrange for EHS Pickup G->H

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.